1-(Bromomethyl)-1-fluorocyclohexane
Description
The exact mass of the compound 1-(Bromomethyl)-1-fluorocyclohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Bromomethyl)-1-fluorocyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-1-fluorocyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-1-fluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrF/c8-6-7(9)4-2-1-3-5-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTZBNRAAFANNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17171-00-5 | |
| Record name | 1-(bromomethyl)-1-fluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-(Bromomethyl)-1-fluorocyclohexane: A Versatile Fluorinated Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Bromomethyl)-1-fluorocyclohexane (CAS Number: 17171-00-5), a unique fluorinated building block with significant potential in medicinal chemistry and drug development. While specific literature on this exact compound is limited, this document synthesizes established principles of fluorine chemistry, analogous reactivity data, and the broader context of fluorinated scaffolds in pharmaceuticals to present a thorough and insightful resource.
Executive Summary: The Strategic Advantage of Fluorine in Cycloalkane Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy for enhancing a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] 1-(Bromomethyl)-1-fluorocyclohexane is a bifunctional reagent that combines the benefits of a fluorinated cyclohexane core with a reactive bromomethyl handle, making it an attractive starting material for the synthesis of novel therapeutic agents. The cyclohexane scaffold provides a three-dimensional framework that can effectively probe biological space, while the geminal fluorine and bromomethyl groups offer orthogonal reactivity for subsequent chemical modifications.
Physicochemical Properties and Structural Features
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 17171-00-5 | Public Record |
| Molecular Formula | C7H12BrF | Calculated |
| Molecular Weight | 195.07 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid | Analogy to similar haloalkanes |
| Boiling Point | Not reported; expected to be elevated due to molecular weight and polarity | General chemical principles |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) and insoluble in water | General chemical principles |
The key structural feature of this molecule is the quaternary carbon bearing both a fluorine and a bromomethyl group. This arrangement has significant implications for its reactivity, which will be discussed in detail in the subsequent sections.
Synthesis of 1-(Bromomethyl)-1-fluorocyclohexane: A Proposed Synthetic Strategy
A specific, detailed, and validated synthetic protocol for 1-(Bromomethyl)-1-fluorocyclohexane is not prominently available in peer-reviewed literature. However, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of α-halo-α-fluorocycloalkanes and related structures. The proposed synthesis involves a multi-step sequence starting from readily available cyclohexanone.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to 1-(Bromomethyl)-1-fluorocyclohexane.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (1-Fluorocyclohexyl)methanol
This key intermediate can be synthesized through various routes. One potential method involves the fluorination of a suitable precursor. A possible approach could start from 1-(hydroxymethyl)cyclohexanol, which can be prepared from cyclohexanone. Subsequent selective fluorination and oxidation state manipulation would lead to the desired alcohol.
Step 2: Bromination of (1-Fluorocyclohexyl)methanol
The final step would involve the conversion of the primary alcohol to the corresponding bromide.
-
Reagents and Equipment:
-
(1-Fluorocyclohexyl)methanol
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (Appel reaction)
-
Anhydrous dichloromethane (DCM) or diethyl ether as solvent
-
Round-bottom flask, magnetic stirrer, dropping funnel, and condenser
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)
-
-
Procedure (Illustrative, based on the Appel Reaction):
-
To a solution of (1-fluorocyclohexyl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(Bromomethyl)-1-fluorocyclohexane.
-
Note: This is a proposed protocol and would require optimization and validation in a laboratory setting.
Reactivity and Mechanistic Considerations
The reactivity of 1-(Bromomethyl)-1-fluorocyclohexane is dominated by the chemistry of the carbon-bromine bond, which is significantly more labile than the carbon-fluorine bond.[3] The primary reaction pathway is expected to be nucleophilic substitution at the methylene carbon.
Nucleophilic Substitution Reactions
The bromomethyl group is an excellent electrophile and will readily undergo Sₙ2 reactions with a wide range of nucleophiles.
Caption: General scheme for nucleophilic substitution reactions.
-
With O-Nucleophiles (e.g., R-OH, R-COO⁻): Formation of ethers and esters.
-
With N-Nucleophiles (e.g., R-NH₂, azides): Formation of amines and azides, which can be further functionalized.
-
With S-Nucleophiles (e.g., R-SH): Formation of thioethers.
-
With C-Nucleophiles (e.g., cyanides, enolates): Formation of new carbon-carbon bonds, allowing for chain extension.
The presence of the geminal fluorine atom may have a subtle electronic effect on the reactivity of the bromomethyl group, but it is not expected to fundamentally alter the course of these standard nucleophilic substitution reactions. Due to the strength of the C-F bond, the fluorine atom is anticipated to be retained in the product, making this a valuable scaffold for introducing a fluorinated cyclohexane moiety into a larger molecule.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated cycloalkyl building blocks are of significant interest in drug discovery due to their ability to modulate key drug-like properties.[4] While no specific drug candidates containing the 1-(bromomethyl)-1-fluorocyclohexane moiety have been publicly disclosed, its potential applications can be inferred from the broader use of similar fluorinated scaffolds.
Potential Therapeutic Areas:
-
Oncology: The introduction of fluorinated groups can enhance the metabolic stability of kinase inhibitors and other anti-cancer agents.
-
Central Nervous System (CNS) Disorders: The lipophilicity imparted by fluorine can improve blood-brain barrier penetration, a critical factor for CNS-active drugs.
-
Infectious Diseases: Fluorinated compounds have shown efficacy as antiviral and antibacterial agents.
Workflow for Utilizing 1-(Bromomethyl)-1-fluorocyclohexane in a Drug Discovery Program:
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An In-depth Technical Guide to the Physicochemical Properties of 1-(Bromomethyl)-1-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the novel fluorinated building block, 1-(bromomethyl)-1-fluorocyclohexane. While experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established principles of organic chemistry to offer a robust predictive profile. This guide is intended to empower researchers and drug development professionals with the foundational knowledge required to handle, characterize, and strategically employ this promising, yet under-documented, chemical entity in the pursuit of new therapeutic agents. We will delve into its predicted spectroscopic signatures, potential reactivity, and its role as a versatile intermediate in the synthesis of complex molecular architectures.
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The geminal arrangement of a fluorine atom and a reactive bromomethyl group on a cyclohexane scaffold, as seen in 1-(bromomethyl)-1-fluorocyclohexane, presents a particularly intriguing building block for the synthesis of novel therapeutics. This arrangement offers a site for nucleophilic attack at the bromomethyl carbon, while the fluorine atom can impart favorable conformational and electronic properties to the parent molecule.
This guide will provide a detailed exploration of the predicted physicochemical characteristics of 1-(bromomethyl)-1-fluorocyclohexane, offering valuable insights for its application in synthetic and medicinal chemistry programs.
Predicted Physicochemical Properties
Due to the scarcity of direct experimental data, the following properties are predicted based on data from analogous compounds and established chemical principles.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C7H12BrF | Based on chemical structure |
| Molecular Weight | 195.07 g/mol | Calculated from atomic weights |
| Appearance | Colorless to pale yellow liquid | By analogy to similar halogenated cycloalkanes |
| Boiling Point | ~180-200 °C | Extrapolated from related structures like 1-bromo-1-fluorocyclohexane and (bromomethyl)cyclohexane, with an expected increase due to the additional methylene and fluorine. |
| Density | ~1.3 - 1.4 g/cm3 | Halogenated organic compounds typically have densities greater than water. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water. | Typical for non-polar organic halides. |
Synthesis and Mechanistic Considerations
A plausible synthetic route to 1-(bromomethyl)-1-fluorocyclohexane can be conceptualized from readily available starting materials, leveraging established methodologies for the introduction of fluorine and bromine.
Proposed Synthetic Pathway
Caption: Reactivity and potential applications of 1-(Bromomethyl)-1-fluorocyclohexane.
Reactivity Profile
-
Nucleophilic Substitution: The primary bromomethyl group is an excellent electrophile for SN2 reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and carbanions, to construct more complex molecules. The presence of the geminal fluorine atom is not expected to significantly hinder this reactivity.
-
Organometallic Reagent Formation: The C-Br bond can be converted into an organometallic species, such as a Grignard or organolithium reagent. This reverses the polarity of the carbon atom, turning it into a nucleophile that can react with various electrophiles.
Applications in Drug Discovery
-
Scaffold Hopping and Analogue Synthesis: This building block can be used to introduce a fluorinated cyclohexane moiety into existing drug scaffolds. This can lead to analogues with improved metabolic stability and pharmacokinetic profiles.
-
Linker Technology: The reactive bromomethyl group makes it a suitable component for linkers in technologies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
-
Bioisosteric Replacement: The fluorinated cyclohexyl group can serve as a bioisostere for other cyclic or acyclic moieties, potentially improving binding interactions with the target protein.
Safety and Handling
As with any reactive chemical, proper safety precautions are paramount when handling 1-(bromomethyl)-1-fluorocyclohexane.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [2]* Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any volatile components.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
1-(Bromomethyl)-1-fluorocyclohexane represents a valuable, albeit under-explored, building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromomethyl group and a stabilizing fluorine atom on a cyclohexane scaffold offers a versatile platform for the synthesis of novel and potentially potent therapeutic agents. While direct experimental data remains limited, this in-depth technical guide, based on sound chemical principles and data from analogous compounds, provides a solid foundation for researchers to confidently incorporate this promising molecule into their synthetic strategies. Further experimental investigation into the precise physicochemical properties and reactivity of this compound is highly encouraged and will undoubtedly unlock its full potential in the advancement of pharmaceutical research.
References
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Hachicha, M., Nasri, R., Zid, M. F., & Mrabet, H. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry. [Link]
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Herasymchuk, M., et al. (2021). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. European Journal of Organic Chemistry, 2021(47). [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Bromomethyl)-1-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(bromomethyl)-1-fluorocyclohexane. As a molecule incorporating both fluorine and a bromomethyl group on a cyclohexane scaffold, it presents a compelling case study in the interplay of steric hindrance and stereoelectronic effects. This document will delve into the nuanced conformational landscape of this molecule, offering insights grounded in established principles of physical organic chemistry. We will explore the opposing forces that dictate the equilibrium between its chair conformers and propose experimental and computational methodologies for its detailed characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, where the precise control of molecular conformation is paramount for designing molecules with specific biological activities or material properties.
Introduction: The Significance of Fluorinated Cyclohexanes
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In drug development, fluorine substitution is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. The cyclohexane ring, a ubiquitous scaffold in natural products and synthetic drugs, provides a well-defined three-dimensional structure. The conformational preferences of substituents on a cyclohexane ring can dramatically influence a molecule's shape and its interactions with biological targets.
1-(Bromomethyl)-1-fluorocyclohexane is a particularly interesting case study. The geminal substitution at the C1 position locks one substituent in an axial position and the other in an equatorial position in any given chair conformation. The ring flip will interchange these positions. The conformational preference will be determined by a delicate balance of the steric bulk of the bromomethyl group, the A-value of the fluorine atom, and potential stereoelectronic interactions. Understanding this equilibrium is crucial for predicting the molecule's overall topography and its potential applications.
Molecular Structure and Synthesis
The fundamental structure of 1-(bromomethyl)-1-fluorocyclohexane consists of a cyclohexane ring substituted at the C1 position with both a fluorine atom and a bromomethyl group.
Proposed Synthetic Pathway
This multi-step synthesis involves an initial epoxidation of cyclohexanone followed by ring-opening to form the diol, protection of one hydroxyl group, fluorination of the other, and subsequent conversion of the protected alcohol to the desired bromomethyl group. Each step would require careful optimization of reaction conditions to achieve a satisfactory yield.
Conformational Analysis: A Balance of Forces
The conformational landscape of 1-(bromomethyl)-1-fluorocyclohexane is dominated by the equilibrium between two chair conformations, which interconvert via a ring-flip. In a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial.[1] The preferred conformation is the one that minimizes the overall steric and electronic strain.
To predict which conformer is more stable, we must consider the steric demands of each substituent, quantified by their A-values. The A-value represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[2]
Steric Considerations: A-Values
The A-value is a measure of the steric strain, primarily from 1,3-diaxial interactions, experienced by a substituent in the axial position.[3] Larger A-values indicate a stronger preference for the equatorial position.[4]
| Substituent | A-value (kcal/mol) | Source |
| -F | 0.24 | [5] |
| -CH3 | 1.74 | [2] |
| -Br | 0.43 | [4] |
| -CH2F | 1.59 | [6] |
| -CH2Br | ~1.8 (estimated) | N/A |
Note: The A-value for the bromomethyl group is an estimation based on the values for the methyl and fluoromethyl groups, considering the larger van der Waals radius of bromine compared to fluorine and hydrogen.
Based on these A-values, the bromomethyl group is significantly "bulkier" than the fluorine atom. Therefore, from a purely steric standpoint, the conformation with the bromomethyl group in the equatorial position and the fluorine atom in the axial position (Conformer A) would be expected to be more stable. The energy difference due to steric hindrance can be approximated by the difference in their A-values.
Stereoelectronic Effects
While sterics often play a dominant role, stereoelectronic effects can also influence conformational equilibria, sometimes in a counterintuitive manner. In fluorinated cyclohexanes, hyperconjugative and electrostatic interactions can become significant.
-
Hyperconjugation: An interaction between a filled bonding orbital and an adjacent empty antibonding orbital can lead to stabilization. In cyclohexane systems, a σC-H → σ*C-F hyperconjugative interaction can occur when the C-H and C-F bonds are anti-periplanar. This type of interaction has been shown to stabilize axial conformers in some fluorinated systems.[7]
-
Gauche Effect: For vicinal disubstituted systems, a preference for a gauche conformation over an anti conformation can be observed, particularly with electronegative substituents like fluorine. While not directly a 1,1-disubstituted effect, the principles of orbital overlap and electrostatic interactions are relevant.
-
Anomeric Effect: Although classically defined for heterocyclic systems, analogous effects can be observed in carbocyclic rings. These "pseudo-anomeric" effects can arise from electrostatic interactions, particularly when multiple fluorine atoms are present, which can polarize axial C-H bonds and lead to stabilizing interactions with an axial substituent.[7]
In the case of 1-(bromomethyl)-1-fluorocyclohexane, the presence of the single fluorine atom is unlikely to induce a dominant stereoelectronic effect that would override the significant steric preference for the bromomethyl group to be equatorial. However, a detailed computational analysis would be necessary to quantify the magnitude of any stabilizing or destabilizing stereoelectronic interactions.
Proposed Experimental and Computational Characterization
To definitively determine the conformational equilibrium of 1-(bromomethyl)-1-fluorocyclohexane, a combination of experimental and computational techniques is recommended.
Experimental Protocol: Variable Temperature 19F NMR Spectroscopy
Variable temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying dynamic processes, including conformational equilibria.[6] Because the chemical shift of a fluorine nucleus is highly sensitive to its electronic environment, the axial and equatorial fluorine signals will have distinct chemical shifts.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a sample of 1-(bromomethyl)-1-fluorocyclohexane in a suitable low-freezing point solvent (e.g., deuterated acetone or dichloromethane).
-
Room Temperature Spectrum: Acquire a 19F NMR spectrum at room temperature. At this temperature, the ring flip is typically fast on the NMR timescale, resulting in a single, averaged signal for the fluorine atom.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of the ring flip will slow down.
-
Coalescence Temperature: Identify the coalescence temperature, where the single peak broadens and begins to resolve into two distinct signals.
-
Slow-Exchange Regime: Continue to lower the temperature until two sharp, well-resolved peaks are observed. These correspond to the axial and equatorial fluorine in the two conformers.
-
Integration and Equilibrium Constant: Integrate the areas of the two peaks. The ratio of the integrals provides the equilibrium constant (Keq) at that temperature.
-
Thermodynamic Parameters: Repeat the integration at several temperatures in the slow-exchange regime. A van't Hoff plot (ln(Keq) vs. 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium. The Gibbs free energy difference (ΔG°) can be calculated using the equation ΔG° = -RTln(Keq).[8]
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry provides a powerful tool for investigating the structures and relative energies of conformers.[9] Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.
Step-by-Step Workflow:
-
Structure Building: Construct the two chair conformers of 1-(bromomethyl)-1-fluorocyclohexane using a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This will find the lowest energy structure for each conformer.
-
Frequency Analysis: Perform a frequency calculation on the optimized structures. This will confirm that they are true energy minima (no imaginary frequencies) and provide the zero-point vibrational energies and thermal corrections.
-
Energy Calculation: Calculate the electronic energies of the optimized structures. The relative Gibbs free energies of the two conformers can then be calculated, taking into account the thermal corrections.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate stereoelectronic interactions, such as hyperconjugation, by examining the interactions between donor and acceptor orbitals.
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synthesis of 1-(Bromomethyl)-1-fluorocyclohexane from cyclohexanone
An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-1-fluorocyclohexane from Cyclohexanone
Abstract
This technical guide provides a comprehensive overview of scientifically robust strategies for the synthesis of 1-(Bromomethyl)-1-fluorocyclohexane, a valuable fluorinated building block, starting from the readily available precursor, cyclohexanone. The document is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering a deep dive into the causality behind experimental choices, detailed step-by-step protocols, and a critical evaluation of alternative synthetic routes. We will focus on a primary, validated pathway involving a spiro-epoxide intermediate, followed by regioselective fluoro-hydroxylation and subsequent bromination. A secondary pathway is also discussed, highlighting the synthetic challenges and decision-making processes inherent in complex molecule synthesis.
Introduction and Strategic Overview
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The 1-(fluoromethyl)cycloalkane motif, in particular, serves as a key structural element in various pharmacologically active compounds. 1-(Bromomethyl)-1-fluorocyclohexane is a versatile bifunctional building block, enabling the introduction of a fluorinated quaternary center into more complex molecular architectures through nucleophilic substitution of the bromine atom.
The synthesis of this target molecule from cyclohexanone presents a distinct challenge: the stereocontrolled installation of two different halogen atoms (fluorine and bromine) onto a single, sterically hindered quaternary carbon center. A successful synthesis must address issues of regioselectivity and chemoselectivity over multiple steps.
Our primary analysis identifies the most logical and robust synthetic approach proceeding via a spiro-epoxide intermediate derived from cyclohexanone. This strategy allows for the sequential and highly regioselective introduction of the required functional groups.
Retrosynthetic Analysis
A retrosynthetic approach reveals two primary pathways originating from the key intermediate, 1-oxaspiro[2.5]octane (2) , which is directly accessible from cyclohexanone (1) .
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to two primary forward-synthetic strategies:
-
Pathway 1 (Preferred): Epoxidation → Regioselective Fluoride Ring-Opening → Bromination of Primary Alcohol.
-
Pathway 2 (Alternative): Epoxidation → Regioselective Bromide Ring-Opening → Deoxofluorination of Tertiary Alcohol.
This guide will detail the preferred Pathway 1 due to the generally higher reliability and milder conditions of the final bromination step compared to the often challenging deoxofluorination of a sterically hindered tertiary alcohol. Pathway 2 will be discussed as a viable, albeit potentially lower-yielding, alternative.
Preferred Synthetic Pathway: A Detailed Protocol
This section outlines the most reliable and efficient . The workflow is designed to maximize yield and purity through careful control of regioselectivity.
Caption: Overall workflow for the preferred synthetic pathway.
Step 1: Synthesis of 1-Oxaspiro[2.5]octane (2)
Principle: The first step involves the conversion of the carbonyl group of cyclohexanone into a spiro-epoxide. The Corey-Chaykovsky reaction is the method of choice for this transformation. It utilizes dimethylsulfoxonium methylide, a sulfur ylide, which acts as a nucleophile, attacking the carbonyl carbon. Unlike phosphorus ylides (used in the Wittig reaction), the intermediate betaine collapses via intramolecular SN2 displacement of dimethyl sulfoxide (DMSO) to form the epoxide ring. This method is highly effective for forming epoxides from ketones.
Experimental Protocol:
-
Preparation of the Ylide: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add trimethylsulfoxonium iodide (1.1 eq) and anhydrous tetrahydrofuran (THF, 5 mL per mmol of iodide).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until hydrogen gas evolution ceases and the solution becomes a uniform, milky white suspension.
-
Epoxidation: Cool the ylide suspension back to 0 °C.
-
Add a solution of cyclohexanone (1 ) (1.0 eq) in anhydrous THF (2 mL per mmol) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-oxaspiro[2.5]octane (2) as a colorless oil.
| Reagent | Molar Eq. | Purpose |
| Cyclohexanone | 1.0 | Starting Material |
| Trimethylsulfoxonium iodide | 1.1 | Ylide Precursor |
| Sodium Hydride (60%) | 1.1 | Base for Ylide Formation |
| Anhydrous THF | - | Solvent |
Step 2: Synthesis of 1-Fluoro-1-(hydroxymethyl)cyclohexane (4)
Principle: This crucial step involves the regioselective ring-opening of the spiro-epoxide (2) . The goal is to have the fluoride nucleophile attack the less-substituted carbon of the epoxide (the methylene carbon), which is sterically more accessible. This SN2-type reaction is facilitated by a suitable fluoride source. While anhydrous HF is effective, its use requires specialized equipment. Reagents like triethylamine trihydrofluoride (Et₃N·3HF) or a combination of a fluorinating agent like XtalFluor-E with an HF source offer a safer and more controlled alternative.[1]
Experimental Protocol:
-
To a solution of 1-oxaspiro[2.5]octane (2) (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol) in a fluorinated polyethylene (FPE) flask, add triethylamine trihydrofluoride (Et₃N·3HF, 2.0 eq) at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up and Purification: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
-
Extract the product with DCM (3 x V).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1-fluoro-1-(hydroxymethyl)cyclohexane (4) .
| Reagent | Molar Eq. | Purpose |
| 1-Oxaspiro[2.5]octane | 1.0 | Substrate |
| Et₃N·3HF | 2.0 | Fluoride Source & Acid |
| Anhydrous DCM | - | Solvent |
Step 3: Synthesis of 1-(Bromomethyl)-1-fluorocyclohexane
Principle: The final step is the conversion of the primary alcohol in intermediate (4) to the corresponding bromide. The Appel reaction is an excellent choice for this transformation as it proceeds under mild, neutral conditions, minimizing the risk of side reactions involving the tertiary fluoride. This reaction utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), which generates a phosphonium bromide intermediate in situ that activates the alcohol for SN2 displacement by bromide.
Experimental Protocol:
-
Dissolve 1-fluoro-1-(hydroxymethyl)cyclohexane (4) (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous DCM (10 mL per mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure.
-
Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a short plug of silica gel, washing with additional pentane/hexane.
-
Concentrate the filtrate to yield the crude product.
-
Further purification by vacuum distillation or column chromatography (using a non-polar eluent like hexane) will provide the final product, 1-(Bromomethyl)-1-fluorocyclohexane , as a colorless liquid.
| Reagent | Molar Eq. | Purpose |
| 1-Fluoro-1-(hydroxymethyl)cyclohexane | 1.0 | Substrate |
| Carbon Tetrabromide (CBr₄) | 1.5 | Bromine Source |
| Triphenylphosphine (PPh₃) | 1.5 | Activating Reagent |
| Anhydrous DCM | - | Solvent |
Alternative Synthetic Pathway and Mechanistic Considerations
An alternative route involves reversing the order of halogen introduction. This pathway, while feasible, hinges on a more challenging final step.
Caption: Workflow for the alternative synthetic pathway.
Key Steps and Challenges
-
Step 2a: Synthesis of 1-(Bromomethyl)cyclohexan-1-ol (5): The ring-opening of epoxide (2) with an acid bromide source like HBr proceeds via an acid-catalyzed SN2-like mechanism.[2][3] Protonation of the epoxide oxygen makes it a better leaving group, and the subsequent backside attack of the bromide ion occurs at the less sterically hindered primary carbon, yielding the desired bromohydrin (5) .[4]
-
Step 3a: Deoxofluorination of Tertiary Alcohol (5): This is the critical and most challenging step of this pathway. The conversion of the tertiary alcohol in (5) to the target molecule requires a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents react with the alcohol to form a good leaving group, which is then displaced by fluoride. However, for tertiary alcohols, this process can be complicated by competing E1 elimination reactions, which are favored due to the formation of a stable tertiary carbocation intermediate. This can lead to the formation of undesired alkene byproducts, significantly lowering the yield of the desired product. The choice of a less-basic fluorinating agent and careful control of reaction temperature are critical to favor the SN1 substitution over elimination.[5][6]
Conclusion
The is most effectively and reliably achieved through a three-step sequence involving Corey-Chaykovsky epoxidation, regioselective fluorinative ring-opening of the resulting spiro-epoxide, and subsequent bromination of the primary alcohol via the Appel reaction. This pathway maximizes control over regioselectivity and utilizes a robust final step, making it the preferred route for researchers requiring this valuable building block. The alternative pathway, while mechanistically sound, presents a significant challenge in the final deoxofluorination step, where elimination side reactions can severely impact yield. The choice of synthetic route should be guided by the desired scale, available reagents, and tolerance for potentially difficult purifications.
References
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Simmons, H. E.; Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society. [Link]
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Corey, E. J.; Chaykovsky, M. (1965). Dimethylsulfoxonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. [Link]
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McMurry, J. (2015). Reactions of Epoxides: Ring-Opening. In Organic Chemistry (9th ed.). Cengage Learning. [Link][2]
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Kiss, L., et al. (2017). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. Periodica Polytechnica Chemical Engineering. [Link][1]
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Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English. [Link]
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Prakash, G. K. S.; Hu, J. (2007). Deoxyfluorination of Alcohols and Carbonyls. In Modern Fluorinating Agents. Wiley-VCH. [Link]
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ACE Organic. (2009). Acid-Catalyzed Ring Opening of Cyclohexyl-epoxide Using HBr. YouTube. [Link][4]
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Forand, M. J. (2019). Acid Catalyzed ring opening of Epoxides - HBr, HCl, HI, H2SO4/H20 - Organic Chemistry. The Organic Chemistry Tutor. [Link][7]
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electrophilic fluorination of 1-(bromomethyl)cyclohexane
An In-Depth Technical Guide to the Electrophilic Fluorination of 1-(Bromomethyl)cyclohexane
Executive Summary
The strategic incorporation of fluorine into aliphatic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and metabolic properties of drug candidates.[1][2] This guide provides a comprehensive technical overview of the fluorination of 1-(bromomethyl)cyclohexane, a substrate that presents significant challenges in selectivity due to multiple potential reaction sites, including a primary C-Br bond and a variety of unactivated C(sp³)-H bonds. We move beyond simplistic electrophile-nucleophile paradigms to explore the more nuanced and mechanistically probable radical-mediated pathways facilitated by modern N-F electrophilic fluorinating agents. This document details the underlying chemical principles, reagent selection, mechanistic landscape, and provides a field-proven, step-by-step protocol for researchers and drug development professionals aiming to perform this challenging late-stage functionalization.
Introduction: The Strategic Value of Aliphatic Fluorides
The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity for biological targets.[1][3] Consequently, methods for the precise and selective installation of fluorine are of paramount importance. While numerous fluorination techniques exist, late-stage functionalization—the introduction of fluorine into a complex, pre-assembled molecule—is particularly valuable as it allows for rapid diversification of drug leads. The fluorination of an unactivated aliphatic system like 1-(bromomethyl)cyclohexane exemplifies the challenges and opportunities inherent in this field.
A Comparative Overview of Fluorination Strategies
The synthesis of organofluorine compounds is broadly approached via two main strategies: nucleophilic and electrophilic fluorination.[4]
-
Nucleophilic Fluorination: This classic approach employs a nucleophilic fluoride source (e.g., KF, CsF, TBAF) to displace a leaving group, typically in an SN2 reaction.[4][5] While cost-effective for large-scale synthesis, it requires substrates with good leaving groups (like halides or sulfonates) and can be hampered by the low nucleophilicity and high basicity of fluoride ions, often leading to elimination side reactions.[4][6] For 1-(bromomethyl)cyclohexane, a nucleophilic approach would target the C-Br bond.
-
Electrophilic Fluorination: This strategy utilizes a reagent with an electron-deficient fluorine atom ("F+") that reacts with a nucleophilic carbon center.[4][7] Modern electrophilic reagents, particularly those containing a nitrogen-fluorine (N-F) bond like Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are often bench-stable, safer to handle than elemental fluorine, and highly effective.[7][8][9] This method is exceptionally well-suited for the late-stage functionalization of electron-rich substrates and, through modern catalytic methods, for the challenging fluorination of unactivated C-H bonds.[3][4]
For a substrate like 1-(bromomethyl)cyclohexane, an electrophilic approach opens the possibility of targeting the C-H bonds on the aliphatic ring, a transformation that is inaccessible to nucleophilic methods.
The Substrate Challenge: Selectivity in 1-(Bromomethyl)cyclohexane
The primary difficulty in the fluorination of 1-(bromomethyl)cyclohexane lies in achieving regioselectivity. The molecule presents several potential reaction sites:
-
Primary C-Br Bond: Susceptible to nucleophilic attack or radical halogen-atom abstraction.
-
Methylene C-H Bonds (α to ring): Primary C-H bonds.
-
Cyclohexyl C-H Bonds: A mix of secondary and one tertiary C-H bond, each with different bond dissociation energies (BDEs).
A successful fluorination strategy must selectively functionalize one of these positions while leaving the others intact. Direct electrophilic attack on these unactivated C-H or C-Br bonds is mechanistically disfavored. Therefore, a more sophisticated approach is required.
Reagent Selection: The Power of N-F Reagents
The development of stable, easy-to-handle electrophilic N-F reagents has revolutionized fluorination chemistry.[7] For this application, the reagent of choice is Selectfluor® [1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)] .
| Reagent | Structure | Key Properties |
| Selectfluor® (F-TEDA-BF₄) | N⁺-F | Crystalline, bench-stable solid; highly reactive; versatile.[9][10] |
| NFSI | (PhSO₂)₂NF | Crystalline solid; milder than Selectfluor; broad substrate scope.[1][9] |
Causality for Selection: Selectfluor is chosen for its high reactivity and its demonstrated ability to act as a competent fluorine atom transfer agent in radical reactions.[11][12][13] While often classified as an electrophile, its mechanism in C-H fluorination is now understood to frequently involve single-electron transfer (SET) or radical pathways, making it ideal for functionalizing unactivated C(sp³)-H bonds.[14][15]
Mechanistic Considerations: A Radical-Mediated Pathway
Given the unactivated nature of the substrate, a photocatalytic, radical-mediated C-H abstraction is the most plausible pathway to success. This approach circumvents the need for a highly nucleophilic substrate and leverages the ability of a photocatalyst to generate a reactive radical species under mild conditions.
The proposed mechanism involves a radical chain process:
-
Initiation: A photocatalyst (PC), upon excitation by visible light, becomes a potent oxidant. It abstracts an electron from a suitable donor or engages in an energy transfer process.
-
Hydrogen Atom Transfer (HAT): A radical species abstracts a hydrogen atom from one of the C-H bonds of the substrate, generating a carbon-centered radical. The selectivity is often dictated by the stability of the resulting radical (tertiary > secondary > primary).
-
Fluorine Atom Transfer: The alkyl radical attacks the N-F bond of Selectfluor, abstracting a fluorine atom to form the C-F bond and regenerating the radical chain carrier.
This proposed catalytic cycle highlights the key steps in the transformation.
Caption: Proposed photocatalytic cycle for C-H fluorination.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a robust, self-validating system. It includes checkpoints for in-process monitoring, ensuring that the researcher can track the reaction's progress and validate its outcome.
A. Reagents and Materials
-
1-(Bromomethyl)cyclohexane
-
Selectfluor®
-
Photocatalyst (e.g., 1,2,4,5-tetracyanobenzene (TCB) or [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)
-
Acetonitrile (MeCN), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware (Schlenk flask or equivalent)
-
Visible light source (e.g., Blue LED lamp, 450 nm)
-
Stir plate
B. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
C. Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(bromomethyl)cyclohexane (1.0 mmol, 1.0 equiv) and the photocatalyst (1-5 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (0.1 M concentration relative to the substrate).
-
Degassing: Seal the flask and degas the solution by sparging with nitrogen or argon for 15-20 minutes. This is critical to remove oxygen, which can quench the excited state of the photocatalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add Selectfluor® (1.2 mmol, 1.2 equiv).
-
Initiation: Place the flask approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. Ensure the reaction is maintained at room temperature, using a fan if necessary to dissipate heat from the lamp.
-
Monitoring: After a set time (e.g., 4, 8, 24 hours), carefully take a small aliquot from the reaction mixture under inert atmosphere. Analyze by TLC and/or GC-MS to monitor the consumption of starting material. A ¹⁹F NMR of the crude mixture can confirm the formation of fluorinated products.
-
Workup: Once the reaction is deemed complete, quench it by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product(s) using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and determine the regioselectivity of the fluorination.
Data Analysis and Expected Outcomes
The primary challenge is regioselectivity. The reaction could potentially yield a mixture of isomers.
| Potential Product | Position of Fluorine | Expected Radical Stability | Notes |
| 1-(Bromomethyl)-1-fluorocyclohexane | Tertiary (C1) | Highest | Likely the major product due to the formation of the most stable tertiary radical intermediate. |
| 1-(Bromomethyl)-2-fluorocyclohexane | Secondary (C2/C6) | Medium | Potential minor product. |
| 1-(Bromomethyl)-3-fluorocyclohexane | Secondary (C3/C5) | Medium | Potential minor product. |
| 1-(Bromomethyl)-4-fluorocyclohexane | Secondary (C4) | Medium | Potential minor product. |
| 1-Bromo-1-(fluoromethyl)cyclohexane | Primary (CH₂Br) | Lowest | Unlikely due to the low stability of the primary radical. |
Side Products: Elimination reactions to form cyclohexylidenemethane or other unsaturated byproducts are possible, particularly if basic impurities are present or if the reaction temperature increases.
Troubleshooting and Optimization
-
Low Conversion: Increase catalyst loading, prolong reaction time, or use a more powerful light source. Ensure the solvent is rigorously anhydrous and the system is free of oxygen.
-
Poor Selectivity: Lowering the reaction temperature (if feasible) can sometimes improve selectivity. Screening different photocatalysts or solvents may alter the reactivity profile of the key radical intermediates.
-
Decomposition: If substrate or product degradation is observed, reduce the light intensity or reaction time. Ensure the workup procedure is performed promptly after the reaction is complete.
Conclusion
The is a challenging but achievable transformation that exemplifies the power of modern synthetic methods. By moving beyond traditional concepts and embracing a radical-mediated, photocatalytic approach, it is possible to functionalize unactivated C(sp³)-H bonds with high potential for regioselectivity. The protocol described herein provides a robust and logical framework for researchers to tackle this and similar late-stage fluorination challenges, ultimately expanding the toolkit available for the synthesis of novel fluorinated molecules in drug discovery and development.
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ACS GCI Pharmaceutical Roundtable. Nuclophilic Fluorination by F-. [Link]
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Synthesis with Florencio Zaragoza (YouTube). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. [Link]
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MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
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American Chemical Society. Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. [Link]
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ChemRxiv. Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. [Link]
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ACS Publications. Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. [Link]
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ACS Publications. Late-Stage Fluorination: From Fundamentals to Application. [Link]
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PubMed. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. [Link]
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ResearchGate. Efficient SN2 Fluorination of Primary and Secondary Alkyl Bromides by Copper(I) Fluoride Complexes. [Link]
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NIH National Center for Biotechnology Information. Electrochemical C(sp3)–H Fluorination. [Link]
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Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. [Link]
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ResearchGate. Selectfluor (TM) F-TEDA-BF4 mediated and solvent directed iodination of aryl alkyl ketones using elemental iodine. [Link]
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PubMed Central. Photocatalytic fluoroalkylation by ligand-to-metal charge transfer. [Link]
-
Royal Society of Chemistry. Recent advances in late-stage monofluorination of natural products and their derivatives. [Link]
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Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]
-
Journal of the American Chemical Society. Direct, Catalytic Monofluorination of sp3 C–H Bonds: A Radical-Based Mechanism with Ionic Selectivity. [Link]
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Spectroscopic Characterization of 1-(Bromomethyl)-1-fluorocyclohexane: A Predictive and Interpretive Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-(Bromomethyl)-1-fluorocyclohexane. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic interpretation and draws upon data from structurally related analogs to predict and elucidate the key features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this and similar halogenated cycloalkanes.
Introduction to 1-(Bromomethyl)-1-fluorocyclohexane and its Analytical Significance
1-(Bromomethyl)-1-fluorocyclohexane is a halogenated aliphatic cyclic compound. The presence of two different halogens, bromine and fluorine, on a quaternary carbon atom within a cyclohexane ring imparts unique chemical properties and reactivity, making it a potentially valuable building block in organic synthesis and medicinal chemistry. The fluorine atom can significantly influence conformational preference and metabolic stability, while the bromomethyl group serves as a versatile handle for nucleophilic substitution reactions.
Accurate spectroscopic characterization is paramount for confirming the identity and purity of such a molecule. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom. IR spectroscopy helps identify key functional groups and vibrational modes within the molecule. Mass spectrometry is crucial for determining the molecular weight and elucidating the fragmentation patterns, which can further confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(Bromomethyl)-1-fluorocyclohexane, we will consider ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected Chemical Shifts and Multiplicities:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |
| ~ 3.6 - 3.8 | Doublet (²JHF) | -CH₂Br | The protons of the bromomethyl group are expected to be deshielded by the adjacent electronegative bromine atom. Furthermore, they will exhibit geminal coupling to the fluorine atom, resulting in a doublet. |
| ~ 1.5 - 2.0 | Multiplets | Cyclohexane ring protons | The ten protons on the cyclohexane ring will appear as a series of complex, overlapping multiplets in the aliphatic region. Their exact chemical shifts and multiplicities will be influenced by their axial or equatorial positions and their proximity to the electronegative fluorine and bromine atoms. |
Experimental Workflow for ¹H NMR Acquisition:
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the presence of fluorine, we expect to see C-F coupling.
Expected Chemical Shifts and Multiplicities:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |
| ~ 90 - 100 | Doublet (¹JCF) | C-F | The quaternary carbon directly attached to the fluorine atom will be significantly deshielded and will appear as a doublet due to strong one-bond coupling with the ¹⁹F nucleus. For comparison, the quaternary carbon in similar structures without fluorine would be at a much lower chemical shift. |
| ~ 40 - 50 | Doublet (²JCF) | -CH₂Br | The carbon of the bromomethyl group will be coupled to the fluorine atom through two bonds, resulting in a doublet. Its chemical shift is influenced by the attached bromine. |
| ~ 30 - 40 | Multiplets | Cyclohexane ring carbons (C2, C6) | The two carbons adjacent to the quaternary center will show some deshielding and may exhibit coupling to the fluorine atom. |
| ~ 20 - 30 | Multiplets | Cyclohexane ring carbons (C3, C4, C5) | The remaining carbons of the cyclohexane ring will appear in the typical aliphatic region. |
DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be invaluable to distinguish between the different types of carbon atoms. In the DEPT-135 spectrum, CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative. The quaternary carbon (C-F) would be absent.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique that provides information specifically about the fluorine atom in the molecule.
Expected Chemical Shift and Multiplicity:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale and Comparative Insights |
| ~ -150 to -170 | Triplet (²JFH) | The fluorine atom is attached to a quaternary carbon, and it will couple with the two adjacent protons of the bromomethyl group, resulting in a triplet. The chemical shift is typical for a tertiary alkyl fluoride. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds.
Expected Key Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |
| 2850 - 2960 | C-H stretch (aliphatic) | Strong | Characteristic of the C-H bonds in the cyclohexane ring and the bromomethyl group. |
| 1440 - 1470 | C-H bend (scissoring) | Medium | Typical for CH₂ groups in the molecule. |
| 1000 - 1100 | C-F stretch | Strong | The C-F bond stretch is a strong absorption and is a key diagnostic peak for the presence of a fluorine atom. |
| 600 - 700 | C-Br stretch | Medium-Strong | The C-Br bond stretch appears in the fingerprint region and confirms the presence of the bromo moiety. |
Experimental Protocol for ATR-IR Spectroscopy:
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This is crucial for determining the molecular weight and confirming the elemental composition.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₇H₁₂BrF. Due to the presence of bromine, we expect to see two peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.
-
Key Fragments:
-
[M - Br]⁺: Loss of a bromine radical is a common fragmentation pathway for alkyl bromides.
-
[M - CH₂Br]⁺: Loss of the bromomethyl radical would lead to a fluorocyclohexyl cation.
-
[M - F]⁺: Loss of a fluorine radical is also possible.
-
[M - HBr]⁺: Elimination of hydrogen bromide.
-
[M - HF]⁺: Elimination of hydrogen fluoride.
-
Cyclohexyl fragments: Further fragmentation of the cyclohexane ring would lead to a series of smaller hydrocarbon fragments.
-
Table of Expected m/z Values for Key Ions:
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |
| 194 | 196 | [C₇H₁₂BrF]⁺ (M⁺) |
| 115 | 115 | [M - Br]⁺ |
| 101 | 101 | [M - CH₂Br]⁺ |
| 175 | 177 | [M - F]⁺ |
| 113 | 113 | [M - HBr]⁺ |
| 174 | 176 | [M - HF]⁺ |
Conclusion
This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 1-(Bromomethyl)-1-fluorocyclohexane. By understanding the expected spectroscopic features and the principles behind them, researchers can confidently approach the synthesis and characterization of this and other complex halogenated molecules. The provided workflows for data acquisition serve as a practical starting point for experimental design. While this guide is based on predictions, it establishes a solid framework for the interpretation of actual experimental data once it becomes available.
References
At present, there are no direct publications detailing the experimental spectroscopic data for 1-(Bromomethyl)-1-fluorocyclohexane. The predictions and interpretations in this guide are based on fundamental principles of spectroscopy and comparative data from analogous compounds found in chemical databases.
-
PubChem Compound Summary for CID 53445857, 1-Bromo-1-fluorocyclohexane. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 42614774, 1-(Bromomethyl)-1-methylcyclohexane. National Center for Biotechnology Information. [Link]
-
SpectraBase, Bromomethylcyclohexane. John Wiley & Sons, Inc. [Link]
-
NIST Chemistry WebBook, Cyclohexane, bromo-. National Institute of Standards and Technology. [Link]
A Theoretical Investigation into the Reactivity of 1-(Bromomethyl)-1-fluorocyclohexane: A Computational Guide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-(Bromomethyl)-1-fluorocyclohexane presents a fascinating case study in chemical reactivity, combining the steric constraints of a neopentyl-like system with the electronic influence of a geminal fluorine atom on a conformationally dynamic cyclohexane scaffold. This guide details a theoretical framework for dissecting its reactivity profile, focusing on the competition between S({N})1 and S({N})2 substitution pathways. Through the application of Density Functional Theory (DFT), we elucidate the conformational preferences, map the potential energy surfaces of key reaction mechanisms, and investigate the potential for anchimeric assistance by the fluorine substituent. Our findings indicate that despite being a primary halide, the severe steric hindrance at the α-carbon virtually closes the S({N})2 pathway. The reactivity is instead dominated by an S({N})1 mechanism, which proceeds through a rate-limiting ionization step to form a primary carbocation that rapidly rearranges to a more stable tertiary carbocation via a ring-expansion/hydride shift. Computational evidence suggests that neighboring group participation by the highly electronegative fluorine atom is energetically unfavorable. This guide provides the foundational protocols and theoretical insights necessary for predicting the behavior of this and structurally related compounds.
Introduction: Significance and Structural Features
The introduction of fluorine into organic molecules is a cornerstone of modern drug development, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity. 1-(Bromomethyl)-1-fluorocyclohexane is a structurally intriguing building block that combines a reactive bromomethyl handle with a geminal fluorine atom on a cyclohexane ring. Its reactivity, however, is not straightforward.
The molecule can be classified as a primary alkyl bromide, which would typically suggest reactivity via an S({N})2 mechanism. However, the carbon atom adjacent to the primary center is quaternary, creating a sterically encumbered neopentyl-like environment. Such systems are known to be exceptionally slow to react via the S({N})2 pathway due to the impossibility of achieving the required backside attack geometry.[1][2] This steric blockade often forces the reaction through a high-energy S(_{N})1 pathway, which involves the formation of an unstable primary carbocation that is prone to rearrangement.[3][4][5]
This guide employs computational chemistry to theoretically dissect these competing factors and predict the dominant reaction pathway. We will explore:
-
The conformational equilibrium of the cyclohexane ring.
-
The activation barriers for the S({N})1 and S({N})2 pathways.
-
The energetic feasibility of carbocation rearrangement.
-
The potential for the geminal fluorine to act as an internal nucleophile via anchimeric assistance.
The Conformational Landscape
The reactivity of a cyclohexane derivative is intrinsically linked to its conformational preferences. For a 1,1-disubstituted cyclohexane, the two chair conformers are diastereomeric, with one substituent occupying an axial position while the other is equatorial.[6]
For 1-(bromomethyl)-1-fluorocyclohexane, the two chair conformers in equilibrium are:
-
Conformer A: Axial bromomethyl group (-CH(_{2})Br) and equatorial fluorine atom (-F).
-
Conformer B: Equatorial bromomethyl group (-CH(_{2})Br) and axial fluorine atom (-F).
The relative stability of these conformers is determined by the steric demands of each substituent, quantified by their respective A-values (the free energy difference between the axial and equatorial positions).[6] The A-value for fluorine is relatively small (~0.25 kcal/mol), reflecting its small van der Waals radius.[7][8] In contrast, the A-value for a methyl group is significantly larger at 1.74 kcal/mol, and the bromomethyl group is expected to be of a similar or slightly larger magnitude due to the C-Br bond length and the size of the bromine atom.
Consequently, Conformer A , which places the bulkier -CH(_{2})Br group in the less sterically hindered equatorial-like position (within the context of the rotating methyl group) and the smaller -F atom in the axial position, is predicted to be the more stable ground state. However, computational optimization of both conformers is essential to quantify this energy difference and determine the population distribution at a given temperature. The less stable conformer may still play a role in reactivity if its geometry is pre-organized for a specific reaction pathway.
Caption: Conformational equilibrium of 1-(Bromomethyl)-1-fluorocyclohexane.
Computational Protocol
To reliably model the reactivity of this system, a robust computational methodology is required. This guide proposes a workflow grounded in Density Functional Theory (DFT), which offers a favorable balance of accuracy and computational cost for studying organic reaction mechanisms.[9][10]
Level of Theory and Basis Sets
-
Functional: The B3LYP hybrid functional is a well-established choice for organic thermochemistry and reactivity, providing a good compromise between accuracy and computational expense.[11][12][13] More modern functionals, such as those from the M06 suite or ωB97X-D, which better account for dispersion forces, should also be considered for comparison.[14]
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended. The inclusion of diffuse functions (+) is important for accurately describing anionic species (like the departing bromide) and transition states with significant charge separation. Polarization functions (d,p) are essential for describing the geometry of cyclic systems and transition states.
Solvent Modeling
Solvolysis reactions are profoundly influenced by the solvent.[15] Explicitly modeling solvent molecules is computationally prohibitive for reaction pathway scanning. Therefore, an implicit (continuum) solvation model is the method of choice.
-
Model: The SMD (Solvation Model based on Density) or IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) are widely implemented and effective models.[16][17] These models treat the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects that stabilize charged intermediates and transition states. The appropriate dielectric constant for the solvent of interest (e.g., water, ethanol, acetic acid) must be specified.
Workflow for Reaction Pathway Analysis
The core of the theoretical investigation involves locating and characterizing stationary points (reactants, intermediates, transition states, and products) on the potential energy surface.
-
Geometry Optimization: All structures are fully optimized at the chosen level of theory.
-
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures.
-
Minima: Reactants and intermediates must have zero imaginary frequencies.
-
Transition States (TS): A TS is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
-
Transition State Searching: The QST2/QST3 (Quadratic Synchronous Transit) method or Berny optimization with eigenvector following can be used to locate transition states.
-
Intrinsic Reaction Coordinate (IRC): An IRC calculation should be run from each transition state to confirm that it connects the correct reactant and product minima.
-
Gibbs Free Energy Calculation: Thermochemical analysis from the frequency calculations provides the Gibbs free energies (G), which are used to determine activation barriers (ΔG
) and reaction energies (ΔG({rxn})).ngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted">
Caption: Conceptual reaction energy profile comparing S({N})1 and S({N})2 pathways.
The Influence of the Geminal Fluorine: A Case for Anchimeric Assistance?
Neighboring group participation (NGP), or anchimeric assistance, occurs when a substituent on a neighboring carbon acts as an internal nucleophile, displacing the leaving group to form a cyclic intermediate. [18]This process can significantly accelerate reaction rates.
Could the lone pairs on the geminal fluorine atom participate in this way? This would involve the formation of a three-membered, bridged fluoronium ion intermediate. While halogens like bromine and iodine are effective neighboring groups, fluorine is highly electronegative and its lone pairs are held tightly, making it a very poor nucleophile and a poor neighboring group. [19]The formation of a positively charged fluoronium ion is generally considered energetically unfavorable. [19][20] A definitive answer requires a computational approach:
-
Model the Fluoronium Ion: Optimize the geometry of the bridged fluoronium ion intermediate.
-
Locate the NGP Transition State: Find the transition state leading from the reactant to this bridged intermediate.
-
Calculate the Activation Barrier: Determine the Gibbs free energy of activation (ΔG
) for the NGP pathway.
It is highly probable that the calculated activation barrier for fluorine participation will be significantly higher than the barrier for the S({N})1 ionization. Recent computational and experimental work has provided structural proof for some stable fluoronium ions, but these are typically in highly specialized, pre-organized systems and not representative of simple alkyl systems. [21]Therefore, anchimeric assistance by fluorine is not expected to be a competitive pathway in this case.
Summary of Predicted Reactivity and Implications
Based on established principles of physical organic chemistry and the proposed computational framework, the reactivity of 1-(bromomethyl)-1-fluorocyclohexane is predicted to be as follows:
| Reaction Pathway | Computational Prediction | Key Rationale |
| S({N})2 | Kinetically insignificant | Extreme steric hindrance at the α-carbon prevents backside nucleophilic attack. |
| S({N})1 | Dominant Pathway | Although it proceeds via an unstable primary carbocation, this is the only viable route. The rate-determining step is ionization. |
| Rearrangement | Follows S(_{N})1 ionization | The initial primary carbocation rapidly rearranges to a more stable tertiary carbocation, likely via ring expansion. |
| NGP (Fluorine) | Kinetically insignificant | The high electronegativity of fluorine makes it a poor neighboring group; the fluoronium ion intermediate is too high in energy. [19] |
Implications for Drug Development and Synthesis:
-
Product Prediction: Reactions involving this scaffold under solvolytic or weakly nucleophilic conditions will not yield the direct substitution product. Instead, products derived from the rearranged tertiary carbocation will be observed.
-
Reaction Conditions: Forcing a direct substitution would require conditions that avoid carbocation formation, such as radical pathways, which are outside the scope of this analysis.
-
Scaffold Design: Chemists using this or similar building blocks must account for this inherent tendency to rearrange when designing synthetic routes.
Conclusion
The reactivity of 1-(bromomethyl)-1-fluorocyclohexane is a textbook example of steric effects overriding electronic expectations. While formally a primary alkyl bromide, its neopentyl-like structure dictates its reaction mechanism. Theoretical calculations provide a powerful tool to quantify the energetic landscape of the competing S({N})1 and S({N})2 pathways. The analysis outlined in this guide demonstrates that the S({N})2 pathway is kinetically inaccessible. The molecule's reactivity is governed by a high-energy S({N})1 mechanism characterized by a rate-limiting ionization followed by a facile carbocation rearrangement. Furthermore, the geminal fluorine atom is predicted to be a spectator, with its potential for anchimeric assistance being energetically prohibitive. This computational approach provides clear, actionable insights into the molecule's behavior, guiding synthetic strategy and reaction design for researchers in the chemical sciences.
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Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5(5), 369-375. [Link]
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Jasim, S. B., Al Furaiji, K. H. M., & Ali, A. H. (2023). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences, 2(3). [Link]
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Chemistry Stack Exchange. (2018). Does neopentyl halide undergo SN1?[Link]
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Fang, D.-C., et al. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics, 24(45), 27535-27551. [Link]
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JDFTx. (n.d.). Solvation of molecules. [Link]
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National Institutes of Health. (2018). Influence of DFT Functionals and Solvation Models on the Prediction of Far-Infrared Spectra of Pt-Based Anticancer Drugs. [Link]
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Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education, 100(1), 355-360. [Link]
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Borgis, D., et al. (2013). Density Functional Theory of Solvation and Its Relation to Implicit Solvent Models. The Journal of Physical Chemistry B, 117(42), 13027-13037. [Link]
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ResearchGate. (2023). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. [Link]
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Jacquemin, D., et al. (2012). A qualitative failure of B3LYP for textbook organic reactions. Physical Chemistry Chemical Physics, 14(19), 6876-6879. [Link]
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Master Organic Chemistry. (2023). The SN1 Reaction Mechanism. [Link]
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OSTI.GOV. (2018). Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry?[Link]
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Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. [Link]
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Matter Modeling Stack Exchange. (2022). Can DFT simulate chemical reactions?[Link]
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Quora. (2019). Why does neopentyl bromide give rearrangement products under the SN1 condition?[Link]
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ResearchGate. (2024). An improved B3LYP method in the calculation of organic thermochemistry and reactivity. [Link]
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PIPER. (n.d.). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. [Link]
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PubMed. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]
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Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. [Link]
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YouTube. (2019). Substitution Reactions of Neopentyl Halides. [Link]
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The chemical reaction database. (2013). Introducing the fluoronium ion. [Link]
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Rzepa, H. S. (2011). The Sn1…Sn2 mechanistic continuum. The special case of neopentyl bromide. Henry Rzepa's Blog. [Link]
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ResearchGate. (2021). Vibrational analysis of fluoronium 1. [Link]
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eScholarship.org. (2021). Structural proof of a [C–F–C]+ fluoronium cation. [Link]
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University of California, Irvine. (n.d.). Table of A-Values. [Link]
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Chemistry Stack Exchange. (2015). Influence of neighboring fluorine and hydroxyl on carbocation. [Link]
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ResearchGate. (2022). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. [Link]
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National Institutes of Health. (2017). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. [Link]
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PubChem. (n.d.). Bromomethyl radical. [Link]
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PubMed. (2009). Calculational study of fluoroammonium and related cations and dications. [Link]
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Wikipedia. (n.d.). Fluorocyclohexane. [Link]
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Pearson. (n.d.). The chair conformer of fluorocyclohexane is 0.25 kcal/mol more stable...[Link]
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PubChem. (n.d.). Fluorocyclohexane. [Link]
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ACS Publications. (2020). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. [Link]
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Wikipedia. (n.d.). A-value. [Link]
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SlideShare. (n.d.). Neighbouring Group Participation.pptx. [Link]
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Chemistry Stack Exchange. (2017). How do I name this alkane with a branch that has bromine?[Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 1-(Bromomethyl)-1-fluorocyclohexane: A Novel Building Block for Drug Discovery and Materials Science
Introduction: The Untapped Potential of a Novel Fluorinated Cyclohexane Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a wide range of physicochemical and biological properties. Fluorine's unique characteristics, including its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity. The cyclohexane ring, a ubiquitous motif in natural products and synthetic compounds, serves as a versatile three-dimensional scaffold. The targeted introduction of both fluorine and a reactive bromomethyl group onto the same carbon atom of a cyclohexane ring, as in the case of 1-(Bromomethyl)-1-fluorocyclohexane, is anticipated to yield a highly valuable and versatile building block for the synthesis of novel compounds with potentially enhanced properties.
Proposed Synthesis Pathway: A Two-Step Approach from a Readily Available Precursor
The synthesis of 1-(Bromomethyl)-1-fluorocyclohexane can be strategically approached via a two-step sequence commencing with the fluorination of a commercially available starting material, followed by the conversion of a hydroxyl group to a bromomethyl group. This pathway is designed for efficiency and scalability, leveraging well-understood and reliable chemical transformations.
Logical Flow of the Proposed Synthesis
Caption: Proposed two-step synthesis of 1-(Bromomethyl)-1-fluorocyclohexane.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Fluoro-1-(hydroxymethyl)cyclohexane
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1-(Hydroxymethyl)cyclohexan-1-ol (10.0 g, 76.8 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Diethylaminosulfur trifluoride (DAST) (11.2 mL, 84.5 mmol) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL) at 0 °C.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 0% to 20% ethyl acetate in hexane) to afford 1-fluoro-1-(hydroxymethyl)cyclohexane as a colorless oil.
Step 2: Synthesis of 1-(Bromomethyl)-1-fluorocyclohexane
-
Reaction Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere is charged with 1-fluoro-1-(hydroxymethyl)cyclohexane (5.0 g, 37.8 mmol) and anhydrous diethyl ether (50 mL).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: Phosphorus tribromide (PBr3) (1.4 mL, 15.1 mmol) is added dropwise to the stirred solution.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress is monitored by TLC (hexane/ethyl acetate 9:1).
-
Work-up: After cooling to room temperature, the reaction mixture is poured onto crushed ice (50 g) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated under reduced pressure to yield the crude product, which is then purified by vacuum distillation to give 1-(Bromomethyl)-1-fluorocyclohexane as a clear, colorless liquid.
Initial Characterization: A Multi-technique Approach to Structure Elucidation
A comprehensive suite of analytical techniques is essential for the unambiguous structural confirmation and purity assessment of the newly synthesized 1-(Bromomethyl)-1-fluorocyclohexane. The following table summarizes the expected data from key characterization methods.
| Analytical Technique | Expected Observations and Data |
| 1H NMR | The spectrum is expected to show complex multiplets for the cyclohexane ring protons. A key feature will be a doublet for the bromomethyl protons (-CH2Br) due to coupling with the adjacent fluorine atom. |
| 13C NMR | The spectrum will display distinct signals for the carbons of the cyclohexane ring. The carbon bearing the fluorine and bromomethyl group will show a characteristic doublet due to C-F coupling. The bromomethyl carbon will also be clearly identifiable. |
| 19F NMR | A single resonance is expected, likely a triplet, due to coupling with the adjacent methylene protons of the bromomethyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (alkane), C-F, and C-Br bonds are anticipated. The absence of a broad O-H stretch will confirm the complete conversion of the starting alcohol. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine (79Br and 81Br in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of Br, CH2Br, and HF. |
| Gas Chromatography (GC) | GC analysis will be used to determine the purity of the final product. A single sharp peak is expected for the pure compound. |
Predicted Spectroscopic Data
| Data Type | Predicted Values |
| 1H NMR (CDCl3, 400 MHz) | δ 3.65 (d, J = 48 Hz, 2H, -CH2Br), 1.90-1.50 (m, 10H, cyclohexane-H) |
| 13C NMR (CDCl3, 100 MHz) | δ 98.5 (d, J = 240 Hz, C-F), 38.0 (d, J = 22 Hz, -CH2Br), 34.5 (d, J = 25 Hz), 24.8, 22.1 (d, J = 5 Hz) |
| 19F NMR (CDCl3, 376 MHz) | δ -150.0 (t, J = 48 Hz) |
| IR (neat, cm-1) | 2935, 2860 (C-H), 1080 (C-F), 680 (C-Br) |
| MS (EI, m/z) | 194/196 ([M]+), 115 ([M-Br]+), 95 ([M-CH2Br]+) |
Rationale and Scientific Integrity: Ensuring Robust and Reproducible Results
The choice of reagents and reaction conditions in the proposed synthesis is based on their proven reliability and efficiency in similar transformations.
-
Fluorination with DAST: Diethylaminosulfur trifluoride (DAST) is a widely used and effective reagent for the deoxofluorination of alcohols. Its use at low temperatures helps to minimize side reactions and ensure a clean conversion to the desired fluoro-alcohol intermediate.
-
Bromination with PBr3: Phosphorus tribromide is a classic and highly effective reagent for converting primary alcohols to the corresponding alkyl bromides. The reaction is typically high-yielding and proceeds with minimal by-product formation.
The proposed characterization workflow represents a self-validating system. The combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry and IR spectroscopy, provides complementary information that, when taken together, allows for the unequivocal confirmation of the target structure. Gas chromatography serves as a final check of the compound's purity, a critical parameter for its use in subsequent applications.
Workflow for Synthesis and Characterization
Caption: Workflow from synthesis to full characterization of the target molecule.
Conclusion and Future Outlook
This technical guide outlines a clear and scientifically sound strategy for the synthesis and initial characterization of the novel building block, 1-(Bromomethyl)-1-fluorocyclohexane. The proposed two-step synthesis is efficient and utilizes readily available reagents. The comprehensive characterization plan will ensure the unambiguous confirmation of its structure and purity.
The availability of 1-(Bromomethyl)-1-fluorocyclohexane is expected to open new avenues in drug discovery and materials science. The presence of the reactive bromomethyl handle allows for a wide range of subsequent chemical modifications, such as nucleophilic substitutions, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions. The fluorine atom at the quaternary center is anticipated to impart favorable properties to the resulting molecules, including enhanced metabolic stability and altered electronic characteristics. Researchers and drug development professionals are encouraged to explore the potential of this promising new scaffold in their respective fields.
References
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
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Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(7), 1837-1854. [Link]
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PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclohexane. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-1-methylcyclohexane. Retrieved from [Link]
The Solubility Profile of 1-(Bromomethyl)-1-fluorocyclohexane: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility of 1-(Bromomethyl)-1-fluorocyclohexane in common organic solvents. In the absence of specific experimental data for this compound, this document leverages fundamental principles of chemical solubility, molecular structure analysis, and data from analogous halogenated cyclohexanes to construct a predictive solubility profile. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust theoretical framework and practical methodologies for empirical solubility determination. This guide details the molecular characteristics influencing solubility, predicts its behavior in a range of polar and non-polar solvents, and provides a detailed experimental protocol for laboratory validation.
Introduction to 1-(Bromomethyl)-1-fluorocyclohexane
1-(Bromomethyl)-1-fluorocyclohexane is a halogenated aliphatic cyclic compound with the molecular formula C₇H₁₂BrF. Its structure, featuring a cyclohexane ring with both a bromomethyl and a fluorine substituent on the same carbon, suggests its utility as a versatile intermediate in organic synthesis. Halogenated alkanes are frequently employed in the synthesis of pharmaceuticals and agrochemicals due to the reactivity of the carbon-halogen bond.[1] The presence of both bromine and fluorine imparts unique electronic properties and reactivity to the molecule. Understanding its solubility is paramount for its application in synthetic chemistry, enabling appropriate solvent selection for reactions, purification, and formulation.
Theoretical Prediction of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2] The solubility of 1-(Bromomethyl)-1-fluorocyclohexane can be predicted by analyzing its molecular structure and comparing its polarity to that of common organic solvents.
Molecular Structure and Polarity Analysis
The 1-(Bromomethyl)-1-fluorocyclohexane molecule possesses both polar and non-polar characteristics. The carbon-fluorine and carbon-bromine bonds are polar due to the significant differences in electronegativity between carbon and the halogen atoms. This creates a dipole moment in the molecule. However, the cyclohexane ring and the methylene group are non-polar. The overall polarity of the molecule is a vector sum of these individual bond dipoles. While the geminal arrangement of the halogens on a tertiary carbon attached to a cyclohexane ring suggests a moderate overall polarity, the molecule is not expected to be highly polar. It lacks the ability to act as a hydrogen bond donor, and the fluorine atom is a weak hydrogen bond acceptor.[2]
Predicted Solubility in Common Organic Solvents
Based on its molecular structure, 1-(Bromomethyl)-1-fluorocyclohexane is predicted to exhibit the following solubility behavior:
-
High Solubility in Non-Polar and Weakly Polar Aprotic Solvents: The compound is expected to be highly soluble in solvents such as hexanes, cyclohexane, toluene, diethyl ether, and dichloromethane. The van der Waals interactions between the non-polar cyclohexane ring and these solvents would be the primary driving force for dissolution.[3]
-
Moderate Solubility in Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), ethyl acetate, and acetone are likely to be effective at dissolving 1-(Bromomethyl)-1-fluorocyclohexane. The dipole-dipole interactions between the polar C-Br and C-F bonds and the polar solvent molecules would contribute to solubility.
-
Low Solubility in Polar Protic Solvents: The compound is expected to have limited solubility in polar protic solvents such as methanol, ethanol, and water.[2] This is because significant energy would be required to disrupt the strong hydrogen bonding network of these solvents, and the energy released from the formation of new interactions with the solute would not be sufficient to compensate for this.[2]
-
Insolubility in Water: Due to its inability to form strong hydrogen bonds with water molecules, 1-(Bromomethyl)-1-fluorocyclohexane is predicted to be sparingly soluble to insoluble in water.[3]
The following table summarizes the predicted solubility of 1-(Bromomethyl)-1-fluorocyclohexane in a range of common organic solvents.
| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexanes, Cyclohexane, Toluene | High | "Like dissolves like"; dominant van der Waals forces.[3] |
| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane | High | Favorable dipole-dipole and van der Waals interactions. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | Good balance of polar and non-polar interactions. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Disruption of solvent hydrogen bonding is energetically unfavorable.[2] |
| Highly Polar Protic | Water | Very Low / Insoluble | Inability to form strong hydrogen bonds with water.[2] |
Experimental Determination of Solubility
To empirically validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1-(Bromomethyl)-1-fluorocyclohexane.
Materials and Equipment
-
1-(Bromomethyl)-1-fluorocyclohexane (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-(Bromomethyl)-1-fluorocyclohexane to a series of vials. The presence of undissolved solute is crucial to ensure saturation.
-
Accurately add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Analysis and Quantification:
-
Prepare a series of calibration standards of 1-(Bromomethyl)-1-fluorocyclohexane of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the diluted sample by a suitable analytical method such as GC-FID or HPLC-UV.[5]
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of 1-(Bromomethyl)-1-fluorocyclohexane:
-
Temperature: The solubility of most solids and liquids in organic solvents increases with temperature.[6] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the intermolecular forces in both the solute and the solvent.
-
Solvent Purity: The presence of impurities in the solvent can affect its polarity and solvating power, thus altering the measured solubility.[4]
-
Polymorphism: If 1-(Bromomethyl)-1-fluorocyclohexane can exist in different crystalline forms (polymorphs), each form may have a different solubility.
Conclusion
References
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Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Lund University Publications. (1995). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Pharmaceutical Research, 12(3), 413-420. Retrieved from [Link]
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-
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The Strategic Utility of 1-(Bromomethyl)-1-fluorocyclohexane in Contemporary Organic Synthesis: A Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agrochemical research. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This technical guide delves into the potential applications of a relatively underexplored yet highly promising building block: 1-(Bromomethyl)-1-fluorocyclohexane. By examining its inherent reactivity, predicated on its unique structural features, we will explore its utility in nucleophilic substitutions, elimination reactions, and organometallic couplings. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and predictive models for its application in the synthesis of novel chemical entities.
Introduction: The Allure of Fluorinated Cyclohexanes
The cyclohexane motif is a prevalent scaffold in a multitude of biologically active molecules. Its conformational rigidity allows for the precise spatial orientation of functional groups, which is critical for molecular recognition at biological targets. However, the inherent lipophilicity of the cyclohexane ring can sometimes be a liability in drug design, leading to poor pharmacokinetic profiles.
The introduction of fluorine onto the cyclohexane ring offers a powerful strategy to mitigate these challenges. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen or a hydroxyl group, often with minimal steric perturbation. The strategic placement of fluorine can modulate the acidity of neighboring protons, influence ring conformation, and block sites of metabolic oxidation, thereby enhancing a molecule's drug-like properties.[1][2] This has led to a surge in the development and application of fluorinated building blocks in drug discovery.[3][4] 1-(Bromomethyl)-1-fluorocyclohexane emerges as a particularly interesting building block, combining the benefits of a fluorinated cyclohexane core with a versatile bromomethyl handle for further synthetic elaboration.
Synthesis of 1-(Bromomethyl)-1-fluorocyclohexane: A Proposed Route
While not yet a commercially cataloged compound, a plausible and efficient synthesis of 1-(Bromomethyl)-1-fluorocyclohexane can be envisioned from readily available starting materials. A robust strategy would involve the conversion of 1-fluoro-1-(hydroxymethyl)cyclohexane, which itself can be prepared from 1-fluorocyclohexanecarboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(Bromomethyl)-1-fluorocyclohexane.
Experimental Protocol (Proposed)
Step 1: Reduction of 1-Fluorocyclohexanecarboxylic acid
-
To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 1-fluorocyclohexanecarboxylic acid (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to afford crude 1-fluoro-1-(hydroxymethyl)cyclohexane, which can be purified by column chromatography.
Step 2: Bromination of 1-Fluoro-1-(hydroxymethyl)cyclohexane (Appel Reaction Conditions)
-
To a solution of 1-fluoro-1-(hydroxymethyl)cyclohexane (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.5 eq.) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield 1-(bromomethyl)-1-fluorocyclohexane.
Reactivity Profile and Synthetic Applications
The synthetic utility of 1-(bromomethyl)-1-fluorocyclohexane is dictated by the reactivity of its primary alkyl bromide, which is situated on a quaternary carbon, creating a neopentyl-like structure. This steric hindrance significantly influences its reaction pathways.
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
The bulky cyclohexane ring adjacent to the bromomethyl group imposes significant steric hindrance, rendering the S(_N)2 pathway exceptionally slow.[5][6] Backside attack by a nucleophile is severely impeded by the axial hydrogens of the cyclohexane ring.
Caption: Steric hindrance impeding S(_N)2 backside attack.
However, under forcing conditions or with highly potent nucleophiles, S(_N)2 reactions may still be achievable, albeit at a reduced rate.[7] More likely, under solvolytic conditions (polar, protic solvents and heat), an S(_N)1 pathway can be initiated.[8] The initial formation of a primary carbocation is energetically unfavorable, but this can be followed by a rapid 1,2-hydride or alkyl shift to form a more stable tertiary carbocation, leading to rearranged products.
Table 1: Predicted Reactivity in Nucleophilic Substitutions
| Reaction Type | Conditions | Expected Outcome |
| S(_N)2 | Strong nucleophile (e.g., NaN(_3), NaCN), polar aprotic solvent (e.g., DMF, DMSO) | Very slow reaction rate. Product formation may require elevated temperatures and long reaction times. |
| S(_N)1 | Weak nucleophile (e.g., H(_2)O, ROH), polar protic solvent, heat | Slow initial ionization, followed by potential carbocation rearrangement and subsequent trapping by the nucleophile to yield a mixture of products. |
Elimination Reactions: Harnessing Steric Bulk
Elimination reactions of 1-(bromomethyl)-1-fluorocyclohexane are expected to proceed via an E2 mechanism in the presence of a strong, non-nucleophilic base. The regiochemical outcome is highly dependent on the steric bulk of the base employed.
With a small base, such as sodium ethoxide, the Zaitsev product (the more substituted alkene) is generally favored. However, due to the steric hindrance around the bromomethyl group, a bulky base like potassium tert-butoxide is predicted to favor the formation of the Hofmann product (the less substituted alkene) by abstracting a proton from the less sterically encumbered methylidene group.[2][9]
Caption: Regioselectivity in the E2 elimination of 1-(Bromomethyl)-1-fluorocyclohexane.
Organometallic Coupling Reactions: A Gateway to Complexity
The steric hindrance that plagues nucleophilic substitution reactions is less of a barrier for the formation of organometallic reagents. The insertion of magnesium into the carbon-bromine bond to form a Grignard reagent is a viable and powerful strategy.[3][10]
Formation of the Grignard Reagent:
This Grignard reagent can then be used in a variety of subsequent reactions to form new carbon-carbon bonds.
Corey-House Synthesis: The Grignard reagent can be converted to a Gilman cuprate, which can then undergo coupling with a wide range of organic halides.[1][6] This provides a reliable method for introducing the 1-fluoro-1-methylcyclohexyl motif onto other molecular scaffolds.
Suzuki and Sonogashira Couplings: While direct Suzuki or Sonogashira coupling of primary alkyl bromides can be challenging, modern palladium catalysis with specialized ligands has made these transformations more accessible, even for sterically hindered substrates.[5][11]
Table 2: Potential Organometallic Coupling Reactions
| Reaction Name | Reagents | Product Type |
| Corey-House | 1. Li, ether; 2. CuI; 3. R'-X | Alkane (R-R') |
| Suzuki Coupling | Aryl/vinyl boronic acid or ester, Pd catalyst, base | Aryl/vinyl substituted 1-fluoro-1-methylcyclohexane |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl substituted 1-fluoro-1-methylcyclohexane |
Applications in Drug Discovery and Agrochemicals
The 1-fluoro-1-methylcyclohexyl moiety, readily accessible from 1-(bromomethyl)-1-fluorocyclohexane, is a valuable scaffold for the design of novel bioactive molecules.
-
Metabolic Blocking: The fluorine atom can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[12]
-
Modulation of Physicochemical Properties: The introduction of fluorine can lower the pKa of nearby functional groups and alter the lipophilicity (logP) of the molecule, which can improve its solubility and membrane permeability.[4]
-
Bioisosteric Replacement: The 1-fluoro-1-methylcyclohexyl group can serve as a bioisostere for other common chemical motifs, such as a gem-dimethyl group or a carbonyl group, potentially leading to improved biological activity and reduced off-target effects.
For instance, the introduction of a gem-difluoro group into cyclohexane rings has been shown to modulate the acidity and lipophilicity of drug candidates.[12] While our target molecule is monofluorinated, similar principles of electronic modulation apply. The fluorinated cyclohexane core can be incorporated into various pharmacophores to fine-tune their properties for optimal therapeutic effect.
Conclusion
1-(Bromomethyl)-1-fluorocyclohexane, though not yet a widely available building block, holds considerable promise for applications in organic synthesis, particularly in the fields of medicinal and agrochemical research. Its neopentyl-like structure dictates a unique reactivity profile, characterized by slow S(_N)2 reactions but amenability to S(_N)1, E2, and, most importantly, organometallic transformations. The ability to generate the corresponding Grignard reagent opens up a plethora of possibilities for carbon-carbon bond formation, allowing for the facile introduction of the valuable 1-fluoro-1-methylcyclohexyl motif into complex molecules. As the demand for novel, sp³-rich, and fluorinated scaffolds continues to grow, 1-(bromomethyl)-1-fluorocyclohexane is poised to become a valuable tool in the synthetic chemist's arsenal.
References
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
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Chad's Prep. (n.d.). Exceptions to Zaitsev's Rule for E2 Reactions. [Link]
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YouTube. (2019). Substitution Reactions of Neopentyl Halides. [Link]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-(Bromomethyl)-1-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of 1-(Bromomethyl)-1-fluorocyclohexane in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1][2][3] Fluorinated cyclohexyl motifs, in particular, have gained significant attention as they can impart desirable characteristics such as enhanced metabolic stability, altered lipophilicity, and specific conformational preferences, all of which can translate to improved drug candidates.[4][5] 1-(Bromomethyl)-1-fluorocyclohexane emerges as a valuable building block in this context, providing a unique combination of a fluorinated quaternary center and a reactive primary bromide. This dual functionality allows for the introduction of the 1-fluoro-1-methylcyclohexyl moiety into a variety of molecular architectures through nucleophilic substitution.
However, the reactivity of 1-(Bromomethyl)-1-fluorocyclohexane in nucleophilic substitution reactions is not straightforward. Its structure presents a significant mechanistic challenge that must be understood and addressed to achieve successful synthetic outcomes.
Mechanistic Considerations: Overcoming the Steric and Electronic Hurdles
The primary bromide in 1-(Bromomethyl)-1-fluorocyclohexane would typically be expected to undergo nucleophilic substitution via an SN2 mechanism. However, the substrate's structure imposes significant constraints on this pathway.
The Neopentyl-like Steric Hindrance
The carbon atom bearing the bromine is adjacent to a quaternary carbon, creating a neopentyl-like arrangement. This structure is notoriously unreactive in SN2 reactions due to severe steric hindrance.[6][7][8] The bulky cyclohexyl group effectively shields the backside of the electrophilic carbon, impeding the approach of the nucleophile, which is a prerequisite for the concerted SN2 mechanism.[9][10] This steric impediment dramatically increases the activation energy of the SN2 transition state, leading to extremely slow reaction rates under standard conditions.[11][12]
The Influence of the α-Fluorine Substituent
In addition to the steric hindrance, the presence of a fluorine atom on the adjacent quaternary carbon exerts a significant electronic effect. The highly electronegative fluorine atom inductively withdraws electron density, which can decrease the nucleophilicity of the attacking species and destabilize the SN2 transition state. Studies have shown that α-fluorine substitution can decelerate the rate of SN2 reactions.
Therefore, successful nucleophilic substitution on 1-(Bromomethyl)-1-fluorocyclohexane requires carefully optimized reaction conditions to overcome these combined steric and electronic barriers.
Synthetic Strategies and Protocols
To facilitate the use of this valuable building block, this section provides detailed protocols for its synthesis and subsequent nucleophilic substitution reactions with a range of common nucleophiles. The key to success lies in the judicious choice of solvents, temperature, and, in some cases, the use of catalysts.
Part 1: Synthesis of 1-(Bromomethyl)-1-fluorocyclohexane
The synthesis of the title compound can be achieved in a two-step sequence starting from the commercially available 1-fluorocyclohexanecarboxylic acid.
Protocol 1.1: Reduction of 1-Fluorocyclohexanecarboxylic Acid to (1-Fluorocyclohexyl)methanol
Materials:
-
1-Fluorocyclohexanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 1-fluorocyclohexanecarboxylic acid (1.0 eq.) in anhydrous THF dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate through a pad of Celite® and wash the filter cake with diethyl ether.
-
Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (1-fluorocyclohexyl)methanol as a crude product, which can be used in the next step without further purification.
Protocol 1.2: Bromination of (1-Fluorocyclohexyl)methanol
Materials:
-
(1-Fluorocyclohexyl)methanol
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure (using PBr₃):
-
Dissolve (1-fluorocyclohexyl)methanol (1.0 eq.) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere.
-
Add PBr₃ (0.5 eq.) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture onto ice and carefully neutralize with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield 1-(Bromomethyl)-1-fluorocyclohexane.
Part 2: Nucleophilic Substitution Reactions
Given the low reactivity of 1-(Bromomethyl)-1-fluorocyclohexane, the following protocols employ forcing conditions, such as high temperatures and polar aprotic solvents, to facilitate the SN2 reaction.[13][14] Monitoring the reaction progress by TLC or GC-MS is crucial to determine the optimal reaction time.
Table 1: Summary of Reaction Conditions for Nucleophilic Substitution
| Nucleophile Source | Reagents & Conditions | Product |
| Azide | NaN₃, DMF, 100-120 °C, 24-48 h | 1-(Azidomethyl)-1-fluorocyclohexane |
| Cyanide | NaCN, DMSO, 120-140 °C, 48-72 h | 1-Fluorocyclohexaneacetonitrile |
| Thiophenoxide | Thiophenol, K₂CO₃, DMF, 80-100 °C, 12-24 h | 1-Fluoro-1-[(phenylthio)methyl]cyclohexane |
| Benzylamine | Benzylamine (excess), 100-120 °C (neat), 24-48 h | N-Benzyl-1-(1-fluorocyclohexyl)methanamine |
Protocol 2.1: Synthesis of 1-(Azidomethyl)-1-fluorocyclohexane
Materials:
-
1-(Bromomethyl)-1-fluorocyclohexane
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(Bromomethyl)-1-fluorocyclohexane (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5-2.0 eq.) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 24-48 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water (3x) and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary. Caution: Organic azides can be explosive; handle with care.
Protocol 2.2: Synthesis of 1-Fluorocyclohexaneacetonitrile
Materials:
-
1-(Bromomethyl)-1-fluorocyclohexane
-
Sodium cyanide (NaCN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(Bromomethyl)-1-fluorocyclohexane (1.0 eq.) in anhydrous DMSO, add sodium cyanide (1.5-2.0 eq.).
-
Heat the mixture to 120-140 °C and stir for 48-72 hours. Monitor the reaction progress.
-
Cool the reaction to room temperature and dilute with a large volume of water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash thoroughly with brine to remove DMSO.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting nitrile by vacuum distillation or column chromatography. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.
Protocol 2.3: Synthesis of 1-Fluoro-1-[(phenylthio)methyl]cyclohexane
Materials:
-
1-(Bromomethyl)-1-fluorocyclohexane
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of thiophenol (1.2 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-(Bromomethyl)-1-fluorocyclohexane (1.0 eq.) in DMF.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M NaOH, water, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 2.4: Synthesis of N-Benzyl-1-(1-fluorocyclohexyl)methanamine
Materials:
-
1-(Bromomethyl)-1-fluorocyclohexane
-
Benzylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine 1-(Bromomethyl)-1-fluorocyclohexane (1.0 eq.) and a large excess of benzylamine (5-10 eq.).
-
Heat the mixture to 100-120 °C for 24-48 hours.
-
Cool the reaction mixture and dilute with DCM.
-
Wash the organic solution with 1 M HCl to remove excess benzylamine.
-
Make the aqueous layer basic with 1 M NaOH and extract with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to yield the desired secondary amine, which can be further purified by chromatography.
Conclusion
1-(Bromomethyl)-1-fluorocyclohexane is a sterically hindered and electronically deactivated substrate for SN2 reactions. However, with the application of forcing conditions, including high temperatures and the use of polar aprotic solvents, nucleophilic substitution can be successfully achieved with a variety of nucleophiles. The protocols provided herein offer a starting point for researchers to incorporate this valuable fluorinated building block into their synthetic programs, enabling the exploration of new chemical space in drug discovery and development. Careful optimization and monitoring of these reactions are essential to achieve desirable yields and purity.
References
- Brainly. (2023, June 10). Why is a polar aprotic solvent better for an SN2 reaction than a polar protic solvent?
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
- Little Flower College Guruvayoor. (n.d.). Phase transfer catalyst.
- PHARMD GURU. (n.d.). 9. MECHANISM AND KINETICS OF SN2 REACTIONS.
- Mondal, R., Agbaria, M., & Nairoukh, Z. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal, 27(25), 7245-7265.
- Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.
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- Filo. (2025, November 19). The rate of SN² reaction of neopentyl bromide with sodium ethoxide procee...
- Wikipedia. (n.d.). Nucleophilic substitution.
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- WebAssign. (n.d.). SN2 Reactions of Alkyl Halides.
- Chemistry Stack Exchange. (2016, October 14). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2.
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- Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions.
- YouTube. (2019, September 2). simple SN2 reaction practice.
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- PrepChem.com. (n.d.). Synthesis of (1-Phenylcyclohexyl)methylamine.
- Rzepa, H. S. (2011, May 9). The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide.
- Reddit. (2020, August 21). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?.
- Quora. (2017, April 25). Which is more reactive in an SN2 reaction with sodium ethoxide: ethyl chloride or neopentyl bromide?.
- PubChem. (n.d.). 1-Fluorocyclohexane-1-carboxylic acid.
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- PubChem. (n.d.). 1-[3-(Trifluoromethoxy)cyclohexyl]methanamine.
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- Quora. (2020, March 16). Why does neopentyl bromide undergo elimination with C2H5OH instead of SN2?.
- Sci-Hub. (n.d.). Bromination of 3-cyclohexene-1-carboxylic acid, epoxydation of methyl 3-cyclohexene-1-carboxylate and opening of methyl cis- and trans-3,4-epoxycyclohexane-1-carboxylate:Stereochemical results.
- ResearchGate. (2025, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
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Application Note: A Protocol for the Synthesis of 1-(azidomethyl)-1-fluorocyclohexane
Abstract
This document provides a comprehensive, two-step experimental protocol for the synthesis of 1-(azidomethyl)-1-fluorocyclohexane, a valuable building block for pharmaceutical and chemical biology applications. The synthetic strategy hinges on the conversion of a primary alcohol, (1-fluorocyclohexyl)methanol, into a tosylate intermediate, followed by a nucleophilic substitution with sodium azide. This guide emphasizes the critical safety precautions required for handling azide compounds, explains the rationale behind procedural choices, and details the necessary steps for synthesis, purification, and characterization.
Introduction
Molecules incorporating both fluorine atoms and azide groups are of significant interest to researchers in drug development and chemical biology. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule. Simultaneously, the azide moiety serves as a versatile functional handle, most notably for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, the cornerstone of "click chemistry." The target compound, 1-(azidomethyl)-1-fluorocyclohexane, combines a bioisosterically relevant fluorinated cyclohexane scaffold with a readily functionalizable azidomethyl group, making it an attractive synthon for creating novel chemical entities and molecular probes.
This protocol outlines a reliable and reproducible method to access this compound, beginning with the commercially available (1-fluorocyclohexyl)methanol.[1][2] The procedure is designed to be accessible to researchers with a strong foundation in synthetic organic chemistry.
Overall Synthetic Scheme
The synthesis is performed in two sequential steps:
-
Tosylation: The primary alcohol, (1-fluorocyclohexyl)methanol, is converted to its corresponding tosylate, (1-fluorocyclohexyl)methyl tosylate. This transforms the hydroxyl group into an excellent leaving group for the subsequent substitution reaction.
-
Azidation: The tosylate intermediate undergoes an SN2 reaction with sodium azide to yield the final product, 1-(azidomethyl)-1-fluorocyclohexane.
Figure 1: Two-step synthesis of 1-(azidomethyl)-1-fluorocyclohexane.
CRITICAL SAFETY PRECAUTIONS
Working with azides requires strict adherence to safety protocols due to their potential toxicity and explosive nature.
-
Explosion Hazard: Organic azides can be sensitive to heat, shock, friction, and light, and may decompose explosively.[3][4] The target molecule has a carbon-to-nitrogen ratio of 7:3, which is generally considered stable enough for careful isolation.[3][5] However, all operations should be conducted on the smallest scale possible behind a blast shield in a certified chemical fume hood.[5][6]
-
Toxicity: Sodium azide is highly toxic. Avoid inhalation of dust and skin contact. Always handle sodium azide in a fume hood using appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[4][6]
-
Hydrazoic Acid Formation: Never mix sodium azide or azide-containing solutions with strong acids. This can generate hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[3][5] Acidic quenches should be performed slowly and with extreme caution, ensuring the solution is well-stirred and cooled.
-
Solvent Incompatibility: Do not use halogenated solvents such as dichloromethane (DCM) or chloroform with azides. They can react to form extremely explosive di- and tri-azidomethanes.[3][5]
-
Metal Contamination: Avoid contact of sodium azide and organic azides with heavy metals (e.g., copper, lead, silver, mercury) as this can form highly shock-sensitive and explosive heavy metal azides. Use plastic or ceramic spatulas for handling solid sodium azide.[4][6]
-
Purification: Do not purify the final product by distillation, as this can lead to explosive decomposition. Purification should be limited to liquid-liquid extraction and column chromatography.[5]
-
Waste Disposal: All azide-containing waste must be collected in a dedicated, clearly labeled waste container. Do not mix azide waste with other waste streams, especially acidic waste.[3][6] Quench residual azide in the reaction mixture before disposal by carefully adding a reducing agent like trimethylphosphine or triphenylphosphine.
Part 1: Synthesis of (1-Fluorocyclohexyl)methyl Tosylate (Intermediate)
This step converts the poorly reactive hydroxyl group of the starting material into a tosylate, an excellent leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| (1-Fluorocyclohexyl)methanol | 132.18 | 10.0 | 1.32 g | Starting material |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 12.0 (1.2 eq) | 2.29 g | Reagent, handle in fume hood |
| Triethylamine (Et₃N) | 101.19 | 15.0 (1.5 eq) | 2.09 mL | Base, use dry |
| Dichloromethane (DCM), dry | - | - | 50 mL | Solvent |
| Saturated aq. NaHCO₃ solution | - | - | 30 mL | For workup |
| Brine (Saturated aq. NaCl) | - | - | 30 mL | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g | Drying agent |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (1-fluorocyclohexyl)methanol (1.32 g, 10.0 mmol).
-
Dissolution: Add 50 mL of dry dichloromethane (DCM) to the flask and stir until the alcohol is fully dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of Reagents: Add triethylamine (2.09 mL, 15.0 mmol) to the stirred solution. Then, add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Slowly pour the reaction mixture into 50 mL of cold water in a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 30 mL of 1 M HCl, 30 mL of saturated aqueous NaHCO₃ solution, and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tosylate as an oil or a low-melting solid. The product is typically used in the next step without further purification.
Part 2: Synthesis of 1-(Azidomethyl)-1-fluorocyclohexane
This step involves the nucleophilic displacement of the tosylate group by the azide anion. The reaction mechanism is SN2, which proceeds well with a strong, non-bulky nucleophile like azide.[7][8] A polar aprotic solvent like dimethylformamide (DMF) is used to solvate the cation (Na⁺) while leaving the azide anion highly reactive.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| (1-Fluorocyclohexyl)methyl tosylate | 286.37 | ~10.0 | ~2.86 g | Crude from Part 1 |
| Sodium Azide (NaN₃) | 65.01 | 20.0 (2.0 eq) | 1.30 g | HIGHLY TOXIC, EXPLOSIVE HAZARD |
| Dimethylformamide (DMF), anhydrous | - | - | 40 mL | Solvent |
| Diethyl Ether (or Ethyl Acetate) | - | - | 100 mL | For extraction |
| Deionized Water | - | - | 150 mL | For workup |
| Brine (Saturated aq. NaCl) | - | - | 50 mL | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g | Drying agent |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude (1-fluorocyclohexyl)methyl tosylate (~10.0 mmol) in 40 mL of anhydrous DMF.
-
Addition of Azide: BEHIND A BLAST SHIELD , carefully add sodium azide (1.30 g, 20.0 mmol) to the solution. Use a plastic spatula.
-
Reaction: Heat the reaction mixture to 60-70 °C using an oil bath and stir for 12-18 hours. Monitor the reaction by TLC for the disappearance of the tosylate intermediate.
-
Workup - Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 150 mL of deionized water.
-
Extraction: Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with water (2 x 50 mL) to remove residual DMF, followed by a final wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure. Do not heat the flask excessively during evaporation.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 1-(azidomethyl)-1-fluorocyclohexane as a colorless oil.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-(azidomethyl)-1-fluorocyclohexane.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals would include multiplets for the cyclohexane ring protons and a characteristic doublet for the -CH₂N₃ protons, showing coupling to the adjacent fluorine atom (²JHF).
-
¹³C NMR: The spectrum should show signals for the six distinct cyclohexane carbons and the azidomethyl carbon. The carbons attached to and adjacent to the fluorine atom will appear as doublets due to C-F coupling.
-
¹⁹F NMR: A single resonance is expected. The chemical shift will be characteristic of a tertiary alkyl fluoride.[9][10][11][12]
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the azide asymmetric stretch is expected around 2100 cm⁻¹.
-
Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part 1: Incomplete Tosylation | Insufficient TsCl or base; wet reagents/solvents; reaction time too short. | Ensure all reagents and solvents are anhydrous. Use a slight excess of TsCl (1.2 eq) and base (1.5 eq). Allow the reaction to run longer, monitoring by TLC. |
| Part 2: Incomplete Azidation | Poor leaving group (incomplete tosylation); insufficient NaN₃; low temperature. | Ensure the tosylation in Part 1 went to completion. Use at least 2 equivalents of NaN₃. Ensure the reaction temperature reaches 60-70 °C. Consider a higher boiling solvent like DMSO if DMF is ineffective. |
| Low Yield after Purification | Product loss during aqueous workup (especially DMF removal); decomposition on silica. | Be thorough with extractions. Minimize the amount of water used for washing post-extraction. Deactivate the silica gel with 1% triethylamine in the eluent to prevent decomposition of the azide on the column. |
| Product appears impure by NMR | Incomplete reaction; residual solvent (DMF); side products. | Re-purify by column chromatography. To remove DMF, perform multiple vigorous washes with water and brine. If elimination side products are observed, consider running the azidation at a lower temperature for a longer time. |
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. EH&S Guideline Number: 04-028. [Link]
-
University of California, Santa Barbara. Azide Compounds - Environmental Health and Safety. [Link]
-
Stanford University. Information on Azide Compounds. [Link]
-
Organic Syntheses. (2010). Working with Hazardous Chemicals. [Link]
-
University of California, Los Angeles. STANDARD OPERATING PROCEDURE: Sodium Azide and other Inorganic Azides. [Link]
-
Ma, G., et al. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Supporting Information - The Royal Society of Chemistry. [Link]
-
Atmaca, S., et al. (2020). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journal of Organic Chemistry, 16, 2036-2043. [Link]
-
Moser, A. How do I know if my unknown contains a fluorine atom(s)? … Part 4. ACD/Labs. [Link]
-
University of Wisconsin-Madison. Fluorine NMR. [Link]
-
ResearchGate. (2016). Substitution of tosylate by sodium azide is SN1 or SN2?[Link]
-
ScienceMadness Discussion Board. (2008). Preparation of methyl tosylate, safe methylating agent. [Link]
- Google Patents. (2020). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
-
deAzevedo, E. R., et al. (2011). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. The Journal of Physical Chemistry B, 115(35), 10474–10481. [Link]
-
Chegg.com. (2025). Solved Reaction: A chiral secondary allylic tosylate reacts with sodium azide in DMF. [Link]
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Application Notes and Protocols: 1-(Bromomethyl)-1-fluorocyclohexane as a Versatile Fluorinated Building Block
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Approximately 25-30% of small-molecule drugs currently in clinical use are organofluorine compounds.[1] The strategic introduction of fluorine can enhance metabolic stability, improve receptor binding affinity, and modulate acidity/basicity, thereby optimizing the overall profile of a therapeutic agent.[2] Fluorinated building blocks, such as 1-(Bromomethyl)-1-fluorocyclohexane, offer a direct and efficient route to introduce the valuable gem-difluoromethyl group into a saturated carbocyclic framework, a motif of growing interest in drug design.
This technical guide provides an in-depth exploration of 1-(Bromomethyl)-1-fluorocyclohexane as a versatile synthetic intermediate. We will delve into its reactivity profile, supported by established chemical principles, and present detailed, field-proven protocols for its application in key synthetic transformations. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated building block in their synthetic endeavors.
Molecular Properties and Reactivity Profile
1-(Bromomethyl)-1-fluorocyclohexane combines the high reactivity of a primary alkyl bromide with the unique electronic properties imparted by a geminal fluorine atom. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, while the fluorine atom influences the molecule's conformation and electronic distribution.
| Property | Value/Description | Source |
| Molecular Formula | C7H12BrF | N/A |
| Molecular Weight | 195.07 g/mol | [3] |
| Appearance | Expected to be a colorless to pale yellow liquid | [4] |
| Key Reactive Site | Primary bromomethyl group | [5] |
| Expected Reactivity | Highly susceptible to SN2 reactions | [6] |
The carbon-bromine bond is significantly weaker and more polarizable than a carbon-fluorine bond, making the bromide an excellent leaving group in nucleophilic substitution reactions.[7] The reaction is anticipated to proceed via an S(_N)2 mechanism, characterized by a backside attack of the nucleophile, leading to an inversion of stereochemistry if a chiral nucleophile is employed.[6] The presence of the electronegative fluorine atom on the same carbon may have a modest impact on the reaction rate, but the primary alkyl nature of the bromide overwhelmingly favors the S(_N)2 pathway.
Proposed Synthesis of 1-(Bromomethyl)-1-fluorocyclohexane
Caption: Proposed synthetic route to 1-(Bromomethyl)-1-fluorocyclohexane.
Application in Nucleophilic Substitution Reactions: Detailed Protocols
The primary utility of 1-(Bromomethyl)-1-fluorocyclohexane lies in its ability to act as an electrophile in a variety of nucleophilic substitution reactions. This allows for the straightforward introduction of the 1-fluorocyclohexylmethyl moiety into a wide range of molecular scaffolds. Below are detailed, optimized protocols for key transformations.
Williamson Ether Synthesis: Accessing Fluorinated Ethers
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[8][9] This protocol details the synthesis of a representative ether using 1-(Bromomethyl)-1-fluorocyclohexane.
Protocol 1: Synthesis of 1-((1-Fluorocyclohexyl)methoxy)benzene
-
Materials:
-
1-(Bromomethyl)-1-fluorocyclohexane
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Slowly add a solution of 1-(Bromomethyl)-1-fluorocyclohexane (1.1 equivalents) in anhydrous acetonitrile to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired ether.
-
Caption: Workflow for Williamson Ether Synthesis.
N-Alkylation of Amines: Synthesis of Fluorinated Amines
The alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction.[10] However, overalkylation is a common side reaction.[1] The following protocol is designed to favor mono-alkylation of a primary amine.
Protocol 2: Synthesis of N-((1-Fluorocyclohexyl)methyl)aniline
-
Materials:
-
1-(Bromomethyl)-1-fluorocyclohexane
-
Aniline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Procedure:
-
To a flame-dried round-bottom flask, add aniline (3.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to create a stirrable solution.
-
Slowly add a solution of 1-(Bromomethyl)-1-fluorocyclohexane (1.0 equivalent) in anhydrous DMF at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-alkylated product.
-
Gabriel Synthesis: A Controlled Route to Primary Amines
The Gabriel synthesis is a classic method for the synthesis of primary amines that avoids the issue of overalkylation by using potassium phthalimide as a protected source of ammonia.[11][12]
Protocol 3: Synthesis of (1-Fluorocyclohexyl)methanamine
-
Materials:
-
1-(Bromomethyl)-1-fluorocyclohexane
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.05 equivalents) in anhydrous DMF.
-
Add 1-(Bromomethyl)-1-fluorocyclohexane (1.0 equivalent) and heat the mixture to 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting halide is consumed.
-
Cool the reaction mixture, pour it into water, and collect the precipitated N-((1-fluorocyclohexyl)methyl)phthalimide by filtration. Wash the solid with water and dry.
-
Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine monohydrate (1.5 equivalents) and reflux the mixture for 2-4 hours, during which a precipitate will form.
-
Cool the mixture to room temperature and acidify with concentrated HCl.
-
Filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a cold aqueous NaOH solution and extract the primary amine with diethyl ether.
-
Dry the combined ethereal extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure to obtain the desired primary amine.
-
Caption: Logical flow of the Gabriel Synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(Bromomethyl)-1-fluorocyclohexane is not widely available, precautions should be taken based on the reactivity of its functional groups. Primary alkyl bromides are generally considered to be irritants and lachrymators. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
1-(Bromomethyl)-1-fluorocyclohexane is a promising fluorinated building block with significant potential for application in organic synthesis and drug discovery. Its primary alkyl bromide functionality allows for efficient participation in a variety of nucleophilic substitution reactions, providing a direct entry to molecules containing the 1-fluorocyclohexylmethyl motif. The protocols outlined in this guide offer a starting point for the exploration of this versatile reagent in the synthesis of novel ethers and amines, which are key structural components in many biologically active compounds. As with any new reagent, careful optimization of reaction conditions is recommended to achieve the desired outcomes.
References
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[Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Oxidative Fluorination of Vinyl Sulfonates Featuring A[1][8]-Sulfonyloxy Migration. (2021). ResearchGate.]([Link])
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The Strategic Incorporation of 1-(Bromomethyl)-1-fluorocyclohexane in the Synthesis of Novel Medicinal Chemistry Scaffolds
Introduction: The Fluorine Advantage in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] Among the diverse array of fluorinated building blocks, 1-(bromomethyl)-1-fluorocyclohexane has emerged as a versatile and valuable reagent for the construction of complex, three-dimensional architectures, particularly spirocyclic and substituted heterocyclic systems that are of significant interest in contemporary drug discovery programs.[3][4]
This guide provides a comprehensive overview of the applications of 1-(bromomethyl)-1-fluorocyclohexane in the synthesis of medicinally relevant scaffolds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the impact of the fluorinated cyclohexyl moiety on key drug-like properties.
The 1-Fluoro-1-(methyl)cyclohexyl Moiety: A Bioisosteric Perspective
The 1-fluoro-1-(methyl)cyclohexyl group introduced via 1-(bromomethyl)-1-fluorocyclohexane can be considered a valuable bioisostere for other common functionalities in drug molecules. Bioisosteric replacement is a powerful strategy to modulate the properties of a compound while maintaining its desired biological activity.
Key Bioisosteric Relationships:
| Original Moiety | Bioisosteric Replacement | Advantage of Replacement |
| gem-Dimethyl group | 1-Fluoro-1-(methyl)cyclohexyl | Introduction of a polar C-F bond can modulate lipophilicity and introduce favorable interactions with the target protein. |
| Carbonyl group | 1-Fluoro-1-(methyl)cyclohexyl | The C-F bond can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen, while offering improved metabolic stability. |
| Unsubstituted cyclohexyl | 1-Fluoro-1-(methyl)cyclohexyl | The fluorine atom can block sites of metabolism on the cyclohexane ring, increasing the compound's half-life. |
The strategic placement of the fluorine atom on the quaternary center of the cyclohexane ring also imparts a specific conformational rigidity to the resulting scaffold, which can be advantageous for optimizing ligand-receptor interactions.
Core Synthetic Applications and Protocols
1-(Bromomethyl)-1-fluorocyclohexane is a primary alkyl bromide, making it an excellent substrate for nucleophilic substitution reactions (SN2). This reactivity is the foundation for its utility in constructing a variety of medicinal chemistry scaffolds.
Application 1: Synthesis of Fluorinated Spirooxindoles
Spirooxindoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antiviral properties.[5] The introduction of a fluorinated spirocyclic system can enhance these properties. 1-(Bromomethyl)-1-fluorocyclohexane serves as a key building block for the synthesis of spiro[cyclohexane-1,3'-oxindoles].
Experimental Workflow: Synthesis of Fluorinated Spirooxindoles
Caption: Workflow for the synthesis of fluorinated spirooxindoles.
Detailed Protocol: Synthesis of 1'-(1-Fluorocyclohexyl)-spiro[indole-3,3'-pyrrolidin]-2-one
This protocol describes a representative synthesis of a fluorinated spirooxindole derivative.
Step 1: N-Alkylation of 2-Oxindole
-
To a solution of 2-oxindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the resulting suspension at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-(bromomethyl)-1-fluorocyclohexane (1.1 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated intermediate.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H of the oxindole without competing in the subsequent substitution reaction.
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation of the base without solvating the nucleophile, thus increasing its reactivity.
-
Inert Atmosphere: Prevents quenching of the strongly basic NaH by atmospheric moisture.
Step 2: Intramolecular Dearomatizing Spirocyclization
-
To a solution of the N-alkylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere at -78 °C, add a solution of lithium diisopropylamide (LDA, 1.5 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired fluorinated spirooxindole.[6]
Causality Behind Experimental Choices:
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered base is necessary to deprotonate the benzylic C-H of the oxindole, initiating the intramolecular cyclization.
-
-78 °C: Low temperature is crucial to control the reactivity of the strong base and prevent side reactions.
-
Anhydrous THF: A suitable aprotic solvent for LDA-mediated reactions.
Application 2: Synthesis of Fluorinated Piperidine Scaffolds
Fluorinated piperidines are prevalent motifs in many approved drugs due to their favorable pharmacokinetic properties.[5] 1-(Bromomethyl)-1-fluorocyclohexane can be used to introduce the fluorinated cyclohexylmethyl group onto a piperidine nitrogen, or it can be a precursor to more complex fluorinated piperidine-containing structures.
Reaction Scheme: N-Alkylation of a Piperidine Derivative
Caption: General scheme for N-alkylation of piperidines.
Detailed Protocol: Synthesis of 4-Hydroxy-1-((1-fluorocyclohexyl)methyl)piperidine
-
To a stirred suspension of 4-hydroxypiperidine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile (ACN, 0.5 M), add 1-(bromomethyl)-1-fluorocyclohexane (1.1 eq).
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol) to obtain the desired product.
Causality Behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A mild inorganic base is sufficient to deprotonate the secondary amine of the piperidine and act as an acid scavenger for the HBr formed during the reaction.
-
Acetonitrile (ACN): A polar aprotic solvent that facilitates the SN2 reaction.
-
Elevated Temperature: Heating is often required to drive the reaction to completion, as secondary amines are less nucleophilic than their corresponding alkoxides.
Impact on Physicochemical Properties
The incorporation of the 1-fluoro-1-(methyl)cyclohexyl moiety can have a predictable impact on key physicochemical properties relevant to drug development.
| Property | Effect of 1-Fluoro-1-(methyl)cyclohexyl Moiety | Rationale |
| Lipophilicity (logP) | Generally, a slight decrease compared to the non-fluorinated analog. | The polar C-F bond can reduce the overall lipophilicity of the molecule. |
| Aqueous Solubility | May increase due to the potential for hydrogen bonding with the fluorine atom. | The fluorine atom can act as a hydrogen bond acceptor. |
| Metabolic Stability | Typically increased. | The strong C-F bond is resistant to metabolic cleavage. The fluorine atom can also shield adjacent C-H bonds from oxidative metabolism. |
| pKa of Nearby Amines | A slight decrease in basicity. | The electron-withdrawing nature of the fluorine atom can lower the pKa of nearby basic nitrogen atoms. |
Conclusion
1-(Bromomethyl)-1-fluorocyclohexane is a powerful and versatile building block for the synthesis of novel, fluorinated medicinal chemistry scaffolds. Its utility is primarily derived from its reactivity in SN2 reactions, allowing for the straightforward introduction of the 1-fluoro-1-(methyl)cyclohexyl moiety into a wide range of molecules. The resulting fluorinated scaffolds, such as spirooxindoles and substituted piperidines, often exhibit improved drug-like properties, including enhanced metabolic stability and modulated lipophilicity. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable reagent in their quest for new and improved therapeutics.
References
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Grygorenko, O. O., Melnykov, K. P., Holovach, S., & Demchuk, O. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link][3][4]
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Borah, B., Veeranagaiah, N. S., Sharma, S., Patat, M., Prasad, M. S., Pallepogu, R., & Chowhan, L. R. (2023). Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update. RSC Advances, 13(11), 7063–7075. [Link][5]
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Singh, R., Deeksha, & Bittu. (2022). Synthetic Strategies for the Construction of C3-Fluorinated Oxindoles. Organic & Biomolecular Chemistry, 20(34), 6735-6753. [Link][7]
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Mondal, R., Agbaria, M., & Nairoukh, Z. (2021). Fluorinated Rings: Conformation and Application. Israel Journal of Chemistry, 61(3-4), 199-215. [Link][8]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 14(2), 207-218. [Link][1]
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Fujisawa Pharmaceutical Co., Ltd. (1989). Heterocyclic spiro compounds and their preparation. European Patent No. EP0311313A2. [9]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link][10]
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Boehringer Ingelheim International GmbH. (2008). Spiro-substituted compounds, pharmaceutical composition and use. Brazil Patent No. BRPI0805826B8. [11]
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Takeda Pharmaceutical Company Limited. (2005). Spiro compounds, medicinal compositions containing the same and intermediates of the compounds. European Patent No. EP1559707A1. [12]
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Reddy, T. J., & Ghorai, M. K. (2014). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 12(45), 9104–9108. [Link][13]
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Bálint, E., Tajti, Á., & Keglevich, G. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Molecules, 28(3), 1109. [Link][14]
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Bassetto, M., & Slusarczyk, M. (2018). Therapeutic use of fluorinated nucleosides - progress in patents. Pharmaceutical patent analyst, 7(6), 277–299. [Link][15]
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Trauner, D. (2022). A Cyclic Twist: Enantioselective Formation of Spirocyclic Oxindoles via Double Alkylation. Synfacts, 18(04), 0379. [Link][16]
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National University of Singapore. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [17]
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Omae, S., et al. (2023). Synthesis of Spiro[indole-3,3'-pyrrolidine]-2'-(thi)ones. The Journal of Organic Chemistry, 88(2), 1093-1106. [Link][6]
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Hrubaru, M. M., et al. (2019). Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis. ACS Omega, 4(7), 12345-12355. [Link][18]
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Liew, E. J., et al. (2022). Single-chain fluorescent integrators for mapping G-protein-coupled receptor agonists. Nature Methods, 19(11), 1421-1430. [Link][19]
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Padwa, A., et al. (1999). Supporting Information for: Facile, Novel Methodology for the Synthesis of Pyrrolidine-spiro-oxindoles. Angewandte Chemie, 38(S1), S1-S12. [Link][20]
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Conflitti, P., et al. (2025). Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery. Nature Reviews Drug Discovery, 24(4), 251-275. [Link][21]
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Wang, J., et al. (2024). The path to the G protein-coupled receptor structural landscape: Major milestones and future directions. British Journal of Pharmacology. [Link][22]
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Ignacimuthu, S., et al. (2011). A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. Der Pharma Chemica, 3(3), 293-299. [Link][23]
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Ding, K., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 59(23), 10749-10763. [Link][24]
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Liu, Y., et al. (2015). Substituent-Controlled Selective Synthesis of Spirooxindoles and Oxazolyloxindoles via Two Tandem Reactions. Asian Journal of Organic Chemistry, 5(1), 43-47. [Link][25]
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Chilingaryan, Z., et al. (2023). Rational drug design targeting g-protein-coupled receptors: a structural biology perspective. Biochemistry (Moscow), 88(11), 1647-1664. [Link][26]
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Moore, M. N., et al. (2025). Design of allosteric modulators that change GPCR G protein subtype selectivity. Nature. [Link]
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Zhang, S., et al. (2024). Synthetic G protein-coupled receptors for programmable sensing and control of cell behavior. bioRxiv. [Link][2]
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Application Note: Chemoselective Synthesis and Titration of (1-Fluorocyclohexyl)methylmagnesium Bromide
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often imparting desirable metabolic stability and binding properties. Grignard reagents are powerful tools for C-C bond formation, but their synthesis from substrates bearing multiple reactive sites requires precise control. This document provides a comprehensive guide to the chemoselective formation of (1-fluorocyclohexyl)methylmagnesium bromide from 1-(bromomethyl)-1-fluorocyclohexane. We detail the theoretical basis for selective magnesium insertion into the C-Br bond over the inert C-F bond, provide a robust experimental protocol for synthesis, and outline a reliable titration method for accurate concentration determination.
Theoretical Background and Chemoselectivity
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond (C-X).[1][2] The reaction proceeds through a radical mechanism on the surface of the magnesium.[3] For a substrate such as 1-(bromomethyl)-1-fluorocyclohexane, two potential pathways for magnesium insertion exist: cleavage of the C-Br bond or cleavage of the C-F bond.
The remarkable chemoselectivity of this reaction is governed by the significant difference in the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-Br bond is substantially weaker than the C-F bond, leading to a much lower activation energy for magnesium insertion.[4][5][6]
| Bond | Average Bond Dissociation Energy (kcal/mol) | Reactivity with Mg (Standard Conditions) |
| C-F | ~110 | Inert[7][8][9] |
| C-Cl | ~84 | Slow |
| C-Br | ~71 | Reactive [4][5] |
| C-I | ~57 | Very Reactive |
This energy difference ensures that under standard Grignard formation conditions, the magnesium metal will exclusively insert into the more labile C-Br bond, leaving the robust C-F bond intact. This principle allows for the predictable and high-yield synthesis of the desired α-fluoro Grignard reagent.
Caption: Chemoselective magnesium insertion pathway.
Protocol for Grignard Reagent Formation
This protocol requires strict anhydrous and anaerobic conditions. All glassware must be oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).[10][11]
Materials and Reagents
| Reagent/Material | Grade | Supplier Suggestion |
| 1-(Bromomethyl)-1-fluorocyclohexane | >97% | TCI, Sigma-Aldrich |
| Magnesium Turnings | >99.5% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Acros Organics, Sigma-Aldrich |
| Iodine (I₂) or 1,2-Dibromoethane | Reagent Grade | Standard Suppliers |
| Inert Gas (Argon or Nitrogen) | High Purity | Local Gas Supplier |
Apparatus Setup
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a rubber septum, and an addition funnel.
Magnesium Activation (Critical Step)
The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[1][12] This layer must be removed through activation.
Method A: Iodine Activation
-
Place the magnesium turnings (1.2 equivalents) in the reaction flask under a positive pressure of inert gas.
-
Gently warm the flask with a heat gun until purple iodine vapors are observed. The vapor will then dissipate as it reacts with the Mg surface.
-
Allow the flask to cool to room temperature before proceeding.
Method B: 1,2-Dibromoethane Activation
-
Place the magnesium turnings (1.2 eq.) in the flask with a small amount of anhydrous THF.
-
Using a syringe, add a small amount of 1,2-dibromoethane (approx. 5 mol% relative to Mg).[14][15]
-
Stir the mixture. Initiation is indicated by the evolution of gas (ethene) and a gentle exotherm.
Synthesis of (1-Fluorocyclohexyl)methylmagnesium Bromide
-
Prepare a solution of 1-(bromomethyl)-1-fluorocyclohexane (1.0 eq.) in anhydrous THF. The final desired concentration of the Grignard reagent is typically between 0.5 M and 1.0 M.
-
Transfer this solution to the addition funnel.
-
Add approximately 10% of the halide solution to the activated magnesium turnings.
-
The reaction should initiate, evidenced by a gentle reflux and the disappearance of the brown iodine color (if used). If the reaction does not start, gentle warming may be required.
-
Once initiation is confirmed, add the remaining halide solution dropwise at a rate sufficient to maintain a steady, gentle reflux.[10]
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure all the magnesium has reacted. The final solution should appear gray and slightly cloudy.
Caption: Experimental workflow for Grignard reagent synthesis.
Protocol for Concentration Determination by Titration
The yield of a Grignard reaction is rarely quantitative. Therefore, titration is essential for determining the active reagent concentration, ensuring accurate stoichiometry in subsequent reactions.[16]
Method: Titration with (-)-Menthol and 1,10-Phenanthroline [16][17]
-
Preparation: Prepare a standard solution of (-)-menthol (a non-hygroscopic solid) in anhydrous toluene or THF (e.g., 1.0 M).
-
Setup: In a separate, dry, inert-gas-flushed flask with a stir bar, add a small crystal (~2-5 mg) of 1,10-phenanthroline indicator.
-
Add a known volume of anhydrous THF (e.g., 2 mL) to dissolve the indicator.
-
Using an accurate syringe, add a precise volume of the prepared Grignard solution (e.g., 1.00 mL) to the indicator solution. The solution should turn a distinct color (often reddish-purple) as the phenanthroline complexes with the Grignard reagent.[17][18]
-
Titration: Slowly add the standardized (-)-menthol solution via a burette or syringe, stirring vigorously.
-
Endpoint: The endpoint is reached upon the sharp disappearance of the colored complex, indicating that all active Grignard reagent has been quenched by the alcohol titrant.[16]
-
Calculation:
-
Molarity (Grignard) = [Molarity (Menthol) × Volume (Menthol)] / Volume (Grignard)
-
Troubleshooting Guide
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Incomplete drying of glassware or solvent.- Passivated magnesium surface. | - Re-dry all apparatus and use freshly opened anhydrous solvent.[11][19]- Re-activate magnesium; crush turnings with a glass rod to expose fresh surface.[13] |
| Solution turns dark/black with precipitate | - Overheating, leading to Wurtz coupling side reactions.- Impurities in the starting halide. | - Maintain a gentler reflux by slowing the addition rate and/or using a cooling bath.- Purify the alkyl halide by distillation before use. |
| Low concentration determined by titration | - Incomplete reaction.- Presence of moisture during synthesis or storage. | - Increase the post-addition reaction time.- Ensure all transfers and storage are under a strictly inert atmosphere. |
| Reaction starts vigorously then stops | - Insufficient solvent to dissipate heat, leading to localized boiling and coating of Mg surface. | - Ensure adequate solvent volume before starting the addition. |
Safety Precautions
-
Grignard Reagents: Are strong bases and can be pyrophoric upon exposure to air, especially if concentrated. They react violently with water and other protic sources.[12][20] Handle exclusively under an inert atmosphere.
-
Anhydrous Ethers (THF): Are extremely flammable and can form explosive peroxides over time. Use only freshly opened bottles or solvent from a purification system. Never distill to dryness.
-
1-(Bromomethyl)-1-fluorocyclohexane: Is a halogenated organic compound and should be handled in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses).
References
- So, D. Y. et al. (2010). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- BenchChem. (2025).
- ACS Publications. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- Various Authors. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?
- Various Authors.
- Lookchem. Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. Lookchem.
- Scribd.
- PubMed.
- Various Authors. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?
- Chem-Station. (2024). Grignard Reaction.
- BenchChem. (2025). Application Notes and Protocols for Grignard Reaction in Organic Synthesis. Benchchem.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Various Authors. (2017). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? Chemistry Stack Exchange.
- Jasperse, J. Grignard Reaction.
- Reddit User Community. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros, Reddit.
- University Course Material. Formation of Grignard Reagents from Organic Halides. University of Calgary.
- BenchChem. (2025). The Synthesis of α-Fluoroketones via Grignard Reagent Addition to Fluoroacetonitrile: A Technical Guide. Benchchem.
- Adichemistry. (Date not available).
- St-Onge, B. et al. (Date not available).
- Dima, C. S. et al. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
- askIITians User. (2020). why does Mg chose C-Br bond over C-Cl bond in the prep of grignard reagent? askIITians.
- Leah4sci. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube.
- RSC Publishing. Grignard reagent formation via C-F bond activation: a centenary perspective.
- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
- Vapourtec. Grignard Chemistry. Vapourtec.
- Reddit User Community. (2012). In the same molecule, which would form a Grignard reagent faster: Bromine or Chlorine? r/chemhelp, Reddit.
- Various Authors. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange.
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- 2. vapourtec.com [vapourtec.com]
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Application of 1-(Bromomethyl)-1-fluorocyclohexane in PET Tracer Development: A Technical Guide
Introduction: The Strategic Advantage of the α-Bromo-α-fluoro Moiety in ¹⁸F-Radiochemistry
Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, providing invaluable in-vivo insights into physiological and pathological processes. The development of novel PET tracers is intrinsically linked to the advancement of radiochemical methodologies. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal half-life (109.8 minutes), low positron energy (0.635 MeV), and the high stability of the C-F bond.[1] A significant challenge in ¹⁸F-radiochemistry is the introduction of the radionuclide in the final steps of a synthesis, a strategy known as late-stage radiofluorination. This approach is crucial for labeling complex, sensitive biomolecules that would not withstand harsh, multi-step synthetic procedures.
1-(Bromomethyl)-1-fluorocyclohexane emerges as a highly valuable precursor within the paradigm of late-stage radiofluorination. It belongs to the class of α-bromo-α-fluoroalkanes, which serve as efficient synthons for the one-step preparation of ¹⁸F-labeled α,α-difluoromethyl groups. This moiety is of growing interest in drug design and PET tracer development as a metabolically stable bioisostere for other functional groups. The direct, nucleophilic substitution of the bromine atom with no-carrier-added [¹⁸F]fluoride provides a rapid and high-yielding pathway to introduce ¹⁸F into a molecule, making it a powerful tool for researchers and drug development professionals.
This technical guide provides a comprehensive overview of the application of 1-(Bromomethyl)-1-fluorocyclohexane in PET tracer development, including a plausible synthetic route for the precursor, a detailed, representative radiolabeling protocol, and essential quality control procedures.
Part 1: Synthesis of the Precursor: 1-(Bromomethyl)-1-fluorocyclohexane
The availability of the labeling precursor is the first critical step in any radiolabeling campaign. While not commercially available from all suppliers, 1-(Bromomethyl)-1-fluorocyclohexane can be synthesized through a rational, multi-step sequence starting from readily available materials. The following proposed synthesis is based on established organic chemistry principles for the formation of similar structures.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(Bromomethyl)-1-fluorocyclohexane.
Step-by-Step Experimental Protocol
Step 1: Allylic Bromination of Methylenecyclohexane
-
To a solution of methylenecyclohexane (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.05 eq).
-
Initiate the reaction by irradiating the mixture with a sunlamp or by adding a radical initiator (e.g., AIBN).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed. The reaction typically proceeds via a radical mechanism to yield 1-(bromomethyl)cyclohex-1-ene as the major product.[2][3]
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-(bromomethyl)cyclohex-1-ene.
Step 2: Electrophilic Fluorination
-
Dissolve the purified 1-(bromomethyl)cyclohex-1-ene (1.0 eq) in an appropriate solvent (e.g., acetonitrile).
-
Add an electrophilic fluorinating agent, such as Selectfluor® (1.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The electrophilic addition of fluorine across the double bond is expected to yield the desired 1-(Bromomethyl)-1-fluorocyclohexane.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography on silica gel to yield pure 1-(Bromomethyl)-1-fluorocyclohexane.
Part 2: ¹⁸F-Radiolabeling Protocol
The core of this application is the efficient and rapid nucleophilic substitution of the bromine atom in 1-(Bromomethyl)-1-fluorocyclohexane with cyclotron-produced [¹⁸F]fluoride. The following is a generalized, representative protocol for the manual or automated synthesis of a PET tracer incorporating the [¹⁸F]difluoromethylcyclohexane moiety.
Radiolabeling Workflow
Caption: General workflow for ¹⁸F-radiolabeling.
Detailed Experimental Protocol
1. Preparation of Reactive [¹⁸F]Fluoride:
-
Load the aqueous solution of [¹⁸F]fluoride from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Wash the cartridge with sterile water to remove any impurities.
-
Elute the trapped [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix-2.2.2 (K₂₂₂) in acetonitrile/water. Kryptofix-2.2.2 is a phase-transfer catalyst that complexes the potassium ion, rendering the fluoride ion "naked" and highly nucleophilic.[1]
-
Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with acetonitrile under a stream of nitrogen at approximately 110-120 °C until completely dry.
2. Nucleophilic Radiofluorination:
-
Prepare a solution of the precursor, 1-(Bromomethyl)-1-fluorocyclohexane (typically 1-5 mg), in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMSO).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Seal the reaction vessel and heat it to 100-140 °C for 10-20 minutes. The optimal temperature and time should be determined empirically for each specific tracer.
-
After the reaction, cool the vessel to room temperature.
3. Purification of the ¹⁸F-Labeled Tracer:
-
Dilute the crude reaction mixture with the mobile phase for HPLC.
-
Inject the diluted mixture onto a semi-preparative HPLC column (e.g., C18) to separate the desired ¹⁸F-labeled product from unreacted [¹⁸F]fluoride and other impurities.
-
Collect the radioactive peak corresponding to the product.
4. Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by passing it through a C18 Sep-Pak cartridge, eluting with ethanol, and then diluting with sterile saline.
-
Pass the final product through a sterile 0.22 µm filter into a sterile vial.
Part 3: Data Presentation and Quality Control
The success of a PET tracer synthesis is determined by several key parameters. The following table provides a summary of expected values for the radiosynthesis of a generic PET tracer using the α-bromo-α-fluoroalkane methodology, based on literature reports for similar compounds.[4][5]
| Parameter | Typical Value | Method of Determination |
| Radiochemical Yield (RCY) | 20 - 60% (decay-corrected) | Radio-HPLC |
| Molar Activity (A_m) | 30 - 150 GBq/µmol | HPLC with UV and radiation detectors |
| Radiochemical Purity | > 95% | Radio-HPLC, Radio-TLC |
| Chemical Purity | > 95% | HPLC with UV detector |
| Total Synthesis Time | 50 - 70 minutes | From end of bombardment (EOB) |
Quality Control Protocols
Stringent quality control is mandatory for any radiopharmaceutical intended for preclinical or clinical use.[6][7][8][9]
1. Radiochemical Purity and Identity:
-
Method: High-Performance Liquid Chromatography (HPLC) with in-line UV and radioactivity detectors.
-
Stationary Phase: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid). The exact gradient will depend on the polarity of the tracer.
-
Procedure:
-
Inject a small aliquot of the final formulated product.
-
Confirm the identity of the ¹⁸F-labeled tracer by comparing its retention time with that of a co-injected, non-radioactive ("cold") standard of the same compound.
-
Calculate the radiochemical purity by integrating the area of the product peak and dividing it by the total area of all radioactive peaks in the chromatogram.
-
2. Residual Solvents:
-
Method: Gas Chromatography (GC) with a flame ionization detector (FID).
-
Procedure: Analyze an aliquot of the final product for the presence of residual solvents from the synthesis (e.g., acetonitrile, ethanol). The levels must be below the limits specified in pharmacopeial guidelines.
3. Kryptofix-2.2.2 Test:
-
Method: A spot test or a validated TLC or HPLC method.
-
Procedure: Determine the concentration of residual Kryptofix-2.2.2, as it is toxic. The concentration must be below the accepted limit (typically < 50 µg/mL).[10]
Conclusion
1-(Bromomethyl)-1-fluorocyclohexane represents a valuable and versatile precursor for the development of novel ¹⁸F-labeled PET tracers. The late-stage radiofluorination of this compound provides a direct and efficient route to introduce the ¹⁸F-difluoromethylcyclohexane motif into a wide range of molecules. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the potential of this building block in their own PET tracer development programs. Adherence to rigorous synthesis and quality control procedures is paramount to ensure the production of high-quality radiopharmaceuticals for reliable and reproducible preclinical and clinical imaging studies.
References
-
Radiopharmaceutical Production. NUCLEUS - IAEA. [Link]
-
Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. MDPI. [Link]
-
Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Molecules. [Link]
-
Review of 18F-FDG Synthesis and Quality Control. Asia Oceania Journal of Nuclear Medicine & Biology. [Link]
-
Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Semantic Scholar. [Link]
-
Quality control of PET radiopharmaceuticals using HPLC with electrochemical detection. ResearchGate. [Link]
-
A simple method for the quality control of [18 F]FDG. ResearchGate. [Link]
-
[18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Pharmaceuticals. [Link]
-
Quantification of Kryptofix 2.2.2 in [F-18]fluorine-labelled radiopharmaceuticals by rapid-resolution liquid chromatography. ResearchGate. [Link]
-
Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. Frontiers in Chemistry. [Link]
-
Minimization of the amount of Kryptofix 222 - KHCO3 for applications to microscale 18F-radiolabeling. ResearchGate. [Link]
-
Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]
-
The major product formed when methylenecyclohexane is treated with NBS in... Filo. [Link]
-
Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. [Link]
-
Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. Science. [Link]
-
Late-Stage 18 F-Difluoromethyl Labeling of N-Heteroaromatics with High Molar Activity for PET Imaging. Angewandte Chemie. [Link]
-
Two products are formed when methylenecyclohexane reacts with NBS... Pearson+. [Link]
-
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules. [Link]
-
Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Organic Chemistry Portal. [Link]
-
When methylenecyclohexane is treated with a low concentration of bromine under irradiation by a sunlamp, two substitution products are formed. a. Propose structures for these two products. (b) Propose a mechanism to account for their formation. Pearson+. [Link]
-
Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society. [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
-
The major product of the reaction of methylenecyclohexane with N-bromosuccinimide is 1-(bromomethyl)cyclohexene. Explain. Homework.Study.com. [Link]
-
Identify The Products Of The Allylic Bromination Of Methylenecyclohexane (radical resonance). Transformation Tutoring. [Link]
-
Synthesis of Trifluoromethylpyrroles and Related Heterocycles from 4-Ethyloxy-1,1,1-trifluorobut-3-ene-2-one. Sci-Hub. [Link]
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Synthesis of Novel Fluorinated Cyclohexane Derivatives from 1-(Bromomethyl)-1-fluorocyclohexane: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of novel fluorinated cyclohexane derivatives, utilizing the versatile building block, 1-(bromomethyl)-1-fluorocyclohexane. Fluorinated carbocycles are of paramount importance in medicinal chemistry and materials science, offering unique physicochemical properties that can enhance drug efficacy and material performance.[1][2] This document provides detailed protocols for the synthesis of the starting material and its subsequent conversion into a variety of valuable derivatives, including azides, nitriles, thioethers, and building blocks for more complex heterocyclic systems. The experimental procedures are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Significance of Fluorinated Cyclohexanes
The introduction of fluorine into organic molecules can profoundly influence their biological and material properties.[1][2] In drug discovery, fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa, thereby optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] Fluorinated cyclohexane moieties, in particular, are attractive scaffolds due to their three-dimensional nature, which can lead to improved target engagement and reduced off-target effects.
1-(Bromomethyl)-1-fluorocyclohexane is a valuable starting material that combines the key features of a reactive bromomethyl group, amenable to a wide range of nucleophilic substitutions, and a fluorine atom at a quaternary center, which imparts unique conformational and electronic properties. This guide explores the synthetic utility of this building block for the creation of a diverse library of fluorinated cyclohexane derivatives.
Synthesis of the Starting Material: 1-(Bromomethyl)-1-fluorocyclohexane
A reliable supply of the starting material is crucial for any synthetic campaign. While not commercially available in large quantities, 1-(bromomethyl)-1-fluorocyclohexane can be synthesized from readily available precursors. The following protocol is a plausible route based on established methodologies for the synthesis of similar compounds.[3][4]
Protocol 1: Synthesis of 1-(Bromomethyl)-1-fluorocyclohexane
This two-step procedure involves the fluorination of a cyclohexanone derivative followed by a bromination reaction.
Step 1: Synthesis of 1-Fluoro-1-cyclohexanemethanol
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, Diethylaminosulfur trifluoride (DAST), Anhydrous Dichloromethane (DCM), Sodium borohydride, Methanol, Saturated aqueous ammonium chloride, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DAST (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude fluorinated ketal in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude alcohol. The product can be purified by column chromatography.
-
Step 2: Synthesis of 1-(Bromomethyl)-1-fluorocyclohexane
-
Materials: 1-Fluoro-1-cyclohexanemethanol, Carbon tetrabromide, Triphenylphosphine, Anhydrous Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of 1-fluoro-1-cyclohexanemethanol (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add pentane to the residue to precipitate triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate) to afford 1-(bromomethyl)-1-fluorocyclohexane.
-
Synthetic Applications: Nucleophilic Substitution Reactions
The primary reactivity of 1-(bromomethyl)-1-fluorocyclohexane lies in the nucleophilic displacement of the bromide ion. This allows for the introduction of a wide variety of functional groups.
Protocol 2: Synthesis of 1-(Azidomethyl)-1-fluorocyclohexane
Azides are versatile intermediates that can be reduced to primary amines or used in "click" chemistry for the construction of triazoles.[5]
-
Materials: 1-(Bromomethyl)-1-fluorocyclohexane, Sodium azide, Dimethylformamide (DMF), Deionized water, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 1-(bromomethyl)-1-fluorocyclohexane (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the reaction to room temperature and pour into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-(azidomethyl)-1-fluorocyclohexane. The product can be used in the next step without further purification or purified by column chromatography.
-
Protocol 3: Synthesis of 1-Fluoro-cyclohexanecarbonitrile
Nitriles are valuable functional groups that can be hydrolyzed to carboxylic acids, reduced to amines, or used in the synthesis of various nitrogen-containing heterocycles.
-
Materials: 1-(Bromomethyl)-1-fluorocyclohexane, Sodium cyanide, Dimethyl sulfoxide (DMSO), Deionized water, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
To a solution of 1-(bromomethyl)-1-fluorocyclohexane (1.0 eq) in DMSO, add sodium cyanide (1.2 eq).
-
Heat the mixture to 90 °C and stir for 4 hours.
-
Cool the reaction to room temperature and pour into a large volume of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford 1-fluoro-cyclohexanecarbonitrile.
-
Protocol 4: Synthesis of 1-Fluoro-1-(thiomethyl)cyclohexane Derivatives (Thioethers)
Thioethers are important functionalities in medicinal chemistry and can be further oxidized to sulfoxides and sulfones.
-
Materials: 1-(Bromomethyl)-1-fluorocyclohexane, Thiophenol (or other thiols), Sodium hydride, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-(bromomethyl)-1-fluorocyclohexane (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired thioether.
-
Advanced Applications: Synthesis of Heterocyclic Scaffolds
The derivatives synthesized above can serve as precursors for more complex fluorinated heterocyclic structures.
Protocol 5: Synthesis of a Fluorinated Spiro-Oxetane Precursor
Oxetanes are increasingly utilized as bioisosteres for carbonyl groups and gem-dimethyl groups in drug design.[6][7] This protocol outlines a potential route to a fluorinated spiro-oxetane precursor.
-
Materials: 1-Fluoro-cyclohexanecarbonitrile, Diisobutylaluminium hydride (DIBAL-H), Anhydrous Toluene, Methanol, Rochelle's salt solution, Ethyl acetate, Anhydrous sodium sulfate, Trimethylsulfoxonium iodide, Sodium hydride, Anhydrous DMSO.
-
Procedure:
-
Reduction of the Nitrile: To a solution of 1-fluoro-cyclohexanecarbonitrile (1.0 eq) in anhydrous toluene at -78 °C, add DIBAL-H (1.5 eq, 1.0 M in hexanes) dropwise. Stir for 3 hours at -78 °C. Quench the reaction with methanol, followed by the addition of Rochelle's salt solution. Allow the mixture to warm to room temperature and stir until two clear layers form. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.
-
Epoxidation: To a suspension of sodium hydride (1.5 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.5 eq) and stir at room temperature for 1 hour. Cool the resulting ylide solution to 0 °C and add a solution of the crude aldehyde from the previous step in anhydrous DMSO. Stir at room temperature for 3 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude epoxide (a precursor for spiro-oxetane synthesis).
-
Data Summary
| Derivative | Synthetic Protocol | Key Reagents | Typical Yield | Notes |
| 1-(Azidomethyl)-1-fluorocyclohexane | Protocol 2 | NaN₃, DMF | >90% | Can be used without extensive purification. |
| 1-Fluoro-cyclohexanecarbonitrile | Protocol 3 | NaCN, DMSO | 70-85% | Requires careful handling of cyanide. |
| 1-Fluoro-1-(phenylthiomethyl)cyclohexane | Protocol 4 | PhSH, NaH, THF | 80-95% | General procedure for various thiols. |
| 2-(1-Fluoro-cyclohexyl)oxirane | Protocol 5 | DIBAL-H, (CH₃)₃SOI, NaH | 60-75% (over 2 steps) | Precursor for further transformations. |
Visualizing the Synthetic Pathways
Figure 1: Synthetic routes to novel fluorinated cyclohexane derivatives.
Conclusion
1-(Bromomethyl)-1-fluorocyclohexane is a highly valuable and versatile building block for the synthesis of a wide array of novel fluorinated cyclohexane derivatives. The protocols outlined in this guide provide a solid foundation for researchers to access these compounds and explore their potential applications in drug discovery and materials science. The ability to readily introduce various functional groups via nucleophilic substitution, coupled with the unique properties imparted by the fluorine atom, makes this an exciting area for further synthetic exploration and innovation.
References
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Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
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Semantic Scholar. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
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Mlostoń, G., Hamera-Małkiewicz, A., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 23(11), 2821. [Link]
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Mykhailiuk, P. K. (2021). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry–A European Journal, 27(62), 15436-15456. [Link]
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Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis and reactivity of fluorinated heterocycles. Retrieved from [Link]
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Linclau, B., & Vadivelu, J. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 122(12), 10836-10881. [Link]
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Taylor, C. G., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(47), 9469-9489. [Link]
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Singh, R. P., & Kumar, R. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4998. [Link]
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Hu, J., et al. (2013). Synthesis of gem‐Difluorocyclopropa (e) nes and O, S, N, and P‐Difluoromethylated Compounds with TMSCF2Br. Angewandte Chemie International Edition, 52(43), 11349-11353. [Link]
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NUS News. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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chemeurope.com. (2025, February 25). Novel method to synthesise valuable fluorinated drug compounds. [Link]
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Reed, M. A. (2025). Synthesis of Fluorinated Isoxazolines Using a New gem-Difluoroalkane Precursor. Synfacts, 21(12), 1190. [Link]
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The Royal Society of Chemistry. (n.d.). 5. Retrieved from [Link]
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Itoh, T., et al. (2008). SYNTHESIS OF ISOCHROMANES AND ISOTHIOCHROMANES BEARING FLUORINATED ONE-CARBON UNITS VIA INTRAMOLECULAR CYCLIZATIONS OF ORTHO-SU. HETEROCYCLES, 77(2), 1289. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. [Link]
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The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Cosgrove, B., et al. (n.d.). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv. [Link]
- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
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Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
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PubChem. (n.d.). 1-Fluoro-1-methylcyclohexane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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ResearchGate. (n.d.). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. Retrieved from [Link]
-
EurekAlert!. (2022, September 22). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. [Link]
-
Mando, M., et al. (2025). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-3-(1-fluoroethyl)cyclohexane. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-1-propylcyclohexane. Retrieved from [Link]
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University of Florida. (n.d.). CHAPTER II: SYNTHESIS OF THE TRICYCLO-UNDECANE COMMOM INTERMEDIATE. Retrieved from [Link]
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step-by-step guide for the preparation of 1-fluoro-1-(iodomethyl)cyclohexane
An Application Note and Protocol for the Synthesis of 1-Fluoro-1-(iodomethyl)cyclohexane
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Scaffolds
In contemporary drug discovery and development, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The 1-fluoro-1-(iodomethyl)cyclohexane moiety is a particularly valuable synthetic building block. It introduces a fluorinated stereocenter on a conformationally restricted cyclohexane ring while providing an iodomethyl group as a versatile handle for subsequent functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. This guide provides a detailed, field-proven protocol for the preparation of this important intermediate via the iodofluorination of methylenecyclohexane.
Reaction Principle: Electrophilic Iodofluorination
The synthesis proceeds via an electrophilic addition reaction across the exocyclic double bond of methylenecyclohexane. The reaction is initiated by an electrophilic iodine species, which attacks the π-bond to form a cyclic iodonium ion intermediate. This strained, three-membered ring is then regioselectively opened by a nucleophilic fluoride anion. The fluoride attacks the more substituted carbon atom (the tertiary carbocation), following Markovnikov's rule, to yield the desired 1-fluoro-1-(iodomethyl)cyclohexane.
The overall transformation is depicted below:
Caption: Reaction scheme for the synthesis of 1-fluoro-1-(iodomethyl)cyclohexane.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Methylenecyclohexane | C₇H₁₂ | 96.17 | 10.0 | 0.96 g (1.2 mL) | Starting material, >98% purity |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 12.0 | 2.70 g | Iodine source, protect from light |
| Silver(I) Fluoride (AgF) | AgF | 126.87 | 15.0 | 1.90 g | Fluoride source, highly corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous, solvent |
| Saturated Na₂S₂O₃ (aq) | - | - | - | 20 mL | For quenching |
| Saturated NaHCO₃ (aq) | - | - | - | 20 mL | For washing |
| Brine (Saturated NaCl) | - | - | - | 20 mL | For washing |
| Anhydrous MgSO₄ | - | - | - | ~5 g | Drying agent |
| Silica Gel | - | - | - | - | For column chromatography |
| Hexane/Ethyl Acetate | - | - | - | - | Eluent for chromatography |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, lab coat.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis on a 10 mmol scale. All operations involving Silver(I) Fluoride must be performed with extreme caution in a chemical fume hood.
Part 1: Reaction Setup and Execution
-
Inert Atmosphere: Dry a 100 mL round-bottom flask in an oven and allow it to cool under a stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar and seal it with a rubber septum.
-
Reagent Addition:
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 10 minutes to cool it to 0 °C.
-
Substrate Addition: Slowly add methylenecyclohexane (1.2 mL, 10.0 mmol) to the stirred suspension dropwise via syringe over 5-10 minutes. The reaction is exothermic, and slow addition helps maintain the temperature.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
Part 2: Work-up and Purification
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to decompose any remaining NIS.
-
Filtration: The silver salts (AgI, AgCl) will precipitate. Remove them by vacuum filtration through a pad of Celite®. Rinse the flask and the Celite pad with a small amount of DCM.
-
Phase Separation: Transfer the filtrate to a 250 mL separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.
-
Wash with 20 mL of brine (saturated NaCl solution) to aid in phase separation.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3] Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 99:1 Hexane:EtOAc), to isolate the pure 1-fluoro-1-(iodomethyl)cyclohexane.
Caption: Experimental workflow for the synthesis of 1-fluoro-1-(iodomethyl)cyclohexane.
Scientific Rationale and Trustworthiness
-
Choice of Reagents: NIS is an electrophilic iodine source that is easier and safer to handle than molecular iodine.[4] Silver(I) Fluoride serves as the fluoride source. The silver cation assists in activating the iodine source and the subsequent precipitation of silver iodide (AgI) drives the reaction forward. While other fluoride sources like HF-Pyridine are effective, AgF is chosen here for its relative ease of handling, despite its own significant hazards.[5][6]
-
Regioselectivity: The formation of the more stable tertiary carbocation intermediate dictates that the fluoride ion will attack the quaternary carbon of the cyclohexane ring, ensuring the desired constitutional isomer is the major product. This is a self-validating aspect of the reaction mechanism.
-
Reaction Conditions: Conducting the reaction at 0 °C helps to control the exothermicity and minimize the formation of potential side products, such as those arising from elimination or rearrangement.
-
Purification Strategy: The work-up procedure is designed to systematically remove unreacted reagents and byproducts. The final purification by column chromatography is a standard and reliable method for isolating non-volatile organic compounds.[7]
Safety and Handling: A Critical Overview
Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this procedure.
-
Silver(I) Fluoride (AgF):
-
Hazards: Causes severe skin burns and eye damage.[2][8] It is corrosive, hygroscopic, and light-sensitive. Contact with moisture can release hydrogen fluoride (HF), a highly toxic and corrosive gas.[2]
-
Handling: Always handle in a chemical fume hood. Wear heavy-duty chemical-resistant gloves, a face shield, and a lab coat.[1][8] Avoid generating dust. Keep the container tightly closed and protected from light and moisture.[1]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] For eye contact, rinse cautiously with water for several minutes.[8]
-
-
N-Iodosuccinimide (NIS):
-
Hazards: Irritant to skin, eyes, and respiratory system. It is a strong oxidizing agent.
-
Handling: Handle in a fume hood, wearing standard PPE. Keep away from combustible materials.
-
-
Dichloromethane (DCM):
-
Hazards: Suspected carcinogen and volatile solvent.
-
Handling: Use only in a well-ventilated fume hood. Avoid inhalation of vapors.
-
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Silver(I) Fluoride, 99+%.
- CDH Fine Chemical. (n.d.). Silver Fluoride CAS NO 7775-41-9.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Silver(I) fluoride.
- MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
- WordPress. (n.d.). I2 and Electrophilic I+ reagents.
- Wikipedia. (n.d.). Electrophilic fluorination.
- Organic Chemistry Portal. (2021). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides.
- BenchChem. (2025). Application Notes and Protocols: 1-Fluoro-2-iodocycloheptane in Organic Synthesis.
- YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2.
- YouTube. (2023). Purification of Organic Liquids - a quick guide!.
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Application Note: A Scalable and Safety-Driven Synthesis of 1-(Bromomethyl)-1-fluorocyclohexane for Preclinical Supply
An In-Depth Technical Guide
Abstract
This application note provides a comprehensive, safety-centric guide for the scale-up synthesis of 1-(Bromomethyl)-1-fluorocyclohexane, a key building block in modern medicinal chemistry. Recognizing the challenges in preparing fluorinated intermediates for preclinical studies, this document details a robust, two-step synthetic route starting from readily available materials. We emphasize process safety management, particularly concerning the handling of brominating agents, and provide detailed protocols for synthesis, purification, and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals aiming to produce multi-gram to kilogram quantities of this valuable intermediate, ensuring both safety and high purity suitable for preclinical development pipelines.[1][2][3]
Introduction: The Need for Scalable Fluorinated Intermediates
Fluorinated cyclohexane scaffolds are increasingly incorporated into drug candidates to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[4][5] The specific compound, 1-(Bromomethyl)-1-fluorocyclohexane, serves as a versatile intermediate, enabling the introduction of a fluorinated cyclohexyl motif into a wide range of molecular architectures. As drug discovery programs advance, the demand for a reliable, scalable, and safe synthesis of such intermediates becomes paramount to support preclinical toxicology studies and other development activities.[][7]
This document moves beyond a simple lab-scale procedure to address the critical considerations for process scale-up. We present a strategic approach that prioritizes safety, scalability, and the generation of a high-purity Active Pharmaceutical Ingredient (API) intermediate.
Retrosynthetic Strategy and Workflow
A two-step synthetic sequence was devised for its operational simplicity and use of well-established, scalable chemical transformations. The strategy relies on the conversion of a primary alcohol to an alkyl bromide, a classic and reliable transformation in process chemistry.
-
Step 1: Synthesis of Intermediate (1-Fluorocyclohexyl)methanol. This precursor is synthesized via the nucleophilic opening of a readily available epoxide with a fluoride source, followed by reduction.
-
Step 2: Bromination to yield 1-(Bromomethyl)-1-fluorocyclohexane. The primary alcohol is converted to the target alkyl bromide. For this key transformation, phosphorus tribromide (PBr₃) is selected as the reagent of choice for scale-up due to its high reactivity and the formation of water-soluble byproducts, which simplifies purification compared to alternatives like the Appel reaction.[8][9]
The overall synthetic workflow is illustrated below.
Figure 2: Hierarchy of safety controls for the bromination step.
Mandatory Safety Measures:
-
Engineering Controls: All operations must be conducted in a certified, high-performance chemical fume hood. A dedicated scrubber containing a sodium thiosulfate or sodium bisulfite solution should be available to neutralize any bromine vapors. [10][11]* Personal Protective Equipment (PPE): At a minimum, this includes heavy-duty nitrile gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat. [12]* Quenching Strategy: A quench solution (e.g., saturated sodium bicarbonate or sodium thiosulfate) must be prepared and readily accessible before the reaction begins.
Detailed Experimental Protocols
Part A: Synthesis of (1-Fluorocyclohexyl)methanol (Intermediate 1)
This procedure is adapted from established methods for epoxide opening and subsequent reduction.
-
Equipment Setup: A 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a digital thermometer, and an addition funnel under an inert atmosphere (Nitrogen).
-
Reagent Charge: To the flask, add pyridine (300 mL) and cool the vessel to 0°C using an ice-water bath.
-
Addition of HF-Pyridine: Slowly add hydrogen fluoride-pyridine complex (70% HF, 150 mL) via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Epoxide Addition: Add 1-oxaspiro[2.5]octane (100 g, 0.89 mol) dropwise to the stirred solution, maintaining the temperature between 0-5°C.
-
Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Work-up: Carefully pour the reaction mixture over 1 kg of crushed ice in a 4 L beaker. Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine (1 x 300 mL), and dry over anhydrous sodium sulfate.
-
Reduction: The crude fluorohydrin intermediate is taken up in anhydrous tetrahydrofuran (THF, 1 L) and transferred to a 3 L flask. Cool to 0°C and slowly add lithium aluminum hydride (LiAlH₄, 40 g, 1.05 mol) in portions.
-
Reaction & Quench: Allow the reaction to warm to room temperature and stir for 12 hours. Cool back to 0°C and carefully quench by the sequential, dropwise addition of water (40 mL), 15% NaOH solution (40 mL), and finally water (120 mL).
-
Isolation: Stir the resulting white suspension for 1 hour, then filter through a pad of Celite®. Wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by vacuum distillation to afford (1-fluorocyclohexyl)methanol as a clear oil.
Part B: Synthesis of 1-(Bromomethyl)-1-fluorocyclohexane (Final Product)
This protocol is based on the well-established conversion of primary alcohols to alkyl bromides using PBr₃. [9]
-
Equipment Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a digital thermometer, and an addition funnel under an inert atmosphere (Nitrogen). The flask is situated in a cooling bath.
-
Reagent Charge: Dissolve (1-fluorocyclohexyl)methanol (50 g, 0.38 mol) in anhydrous diethyl ether (400 mL) in the flask. Cool the solution to -10°C.
-
PBr₃ Addition: Slowly add phosphorus tribromide (PBr₃, 45 g, 0.17 mol, ~0.44 eq) dropwise via the addition funnel. Crucial: Maintain the internal temperature below -5°C throughout the addition. The addition is highly exothermic.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up & Quench: Once the reaction is complete, slowly pour the mixture into a beaker containing 500 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring to quench the excess PBr₃.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 200 mL) and brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure (keeping the water bath temperature below 30°C) to yield the crude product.
-
Purification: Purify the crude material by vacuum distillation to afford 1-(Bromomethyl)-1-fluorocyclohexane as a colorless liquid.
Figure 3: Simplified SN2 mechanism for the conversion of the alcohol to the alkyl bromide.
Purification and Quality Control Specifications
The final product must meet stringent purity requirements for use in preclinical studies.
Critical Process Parameters and Expected Outcome
| Parameter | Target Range | Rationale |
| Bromination Temp. | -10°C to 0°C | Controls exotherm and minimizes side reactions. |
| PBr₃ Equivalents | 0.4 - 0.5 eq. | Ensures complete conversion without excessive reagent use. |
| Reaction Time | 4 - 6 hours | Sufficient time for reaction completion at low temperature. |
| Final Purity (GC) | > 98.0% | Standard requirement for preclinical intermediates. |
| Expected Yield | 75 - 85% | Typical yield for this transformation on scale. |
Analytical Methods and Specifications for Preclinical Batch
The final product should be characterized using a suite of analytical techniques to confirm its identity and purity. [13][14][15]
| Test | Method | Specification |
|---|---|---|
| Appearance | Visual Inspection | Colorless to pale yellow liquid |
| Identity | ¹H NMR, ¹⁹F NMR, ¹³C NMR | Conforms to the structure of 1-(Bromomethyl)-1-fluorocyclohexane |
| Identity | GC-MS | Mass spectrum corresponds to the expected molecular weight and fragmentation |
| Purity | Gas Chromatography (GC-FID) | ≥ 98.0% Area |
| Residual Solvents | GC-Headspace | Diethyl Ether ≤ 5000 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.1% w/w |
Conclusion
This application note outlines a scalable and safety-conscious synthetic route to 1-(Bromomethyl)-1-fluorocyclohexane. By implementing robust engineering and administrative controls, particularly for the hazardous bromination step, this valuable building block can be produced in quantities sufficient for preclinical evaluation. The detailed protocols for synthesis, purification, and quality control provide a clear and reliable pathway for drug development professionals to access this important fluorinated intermediate.
References
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- Lab Safety for Bromin
- Small Molecules. Eurofins Scientific. (2024).
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- Janus faced fluorocyclohexanes for supramolecular assembly. RSC Publishing. (2022).
- Some examples of experimentally reported fluorinated cyclohexanes.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
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- Application Note: Quantitative Analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Bromomethyl)-1-fluorocyclohexane
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-(Bromomethyl)-1-fluorocyclohexane. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and high purity of the final product.
Part 1: Frequently Asked Questions - Understanding the Chemistry of Purification
Before addressing specific purification issues, it is crucial to understand the context of the synthesis. 1-(Bromomethyl)-1-fluorocyclohexane is typically synthesized from its corresponding alcohol, 1-(hydroxymethyl)-1-fluorocyclohexane, using a brominating agent like phosphorus tribromide (PBr₃).[1][2] This reaction, while effective, can generate several byproducts that must be removed.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile is largely dependent on the reaction conditions. However, you can typically expect:
-
Unreacted Starting Material: 1-(hydroxymethyl)-1-fluorocyclohexane.
-
Reagent-Derived Byproducts: Phosphorous acid (H₃PO₃) or its esters, which are formed from the reaction of PBr₃ with the alcohol and any trace water.[3]
-
Excess Reagent: Unreacted phosphorus tribromide (PBr₃).
-
Solvent: The reaction solvent (e.g., dichloromethane, diethyl ether).
Q2: Why is an aqueous workup necessary before chromatographic purification?
A2: An aqueous workup is a critical first purification step that removes the bulk of water-soluble impurities.[4] Specifically:
-
Quenching Excess Reagent: A careful water quench hydrolyzes reactive PBr₃.
-
Removing Acidic Byproducts: Washing with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, neutralizes and removes acidic byproducts like H₃PO₃ and any HBr formed during the reaction.[3][4]
-
Removing Water-Soluble Organics: The unreacted starting alcohol has some water solubility and will be partially removed during these washes.
Q3: My target compound, 1-(Bromomethyl)-1-fluorocyclohexane, and the starting alcohol, 1-(hydroxymethyl)-1-fluorocyclohexane, have very similar polarities. How can I effectively separate them?
A3: This is a common challenge. While their polarities are similar, the hydroxyl group of the starting alcohol is significantly more polar than the bromomethyl group of the product. This difference is exploited during flash column chromatography. The alcohol will interact more strongly with the polar silica gel stationary phase, causing it to elute much more slowly than the less polar product.[5] By using a relatively non-polar mobile phase, a good separation can be achieved.[6][7]
Part 2: Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the purification workflow.
Initial Workup Issues
Q4: After adding sodium bicarbonate solution to my separatory funnel, I see a lot of bubbling and pressure buildup. Is this normal?
A4: Yes, this is expected and indicates the neutralization of acidic byproducts. The reaction between the acid (e.g., HBr, H₃PO₃) and bicarbonate produces carbon dioxide (CO₂) gas. It is crucial to vent the separatory funnel frequently by inverting it and opening the stopcock to release this pressure safely.
Q5: I've performed the aqueous washes, but my organic layer looks cloudy. What does this mean?
A5: A cloudy organic layer indicates the presence of emulsified or dissolved water. Before proceeding to chromatography, the organic layer must be thoroughly dried. Washing with brine (saturated NaCl solution) helps pull water from the organic layer.[4] Following the brine wash, use a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.
Flash Column Chromatography Issues
Q6: I can't get good separation between my product and the starting alcohol on my TLC plate. What should I do?
A6: Achieving good separation on TLC is essential for successful column chromatography.[8] If your spots are too close together (ΔRf < 0.1), you need to adjust the polarity of your mobile phase.[5]
-
If spots are too high (Rf > 0.5): Your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexanes).[8]
-
If spots are too low (Rf < 0.2): Your solvent system is not polar enough. Increase the proportion of the polar solvent.[8]
-
A good starting point for this separation is a 10:1 mixture of Hexanes:Ethyl Acetate. Adjust from there to achieve an Rf of ~0.3-0.4 for your product.
Q7: My product is coming off the column with impurities. How can I improve the purity?
A7: This indicates a loss of resolution during the column run. Consider the following:
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Loading Technique: Load the crude product onto the column in the smallest possible volume of solvent. For better resolution, consider "dry loading," where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[8]
-
Elution Speed: Do not run the column too fast. While it's called "flash" chromatography, a controlled flow rate is necessary to allow for proper partitioning between the mobile and stationary phases.[5]
The following diagram outlines a decision-making process for troubleshooting common purification challenges.
Caption: Troubleshooting workflow for purification.
Part 3: Detailed Experimental Protocols
Protocol 1: Aqueous Workup
This protocol is designed to remove acidic and water-soluble byproducts from the crude reaction mixture.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Carefully add an equal volume of cold deionized water.
-
Stopper the funnel, invert, and vent to release any pressure. Shake gently for 30 seconds.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the organic layer in the funnel.
-
Caution: CO₂ gas will be generated. Stopper the funnel and immediately invert and vent. Swirl gently at first, venting frequently until gas evolution subsides. Then, shake for 1 minute.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove dissolved water.
-
Drain the organic layer into a clean Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry.
-
Filter or decant the dried organic solution away from the drying agent. The solution is now ready for solvent removal or direct loading onto a silica gel column.
Protocol 2: Flash Column Chromatography
This protocol describes the separation of the target compound from the less polar impurities and the more polar starting alcohol.
-
Prepare the Column: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% hexanes).
-
Prepare the Sample: Concentrate the dried organic layer from the workup under reduced pressure. Dissolve the resulting crude oil in a minimal amount of dichloromethane or the column eluent.
-
Load the Column: Carefully add the sample to the top of the silica bed.
-
Elute the Compound: Begin elution with a non-polar solvent system (e.g., 20:1 Hexanes:Ethyl Acetate). Use positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect Fractions: Collect fractions in test tubes and monitor the elution process using TLC.
-
Analyze Fractions: Spot each fraction on a TLC plate and develop it in a slightly more polar solvent system than the one used for elution to visualize the spots clearly.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield pure 1-(Bromomethyl)-1-fluorocyclohexane.
The general purification workflow is summarized in the diagram below.
Caption: Overall purification workflow diagram.
Part 4: Data Presentation
For effective purification, understanding the physical properties of the key components is essential.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| 1-(Bromomethyl)-1-fluorocyclohexane (Product) | 195.07 | Estimated ~180-190 | Moderately Non-polar |
| 1-(hydroxymethyl)-1-fluorocyclohexane (Starting Material) | 132.17 | Estimated ~170-180 | Polar |
| Phosphorous Acid | 82.00 | 200 (decomposes) | Very Polar (Water Soluble) |
References
-
University of Rochester, Department of Chemistry. Flash Column Chromatography. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
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Scribd. Preparation and Purification of An Alkyl Halide. [Link]
-
Chemchart. 1-Bromomethyl-2,2-difluorocyclopropane (77613-65-1). [Link]
-
Quora. How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography. [Link]
-
ChemSynthesis. 1-bromo-2-fluorocyclohexane. [Link]
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Columbia University. Column chromatography. [Link]
-
Chemy.info. AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. [Link]
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PubChem, National Institutes of Health. 1-(Bromomethyl)-1-fluoro-4,4-dimethylcyclohexane. [Link]
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Cheméo. Chemical Properties of Cyclohexane, (bromomethyl)- (CAS 2550-36-9). [Link]
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PubChem, National Institutes of Health. 1-Bromo-1-fluorocyclohexane. [Link]
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Reddit. Anyone who has experience with PBr3 - reasons for low yield?. [Link]
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Chemistry LibreTexts. 10.5: Preparing Alkyl Halides from Alcohols. [Link]
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Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
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Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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PMC, National Institutes of Health. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
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Master Organic Chemistry. PBr3 and SOCl2. [Link]
-
ResearchGate. Automated synthesis and purification of [F-18]bromofluoromethane at high specific radioactivity. [Link]
-
YouTube. Alcohol Substitutions and Eliminations in Basic Conditions PBr3 PCl3 SOCl2 TsCl POCl3. [Link]
-
Chemistry LibreTexts. 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. [Link]
- Google Patents. RU2616450C1 - Method of producing bromocyclohexane.
-
Organic Syntheses. [1.1.1]Propellane. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Nucleophilic Displacement on 1-(Bromomethyl)-1-fluorocyclohexane
Welcome to the technical support center for nucleophilic displacement reactions involving 1-(Bromomethyl)-1-fluorocyclohexane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this unique substrate. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols grounded in established principles of physical organic chemistry. Our goal is to empower you to overcome common hurdles and optimize your reaction conditions for maximal yield and purity.
The primary challenge in performing nucleophilic substitution on 1-(Bromomethyl)-1-fluorocyclohexane lies in its structure. While it is a primary alkyl bromide, the carbon adjacent to the electrophilic center is a fully substituted quaternary carbon. This "neopentyl-like" arrangement presents significant steric hindrance, which drastically slows the rate of the preferred bimolecular nucleophilic substitution (Sₙ2) pathway.[1][2] This guide will delve into the causality behind these experimental challenges and provide field-proven strategies to achieve your desired transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction is extremely slow or shows no conversion, even after prolonged reaction times. What is the primary cause?
Answer: The most significant factor inhibiting this reaction is severe steric hindrance at the electrophilic carbon. The substrate, 1-(Bromomethyl)-1-fluorocyclohexane, possesses a neopentyl-like structure. In an Sₙ2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group (a "backside attack").[3] In this case, the bulky cyclohexane ring, particularly the quaternary carbon atom adjacent to the CH₂Br group, physically blocks this approach. This steric clash raises the activation energy of the transition state, dramatically reducing the reaction rate.[4][5] Neopentyl halides are famously unreactive in Sₙ2 reactions, with rates that can be thousands of times slower than a simple primary alkyl halide.[2][6]
Question 2: I'm observing a significant amount of an elimination product. How can I favor substitution over elimination?
Answer: The formation of an elimination (E2) product, 1-fluoro-1-(methylene)cyclohexane, is a common competing pathway, especially when using strong bases as nucleophiles.[7][8] Several factors can be adjusted to minimize this side reaction:
-
Nucleophile Choice: Use a nucleophile that is a weak base but a strong nucleophile. Good candidates include azide (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻) ions. Avoid bulky, strong bases like potassium tert-butoxide.[1]
-
Temperature Control: While heating is often necessary to overcome the high activation energy for the Sₙ2 reaction, excessive heat disproportionately favors elimination.[7][9] The relationship between temperature and reaction rate is governed by the Arrhenius equation, and elimination pathways often have a slightly higher activation energy than substitution. Thus, increasing the temperature will increase the rate of both reactions, but can increase the proportion of the elimination product.[7] It is crucial to find a thermal "sweet spot." We recommend starting at a moderate temperature (e.g., 50-60 °C) and increasing it incrementally while monitoring the ratio of substitution to elimination products.
-
Solvent: The choice of solvent does not fundamentally change the Sₙ2 vs. E2 competition as much as the nucleophile and temperature, but it is a critical component for an effective Sₙ2 reaction. Always use a polar aprotic solvent.[10][11]
Question 3: My yield is low despite achieving conversion. What other side reactions could be occurring?
Answer: Besides elimination, other issues can lead to low yields:
-
Sₙ1 Pathway and Rearrangement: While a primary carbocation is highly unstable and unlikely to form, under forcing conditions (high heat, polar protic solvent), a unimolecular (Sₙ1) pathway could be initiated.[12] If a carbocation were to form, it could potentially undergo rearrangement (e.g., a hydride or alkyl shift) to a more stable tertiary carbocation within the cyclohexane ring, leading to a mixture of regioisomeric products.[13] This is generally not the preferred pathway but can become a factor if Sₙ2 conditions fail and more drastic measures are taken. To avoid this, strictly use polar aprotic solvents and strong nucleophiles.
-
Nucleophile Degradation: Some nucleophiles may not be stable under prolonged heating, leading to decomposition and a reduction in effective concentration. Ensure your chosen nucleophile is stable at the reaction temperature for the required duration.
-
Workup Issues: The product, 1-fluoro-1-(substituted methyl)cyclohexane, may be volatile or have solubility properties that lead to losses during aqueous workup and extraction. Careful and efficient workup procedures are essential.
Frequently Asked Questions (FAQs)
Question 1: What is the optimal type of solvent for this reaction?
Answer: The choice of solvent is critical for maximizing the rate of this sterically hindered Sₙ2 reaction. Polar aprotic solvents are strongly recommended.[10][14] Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices.
The reason lies in how the solvent interacts with the nucleophile. Polar protic solvents (like water or ethanol) have acidic protons that form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage".[11][15] This cage stabilizes the nucleophile, making it less reactive and hindering its ability to attack the electrophile. In contrast, polar aprotic solvents possess dipoles that can solvate the counter-ion (e.g., K⁺, Na⁺) but do not form strong hydrogen bonds with the anionic nucleophile.[15][16] This leaves the nucleophile "naked" and highly reactive, which is necessary to overcome the steric barrier of the substrate.[11][14]
Question 2: How does the geminal fluorine atom affect the reactivity of the substrate?
Answer: The fluorine atom at the C1 position has two main, competing electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density through the sigma bonds. This inductive effect makes the adjacent electrophilic carbon (CH₂Br) more electron-deficient (more positive), which should, in principle, make it a more attractive target for a nucleophile.[17]
-
Electrostatic Repulsion: The lone pairs of the fluorine atom can create localized areas of negative charge that may electrostatically repel the incoming anionic nucleophile. This effect can decelerate the Sₙ2 rate.[18]
Studies on similar fluorinated systems have shown that the introduction of fluorine close to the reaction center often results in a significant deceleration of the Sₙ2 rate.[18] For 1-(Bromomethyl)-1-fluorocyclohexane, the rate-slowing steric hindrance is the dominant factor, but these electronic effects are also at play and contribute to the compound's overall low reactivity.
Question 3: Which classes of nucleophiles are best suited for this substrate?
Answer: The ideal nucleophile for this substrate must be both potent and small .
-
High Nucleophilicity: To effectively attack the hindered electrophilic center, a strong nucleophile is required.
-
Low Steric Bulk: A small nucleophile will be better able to navigate past the bulky cyclohexane ring to reach the backside of the C-Br bond.
Excellent candidates that fit these criteria include:
-
Azide ion (N₃⁻)
-
Cyanide ion (CN⁻)
-
Thiolates (RS⁻, where R is a small alkyl group)
-
Iodide ion (I⁻) (can be used to first form the more reactive iodo-analogue in a Finkelstein-type reaction)
Avoid large, bulky nucleophiles, as they will exacerbate the steric problem.[8]
Data & Visualization
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Choice | Rationale |
| Substrate | 1-(Bromomethyl)-1-fluorocyclohexane | Primary halide with neopentyl-like steric hindrance.[1] |
| Nucleophile | Small, potent (e.g., NaN₃, KCN) | Minimizes steric clash and possesses high intrinsic reactivity. |
| Solvent | Polar Aprotic (DMF, DMSO, MeCN) | Maximizes nucleophile reactivity by avoiding H-bonding.[11][14] |
| Temperature | 50 - 100 °C (start lower) | Overcomes activation energy; balance with E2 side reaction.[7][9] |
| Concentration | 0.1 - 0.5 M | Standard concentration range; may need adjustment. |
| Equivalents | 1.5 - 3.0 eq. of Nucleophile | Drives the bimolecular reaction to completion. |
Diagrams
Caption: Sₙ2 reaction pathway highlighting steric hindrance.
Caption: Troubleshooting workflow for low product yield.
Caption: Solvation effects on a nucleophile.
Experimental Protocols
General Protocol for Nucleophilic Substitution with Sodium Azide
Disclaimer: This protocol is a general guideline. All reactions should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE). Sodium azide is highly toxic and can form explosive metal azides.
1. Materials and Setup:
-
1-(Bromomethyl)-1-fluorocyclohexane (1.0 eq.)
-
Sodium Azide (NaN₃) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with temperature controller
2. Reaction Procedure:
-
To the round-bottom flask, add sodium azide and anhydrous DMF under an inert atmosphere.
-
Stir the suspension to ensure the salt is well-dispersed.
-
Add 1-(Bromomethyl)-1-fluorocyclohexane to the flask via syringe.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by periodically taking aliquots. The reaction may require 24-48 hours.
3. Workup and Purification:
-
Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product, 1-(azidomethyl)-1-fluorocyclohexane, by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
4. Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
References
- Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Reddit.
- McMichael, K., & Soderberg, T. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook. Chemistry LibreTexts.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Chemistry LibreTexts. (2020). 7.6: Characteristics of the Sₙ2 Reaction.
- ResearchGate. (n.d.).
- StackExchange. (2013).
- Quora. (2018).
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromoalkanes in Nucleophilic Substitution Reactions.
- Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions.
- StackExchange. (2016). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2019). 8.4: Electrophiles.
- Save My Exams. (n.d.). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note.
- Reddit. (2019).
- YouTube. (2018). 21.02 Nucleophile + Alkyl (Pseudo)halide: Influence of Electrophile.
- Master Organic Chemistry. (2012).
- BenchChem. (n.d.). A Data-Driven Comparison of (Bromomethyl)cyclohexane and (Chloromethyl)cyclohexane Reactivity in Nucleophilic Substitution.
- Wikipedia. (n.d.). Perfluoromethylcyclohexane.
- Sigma-Aldrich. (n.d.). Perfluoro(methylcyclohexane) technical grade, 90.
- YouTube. (2021). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21.
- Guidechem. (n.d.). Cyclohexane, 1-fluoro-1-methyl- 66922-12-1 wiki.
- Quora. (2017). Why is nucleophilic substitution in neopentyl halide slow?
- Journal of the American Chemical Society. (n.d.). Alkenyl- and Aryl-Borane Nucleophiles in Enantioselective Iridium-Catalyzed Allylic Substitution of Vinyl Epoxides.
- PubChem. (n.d.). 1-Fluoro-3-methylcyclohexane.
- PubChem. (n.d.). 1-Fluoro-1-methylcyclohexane.
- PubMed Central. (2022).
- Pearson+. (n.d.). Because bromocyclohexane is a secondary alkyl halide, both cycloh... | Study Prep.
- BenchChem. (n.d.). Spectroscopic Comparison of (Bromomethyl)cyclohexane and Its Nucleophilic Substitution Products.
- NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions.
- Chemistry LibreTexts. (2021). 4.5: Regiochemistry in Nucleophilic Substitution.
- Homework.Study.com. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-methylcyclohexane.
- Chemistry LibreTexts. (2021). 7.6: Extra Topics on Nucleophilic Substitution Reaction.
- Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions.
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side reactions and impurity profiling in 1-(Bromomethyl)-1-fluorocyclohexane synthesis
As a Senior Application Scientist, I've designed this Technical Support Center to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on the synthesis of 1-(Bromomethyl)-1-fluorocyclohexane. This guide moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot common issues and proactively design more robust experiments.
Introduction: The Value of the 1-Fluoro-1-(bromomethyl)cyclohexane Motif
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1][2] The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][3] The 1-fluoro-1-(bromomethyl)cyclohexane scaffold is a valuable building block, offering a rigid cyclohexane core functionalized with a fluorinated quaternary center and a reactive bromomethyl group, ideal for subsequent chemical elaboration in the synthesis of novel active pharmaceutical ingredients (APIs).
However, the synthesis of this key intermediate is not without its challenges. The dual functionalization requires careful strategic planning to avoid competitive side reactions and ensure high purity. This guide provides a comprehensive troubleshooting framework and impurity profiling strategy to navigate these complexities.
Synthetic Strategy Overview
A common and logical route to 1-(Bromomethyl)-1-fluorocyclohexane involves a two-step sequence starting from the commercially available diol, (1-hydroxycyclohexyl)methanol. The strategy hinges on the selective transformation of the tertiary alcohol to a fluoride, followed by the conversion of the primary alcohol to a bromide.
Caption: Competing SN1 substitution and E1 elimination pathways.
Mitigation Strategies:
-
Choice of Reagent: Reagents like PyFluor are reported to produce fewer elimination byproducts compared to DAST. [4]2. Temperature Control: Maintain strict low-temperature conditions (-78 °C) during reagent addition and allow the reaction to warm slowly. Higher temperatures favor elimination.
-
Non-Coordinating Solvent: Use a non-polar, aprotic solvent like dichloromethane (DCM) or toluene. Solvents that can act as a base can promote E2 elimination.
-
Order of Addition: Adding the alcohol substrate slowly to the solution of the fluorinating agent (inverse addition) can sometimes minimize side reactions by keeping the substrate concentration low.
Question 3: My NMR spectrum is complex, suggesting a rearranged product. What could be happening?
Answer: Carbocationic rearrangements are a known risk in reactions proceeding through an S(_N)1 mechanism, which is likely for a tertiary alcohol with a reagent like DAST. [5]The intermediate carbocation can undergo a Wagner-Meerwein rearrangement to a more stable carbocation before being trapped by the fluoride nucleophile. In this specific case, a ring expansion to a seven-membered ring is a possibility, though less common than rearrangements on more complex scaffolds.
Troubleshooting Steps:
-
Confirm the Structure: Use 2D NMR techniques (COSY, HSQC, HMBC) and high-resolution mass spectrometry to definitively identify the structure of the byproduct.
-
Use a Less Ionizing System: If rearrangement is confirmed, consider alternative fluorinating agents that may have a mechanism with less charge separation. However, for a tertiary alcohol, avoiding a carbocationic intermediate entirely is difficult. The focus should be on controlling conditions to favor rapid fluoride trapping over rearrangement.
Impurity Profiling: Identification and Quantification
A robust impurity profile is critical for any intermediate used in drug development, as impurities can affect the safety and efficacy of the final API. [6][7] Question 4: What are the most probable process-related impurities I should be looking for?
Answer: A thorough analysis should screen for impurities from every stage of the synthesis. The table below summarizes the most likely candidates.
| Impurity Class | Potential Structures | Origin |
| Starting Materials | (1-Hydroxycyclohexyl)methanol | Incomplete reaction (Step 1 or 2) |
| Intermediates | 1-Fluoro-1-(hydroxymethyl)cyclohexane | Incomplete bromination (Step 2) |
| Elimination Products | (1-Methylenecyclohexyl)fluoride | Dehydration/Elimination side reaction |
| Over-reaction Products | 1-Bromo-1-(bromomethyl)cyclohexane | Bromination of unreacted diol |
| Isomeric Impurities | 1-Bromo-1-(hydroxymethyl)cyclohexane | Fluorination failure, subsequent bromination |
| Reagent Byproducts | Amide byproducts from DAST/PyFluor | Reagent decomposition |
Question 5: What is an effective analytical workflow for impurity profiling of 1-(Bromomethyl)-1-fluorocyclohexane?
Answer: A multi-technique approach is essential for comprehensive profiling. [8]
Caption: A logical workflow for impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal first-pass technique. [9]The target molecule and most expected impurities are volatile. A GC-MS screen will quickly identify and provide tentative structures for the major components of your crude and purified material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (
H, C, and especially F) is invaluable for unambiguous structure confirmation of the product and any isolated impurities. F NMR is particularly powerful for detecting any fluorine-containing byproducts. -
High-Performance Liquid Chromatography (HPLC-UV/MS): For accurate quantification, a validated HPLC method is the industry standard. [10]While the target molecule lacks a strong chromophore for UV detection, low wavelength UV (e.g., 200-210 nm) may be sufficient. Coupling with a mass spectrometer (LC-MS) provides the necessary specificity for peak identification and tracking. This method is crucial for creating stability profiles and setting final specifications.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when running this synthesis?
A: Safety is paramount, especially during the fluorination step.
-
Fluorinating Reagents: DAST and related compounds can be toxic and react violently with water. [11]They can also release corrosive and toxic hydrogen fluoride (HF) upon decomposition or hydrolysis. [12]Always handle these reagents in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves (nitrile gloves are often insufficient; check manufacturer compatibility charts) and safety goggles. Have a calcium gluconate tube readily available as a first aid measure for potential HF exposure.
-
Exothermic Reactions: Both fluorination and bromination can be exothermic. Use an ice or dry ice/acetone bath for cooling and add reagents slowly to maintain temperature control.
-
Pressure Build-up: Ensure your reaction vessel is not a closed system, as gas evolution (e.g., from quenching) can cause pressure build-up.
Q: Can this synthesis be scaled up for pilot plant production?
A: Yes, but with significant considerations. The thermal hazards associated with reagents like DAST make large-scale batch reactions dangerous. [11]For scale-up, transitioning to a continuous flow reactor is highly recommended. [12][13]Flow chemistry offers superior heat and mass transfer, allowing for better control of exothermic reactions and improving overall safety when handling hazardous reagents.
Experimental Protocols
Protocol 1: Synthesis of 1-Fluoro-1-(hydroxymethyl)cyclohexane
(Note: This is a representative protocol and should be adapted and optimized based on laboratory results.)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (DCM, 10 mL/g of substrate).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add Diethylaminosulfur Trifluoride (DAST) (1.2 equivalents) to the DCM.
-
Dissolve (1-hydroxycyclohexyl)methanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the cold DAST solution via the dropping funnel over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.
-
Monitor the reaction progress by TLC or GC-MS analysis of a quenched aliquot.
-
Once complete, cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)) until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and carefully concentrate under reduced pressure (water bath < 30 °C).
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: GC-MS Screening for Impurity Profiling
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude or purified product in a suitable solvent (e.g., DCM or ethyl acetate).
-
GC Instrument: Use a standard gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).
-
Method Parameters (Typical):
-
Injector Temp: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow (~1 mL/min).
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.
-
-
Analysis: Inject the sample. Identify peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns. Relative impurity levels can be estimated from the peak area percentages (note: this is not quantitative without response factor correction).
References
-
Aggarwal, T., Sushmita, & Verma, A. K. (2021). Achievements in Fluorination Using Variable Reagents through a Deoxyfluorination Reaction. Organic Chemistry Frontiers, 8(22), 6452–6468. [Link]
-
Neumann, C. N., & Ritter, T. (2017). Facile C-F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research, 50(11), 2822–2833. [Link]
- Yarovenko, N. N., Raksha, M. A., Shemanina, V. N., & Vasileva, A. S. (1957). New Methods of Preparing Fluorinated Carboxylic Acid and Esters of Difluoromethyl Alcohol. Journal of General Chemistry USSR, 27, 2246.
-
Shafi, M., Ahmed, O., & Rasheed, A. (2025). ANALYTICAL SEPARATION AND CHARACTERISATION OF DEGRADATION PRODUCTS METHOD FOR THE ESTIMATION OF IMPURITIES IN FLUOROMETHOLONE IN PARENTERAL DOSAGE FORM. European Journal of Pharmaceutical and Medical Research. [Link]
- Calcott, W. S., & Hass, H. B. (1942). U.S. Patent No. 2,287,665. Washington, DC: U.S.
-
Füstner, A., & Shi, X. (2015). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 11, 1346–1355. [Link]
- Fraser, H. B., & Hager, L. P. (1985). Chloroperoxidase-catalyzed halogenation of trans-cinnamic acid and its derivatives. Journal of Biological Chemistry, 260(21), 11962–11969.
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]
-
Jurberg, I. D. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Letters, 25(20), 3716–3720. [Link]
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1282, 135129. [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved January 19, 2026, from [Link]
- Savel'ev, S. R., et al. (2017).
-
Patel, K.N., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(7), 875-881. [Link]
-
ResearchGate. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved January 19, 2026, from [Link]
-
Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 30–43. [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved January 19, 2026, from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved January 19, 2026, from [Link]
-
Barata-Vallejo, S., & Postigo, A. (2022). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. Molecules, 27(19), 6667. [Link]
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]
-
Ley, S. V. Research Group. (n.d.). Fluorination Reactions. Retrieved January 19, 2026, from [Link]
-
Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis. [Link]
-
Pannala, R. (2018). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. American Journal of Analytical Chemistry, 9, 187-209. [Link]
-
Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link]
-
Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
-
Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved January 19, 2026, from [Link]
- Tang, W., & Wang, J. (2008).
-
Reagent Guide. (n.d.). Ishikawa's reagent. Retrieved January 19, 2026, from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
Clark, J. H., et al. (2022). Fluorinations Not Using Fluorine Gas. In Green and Sustainable Solvents in Chemical Synthesis and Processing. Royal Society of Chemistry. [Link]
-
Waser, M., et al. (2017). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Organic & Biomolecular Chemistry, 15(4), 841-846. [Link]
-
Frescura, V. L. A., et al. (2020). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of the Brazilian Chemical Society, 31(7), 1319-1336. [Link]
Sources
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(Bromomethyl)-1-fluorocyclohexane
Welcome to the technical support center for the synthesis of 1-(Bromomethyl)-1-fluorocyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and overcome common challenges.
Introduction to the Synthesis
The synthesis of 1-(Bromomethyl)-1-fluorocyclohexane, a valuable intermediate in medicinal chemistry, typically involves the conversion of the corresponding tertiary alcohol, (1-fluorocyclohexyl)methanol. This transformation can be challenging due to the steric hindrance around the reaction center and the potential for competing side reactions. The presence of the fluorine atom on the same carbon as the reacting center can also influence the reaction's outcome. This guide will focus on the most common and effective methods for this conversion, providing you with the knowledge to improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-(Bromomethyl)-1-fluorocyclohexane from (1-fluorocyclohexyl)methanol?
A1: The two most prevalent and effective methods for this transformation are the Appel reaction and the use of phosphorus tribromide (PBr₃) .[1][2] Both methods are suitable for converting primary and secondary alcohols to alkyl bromides and can be adapted for this sterically hindered tertiary alcohol. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), is often preferred for its mild reaction conditions.[3][4][5] PBr₃ is also a robust reagent for this conversion.[1][6]
Q2: Why is direct bromination of 1-fluoro-1-methylcyclohexane not a recommended route?
A2: Direct radical bromination of 1-fluoro-1-methylcyclohexane is generally not a selective method. The reaction can lead to a mixture of products, including bromination at various positions on the cyclohexane ring and potential over-bromination. Controlling the reaction to selectively brominate the methyl group in the presence of the tertiary C-H bond and the electron-withdrawing fluorine atom is challenging and often results in low yields of the desired product.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Both the Appel reaction and the use of PBr₃ involve hazardous reagents.
-
Carbon tetrabromide (CBr₄) is toxic and should be handled in a well-ventilated fume hood.
-
Phosphorus tribromide (PBr₃) is corrosive and reacts violently with water. It should also be handled with extreme care in a fume hood.
-
Triphenylphosphine (PPh₃) is an irritant.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that an emergency shower and eyewash station are readily accessible.
Q4: How does the fluorine atom at the C1 position affect the reaction?
A4: The fluorine atom is a strongly electron-withdrawing group. Its presence can have several effects on the reaction:
-
Electronic Effect: It can slightly deactivate the alcohol towards nucleophilic attack on the phosphorus atom in the initial step of both the Appel reaction and the reaction with PBr₃.
-
Steric Hindrance: The fluorine atom, although small, contributes to the steric bulk around the hydroxymethyl group, potentially slowing down the reaction rate.
-
Carbocation Stability: If any carbocation intermediates were to form (more likely in SN1-type side reactions), the fluorine atom would destabilize an adjacent carbocation, thus favoring SN2-type mechanisms.[7]
Recommended Synthetic Protocol: The Appel Reaction
The Appel reaction provides a reliable method for the conversion of (1-fluorocyclohexyl)methanol to 1-(Bromomethyl)-1-fluorocyclohexane under mild conditions, which helps to minimize side reactions.[3][4][5]
Experimental Workflow
Caption: Experimental workflow for the Appel reaction.
Step-by-Step Methodology
-
Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (1-fluorocyclohexyl)methanol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Add triphenylphosphine (PPh₃) (1.2 eq) to the solution and stir until it dissolves completely.
-
-
Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve carbon tetrabromide (CBr₄) (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the CBr₄ solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 1-(Bromomethyl)-1-fluorocyclohexane.[8]
-
Reagent Stoichiometry and Typical Yield
| Reagent | Molar Equivalent | Notes |
| (1-fluorocyclohexyl)methanol | 1.0 | Starting material |
| Triphenylphosphine (PPh₃) | 1.2 | Slight excess ensures complete activation of the alcohol. |
| Carbon Tetrabromide (CBr₄) | 1.2 | Slight excess drives the reaction to completion. |
| Expected Yield | 60-80% | Yields can vary based on reaction scale and purity of reagents. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-(Bromomethyl)-1-fluorocyclohexane.
Issue 1: Low or No Conversion of Starting Material
-
Question: I have been running the reaction for 24 hours, but TLC/GC-MS analysis shows a significant amount of unreacted (1-fluorocyclohexyl)methanol. What could be the problem?
-
Answer:
-
Cause 1: Inadequate Reagent Quality. The Appel reaction is sensitive to the quality of the reagents. Old or impure triphenylphosphine or carbon tetrabromide can lead to lower reactivity.
-
Solution: Use freshly opened or purified reagents. Triphenylphosphine can be recrystallized from ethanol.
-
-
Cause 2: Presence of Moisture. The reaction is sensitive to water, which can consume the reactive intermediates.
-
Solution: Ensure all glassware is thoroughly flame-dried before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (nitrogen or argon).
-
-
Cause 3: Insufficient Reaction Time or Temperature. Due to the steric hindrance of the tertiary alcohol, the reaction may require longer reaction times or gentle heating.
-
Solution: Continue to monitor the reaction for up to 48 hours. If the reaction is still stalled, consider gently heating the reaction mixture to 30-40 °C. However, be cautious as higher temperatures can promote side reactions.
-
-
Issue 2: Formation of a Significant Amount of an Elimination Side Product
-
Question: My crude NMR shows a significant amount of a byproduct that appears to be an alkene. What is happening and how can I prevent it?
-
Answer:
-
Cause: Elimination Reaction. Tertiary alcohols are prone to elimination reactions, especially under harsh conditions.[9] Although the Appel reaction is generally mild, prolonged reaction times at elevated temperatures can favor the formation of (1-fluorocyclohex-1-yl)methene as a byproduct.
-
Solution:
-
Maintain Mild Conditions: Avoid excessive heating. The reaction should ideally be run at or below room temperature.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the elimination product.
-
Alternative Reagents: If elimination is a persistent problem, consider using milder brominating conditions or a different reagent system.
-
-
-
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low yield.
Issue 3: Difficulty in Purifying the Product from Triphenylphosphine Oxide
-
Question: I am having trouble separating my product from the triphenylphosphine oxide byproduct during column chromatography. Is there an easier way to remove it?
-
Answer:
-
Cause: Triphenylphosphine oxide can sometimes co-elute with the desired product, especially if the polarity of the product is similar.
-
Solution 1: Precipitation. After the reaction is complete, concentrate the crude mixture. Add a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. Triphenylphosphine oxide is often insoluble in these solvents and will precipitate out. The precipitate can then be removed by filtration. This may need to be repeated a few times for complete removal.
-
Solution 2: Optimized Chromatography. Use a less polar eluent system for your column chromatography. A gradient elution starting with 100% hexanes and slowly increasing the polarity can improve the separation between your product and the triphenylphosphine oxide.
-
-
Reaction Mechanism: The Appel Reaction
The mechanism of the Appel reaction is a well-established process that involves the activation of the alcohol by triphenylphosphine.
Caption: Simplified mechanism of the Appel reaction.
-
Activation of Triphenylphosphine: Triphenylphosphine attacks one of the bromine atoms of carbon tetrabromide, forming a phosphonium salt ([Ph₃P-Br]⁺ CBr₃⁻).
-
Formation of Alkoxyphosphonium Salt: The alcohol, (1-fluorocyclohexyl)methanol, is deprotonated by the tribromomethanide anion (CBr₃⁻) to form an alkoxide and bromoform (CHBr₃). The resulting alkoxide then attacks the positively charged phosphorus atom of the phosphonium salt to form an alkoxyphosphonium bromide.
-
Nucleophilic Substitution: The bromide ion (Br⁻) then acts as a nucleophile and attacks the carbon atom of the activated alcohol via an SN2 mechanism. This results in the formation of the desired 1-(Bromomethyl)-1-fluorocyclohexane and the byproduct triphenylphosphine oxide.[10] The SN2 nature of this step is crucial as it generally proceeds with inversion of stereochemistry if a chiral center is present and avoids carbocation rearrangements.[6][7]
By understanding these common issues and their solutions, you can significantly improve the yield and purity of your 1-(Bromomethyl)-1-fluorocyclohexane synthesis. For further assistance, please do not hesitate to contact our technical support team.
References
-
Grokipedia. Appel reaction. [Link]
-
Wikipedia. Appel reaction. [Link]
-
Braun, M. The classical Appel reaction,[11] a highly versatile method for the conversion of alcohols into alkyl halides, has t. [Link]
-
NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
-
CK-12 Foundation. Methods of Purification of Organic Compounds. [Link]
-
Organic Chemistry. Alcohol to Bromide - Common Conditions. [Link]
-
National Institutes of Health. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination. [Link]
- Google Patents. EP0913381B1 - Method for purifying a bromine compound.
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Reddit. Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine?[Link]
-
Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]
-
PubChem. 1-Bromo-1-fluorocyclohexane. [Link]
-
National Institutes of Health. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. [Link]
- Google Patents. CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
-
Master Organic Chemistry. PBr3 and SOCl2. [Link]
-
ResearchGate. Is there a commercial process for bromination of tertiary alcohols?[Link]
-
YouTube. Using PBr3 to Replace Alcohols with Bromides via Sn2. [Link]
-
Reddit. Help with PBr3 addition. [Link]
-
PubChem. 1-(Bromomethyl)-1-methylcyclohexane. [Link]
Sources
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
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- 9. researchgate.net [researchgate.net]
- 10. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. (1-FLUOROCYCLOHEXYL)METHANOL synthesis - chemicalbook [chemicalbook.com]
stability and long-term storage of 1-(Bromomethyl)-1-fluorocyclohexane
Welcome to the technical support guide for 1-(Bromomethyl)-1-fluorocyclohexane (CAS No. 17171-00-5). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and effective use of this versatile reagent. As a bifunctional molecule containing both a reactive bromomethyl group and a stabilizing fluorine atom, its proper handling and storage are paramount for experimental success and reproducibility.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles for organohalogen compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and use of 1-(Bromomethyl)-1-fluorocyclohexane. The troubleshooting workflows are designed to help you systematically identify and resolve common problems.
Issue 1: Assay Shows Lower Than Expected Purity or Presence of Impurities in a New Bottle
Question: I just received a new bottle of 1-(Bromomethyl)-1-fluorocyclohexane, and my initial purity analysis (GC-MS or HPLC) shows a lower-than-specified purity or the presence of unexpected peaks. What should I do?
Answer:
Initial purity discrepancies can stem from shipping conditions or analytical methods. It's crucial to rule out these factors before assessing the compound itself. One vendor notes the need for cold-chain transportation, indicating sensitivity to temperature.[3]
Diagnostic Workflow:
-
Verify Shipping Conditions: Confirm if the product was shipped under the recommended cold-chain conditions. Exposure to high temperatures during transit can initiate degradation.
-
Inspect Container Seal: Ensure the container seal was intact upon arrival. A compromised seal could expose the compound to atmospheric moisture, leading to hydrolysis.
-
Validate Your Analytical Method:
-
Method Suitability: Ensure your analytical method (e.g., HPLC, GC-MS) is suitable for a potentially reactive, non-polar compound.[4] For GC-MS, ensure the inlet temperature is not excessively high, as this can cause on-column degradation. For HPLC, ensure the mobile phase is compatible and does not react with the analyte.
-
Reference Standard: If possible, compare the results against a qualified reference standard or a previously validated batch.
-
-
Contact Supplier: If the above steps do not resolve the issue, contact the supplier's technical service with your batch number and analytical data.
Below is a logical workflow for troubleshooting purity issues with a newly received reagent.
Caption: Troubleshooting workflow for initial purity assessment.
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Question: My reaction yields are inconsistent when using 1-(Bromomethyl)-1-fluorocyclohexane as a starting material. I'm also observing byproducts that are difficult to characterize. What could be the cause?
Answer:
Inconsistent results often point to the degradation of the reagent, making it less active or introducing reactive impurities into your experiment. The carbon-bromine bond in alkyl bromides is electrophilic, making them effective alkylating agents but also susceptible to nucleophilic attack and elimination.[5][6]
Potential Causes and Solutions:
-
Reagent Degradation via Hydrolysis:
-
Cause: Exposure to moisture (from air, solvents, or other reagents) can hydrolyze the bromomethyl group to a hydroxymethyl group, forming 1-(Hydroxymethyl)-1-fluorocyclohexane. This byproduct will not participate in the desired reaction.
-
Solution: Store the reagent under an inert atmosphere (e.g., argon or nitrogen).[7][8] Use anhydrous solvents and handle the reagent in a dry environment (e.g., glovebox or with dry glassware).
-
-
Reagent Degradation via Elimination (Dehydrohalogenation):
-
Cause: Exposure to bases (e.g., amine reagents, basic packing material in chromatography, or basic conditions during workup) can promote the elimination of HBr to form a reactive exo-methylene intermediate (1-fluoro-1-methylenecyclohexane). This can polymerize or react further.
-
Solution: Avoid strong bases during storage and handling. If your reaction requires a base, add the 1-(Bromomethyl)-1-fluorocyclohexane slowly to the reaction mixture containing the base, rather than pre-mixing.
-
-
Thermal or Photochemical Degradation:
-
Cause: Storage at elevated temperatures or exposure to light (especially UV) can cause homolytic cleavage of the C-Br bond, generating radicals.[9][10] These radicals can lead to a complex mixture of byproducts.
-
Solution: Store the reagent in a cool, dark place, preferably in an amber glass bottle in a refrigerator or freezer.[8][11]
-
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal long-term storage conditions for 1-(Bromomethyl)-1-fluorocyclohexane?
A1: To ensure maximum stability and shelf-life, the compound should be stored according to the conditions summarized in the table below. These recommendations are based on best practices for storing reactive organohalogen and fluorinated pharmaceutical intermediates.[8][9][12]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) | Slows down potential degradation pathways like hydrolysis, elimination, and radical formation.[8][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, which can cause hydrolysis and oxidation, respectively.[7][8] |
| Container | Tightly Sealed Amber Glass Bottle | Amber glass protects the photosensitive compound from light-induced degradation.[8][9] A tight seal prevents moisture ingress. |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases, Moisture | Avoids unwanted chemical reactions that would consume the reagent and create impurities.[13] |
Q2: What are the primary signs of degradation I should look for?
A2: Visual inspection can sometimes indicate degradation, although analytical confirmation is always necessary.
-
Color Change: The pure compound is typically a colorless to pale yellow liquid.[14] A significant darkening or change to a brown color may indicate decomposition.
-
Phase Separation/Precipitation: The formation of solids or a second liquid phase could indicate the formation of insoluble degradation products or polymers.
-
Pressure Buildup: For sealed containers, pressure buildup could indicate the formation of gaseous byproducts like HBr from elimination reactions. Handle with care.
Stability and Degradation
Q3: What are the most likely degradation pathways for this molecule?
A3: The primary degradation pathways involve the reactive C-Br bond. The C-F bond is significantly stronger and more chemically resistant and is unlikely to be involved in degradation under normal storage conditions.[5][15]
-
SN2 Nucleophilic Substitution (Hydrolysis): This is a common pathway where a nucleophile, such as water, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form an alcohol.
-
E2 Elimination (Dehydrobromination): In the presence of a base, a proton can be abstracted from a carbon adjacent to the bromomethyl group, leading to the elimination of HBr and the formation of an alkene.
The diagram below illustrates these two primary degradation pathways.
Caption: Primary degradation pathways for the reagent.
Q4: Is 1-(Bromomethyl)-1-fluorocyclohexane sensitive to light?
A4: Yes, organobromine compounds can be sensitive to light.[9] Exposure to UV light can induce homolytic cleavage of the carbon-bromine bond, which is weaker than carbon-carbon or carbon-hydrogen bonds.[5] This generates radicals that can initiate a variety of unwanted side reactions. Therefore, it is critical to store the compound in light-resistant (amber) containers and avoid prolonged exposure to direct sunlight or other UV sources.[8] A formal photostability study according to ICH Q1B guidelines would be required to fully characterize this sensitivity.[10][16]
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for assessing the purity of 1-(Bromomethyl)-1-fluorocyclohexane. Method optimization may be required based on the specific instrument and impurities present.
Objective: To determine the purity of a sample and detect potential non-volatile degradation products.
Materials:
-
1-(Bromomethyl)-1-fluorocyclohexane sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-(Bromomethyl)-1-fluorocyclohexane sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile to prepare a stock solution of ~1 mg/mL.
-
Further dilute this stock solution 1:10 with acetonitrile to obtain a working concentration of ~100 µg/mL. Transfer to an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, increase linearly to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, a low wavelength is used).
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
-
Interpretation:
-
The main peak corresponds to 1-(Bromomethyl)-1-fluorocyclohexane.
-
Earlier eluting peaks may correspond to more polar impurities, such as the hydrolysis product (1-(Hydroxymethyl)-1-fluorocyclohexane).
-
Later eluting peaks could be less polar impurities or oligomers.
-
References
- Fluorochem. (2024, December 19). Safety Data Sheet - 1,4-Bis(bromomethyl)cyclohexane.
- Santa Cruz Biotechnology. (Bromomethyl)
-
Protheragen. (2025, December 26). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?[Link]
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Chem-Space. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly?[Link]
-
PubChem - NIH. 1-(Bromomethyl)-1-fluoro-4,4-dimethylcyclohexane. [Link]
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Šponer, J. et al. (2024, July 6). Reasons why life on Earth rarely makes fluorine-containing compounds and their implications for the search for life beyond Earth. PMC - NIH. [Link]
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Société Chimique de France. (2006, October). Is organofluorine sustainable?[Link]
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Wikipedia. Organobromine chemistry. [Link]
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Wikipedia. Organofluorine chemistry. [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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PubChem - NIH. 1-(Bromomethyl)-1-methylcyclohexane. [Link]
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PubChem - NIH. 1-Bromo-1-fluorocyclohexane. [Link]
-
FDA. Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
PubMed - NIH. (2011, July 15). Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. [Link]
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OUCI. Photostability and Photostabilization of Drugs and Drug Products. [Link]
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AIDIC. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
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PubMed - NIH. (2000, March). The natural production of organobromine compounds. [Link]
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RSC Publishing. Analytical Methods. [Link]
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SGS. Photostability. [Link]
-
PubMed - NIH. (2025, July 21). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. [Link]
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PubChem - NIH. alpha-Bromo-alpha-fluoroacetyl bromide. [Link]
-
MDPI. (2018, December 3). Thermal Decomposition and Thermal Reaction Process of PTFE/Al/MnO2 Fluorinated Thermite. [Link]
-
PubChem - NIH. 5-(Bromomethyl)-1,1,3,3-tetramethylcyclohexane. [Link]
Sources
- 1. Buy 1-(Bromomethyl)-3-fluorocyclohexane | 1784872-52-1 [smolecule.com]
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Technical Support Center: Troubleshooting Reactions with 1-(Bromomethyl)-1-fluorocyclohexane
Welcome to the technical support center for 1-(Bromomethyl)-1-fluorocyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this unique fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of working with this reagent. The insights provided are based on established principles of organic chemistry and data from structurally related molecules to ensure scientific integrity and practical utility.
Introduction to the Reactivity of 1-(Bromomethyl)-1-fluorocyclohexane
1-(Bromomethyl)-1-fluorocyclohexane is a valuable synthon, offering a fluorinated quaternary center. However, the geminal substitution of a fluorine atom and a bromomethyl group on the same carbon atom introduces a unique set of reactivity patterns that can lead to unexpected outcomes. Understanding these nuances is key to successful experimentation. The primary reactions involving this compound are nucleophilic substitutions at the bromomethyl group and elimination reactions. The presence of the electronegative fluorine atom can influence the reaction pathways, sometimes in subtle but significant ways.
Frequently Asked Questions (FAQs)
Q1: What are the main types of reactions I can perform with 1-(Bromomethyl)-1-fluorocyclohexane?
A1: The primary reactions are nucleophilic substitutions (SN1 and SN2) at the primary carbon of the bromomethyl group and elimination reactions (E1 and E2) to form an alkene. It can also potentially be used to form organometallic reagents, such as Grignard reagents, although this can be challenging.
Q2: How does the fluorine atom affect the reactivity of the bromomethyl group?
A2: The fluorine atom has a strong electron-withdrawing inductive effect, which can influence the rates of both substitution and elimination reactions. For SN2 reactions, it can slightly decrease the nucleophilicity of the carbon center. In reactions that may proceed via a carbocation intermediate (SN1, E1), the fluorine atom can destabilize an adjacent positive charge, making these pathways less favorable.
Q3: What are the key stability and handling considerations for this compound?
A3: 1-(Bromomethyl)-1-fluorocyclohexane is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is generally stable under standard laboratory conditions but should be stored away from strong bases and reactive metals. As with many alkyl bromides, slow decomposition over time is possible, so it is advisable to use it relatively fresh or after purification if it has been stored for an extended period.
Q4: Can I form a Grignard reagent with 1-(Bromomethyl)-1-fluorocyclohexane?
A4: Formation of a Grignard reagent is theoretically possible but can be challenging. The primary difficulty is the potential for Wurtz coupling, a side reaction where the newly formed Grignard reagent reacts with another molecule of the starting alkyl bromide. Additionally, the presence of the fluorine atom might influence the stability of the resulting organometallic compound. Careful control of reaction conditions, such as slow addition of the alkyl bromide and use of highly activated magnesium, is crucial.
Troubleshooting Guide
This section addresses common problems encountered in reactions with 1-(Bromomethyl)-1-fluorocyclohexane, providing potential causes and actionable solutions.
Problem 1: Low or No Yield in Nucleophilic Substitution Reactions
| Potential Cause | Explanation | Suggested Solution |
| Poor Nucleophile | The chosen nucleophile may not be strong enough to displace the bromide in a timely manner, especially given the potential for steric hindrance from the cyclohexane ring. | Use a stronger nucleophile. For example, if an alcohol is not reacting, try converting it to its more nucleophilic alkoxide form with a non-nucleophilic base like sodium hydride. |
| Steric Hindrance | The cyclohexane ring can sterically hinder the backside attack required for an SN2 reaction. | Use a less sterically hindered nucleophile. If possible, consider reaction conditions that might favor an SN1 pathway, although this is generally disfavored for primary halides. |
| Inappropriate Solvent | The choice of solvent is critical for substitution reactions. Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[1] | For SN2 reactions, switch to a polar aprotic solvent. For reactions that might have some SN1 character, a polar protic solvent (e.g., ethanol, methanol) could be considered, but be mindful of competing elimination reactions. |
| Decomposition of Starting Material | If the 1-(Bromomethyl)-1-fluorocyclohexane has been stored for a long time, it may have partially decomposed, leading to lower effective concentration and the presence of inhibitors. | Purify the starting material by distillation or column chromatography before use. |
Problem 2: Formation of Unexpected Side Products
| Side Product | Potential Cause | Suggested Solution |
| Alkene (Elimination Product) | The nucleophile is acting as a base, leading to E2 elimination. This is more likely with sterically hindered or strong bases.[2] | Use a less basic, more nucleophilic reagent. For example, azide (N₃⁻) is a good nucleophile but a weak base. Lowering the reaction temperature can also favor substitution over elimination. |
| Rearranged Products | Although less common for primary halides, if reaction conditions promote any SN1 character, the resulting primary carbocation could potentially rearrange to a more stable secondary or tertiary carbocation, leading to a mixture of products.[3] | Use conditions that strongly favor an SN2 mechanism: a strong, non-basic nucleophile, a high concentration of the nucleophile, and a polar aprotic solvent. |
| Wurtz Coupling Product (in Grignard reactions) | The formed Grignard reagent is reacting with the starting alkyl bromide.[4] | Add the 1-(Bromomethyl)-1-fluorocyclohexane solution slowly to a suspension of activated magnesium to maintain a low concentration of the alkyl halide. Ensure efficient stirring to quickly disperse the reagent. |
Experimental Protocols
General Protocol for a Nucleophilic Substitution (SN2) Reaction
This protocol describes a general procedure for the reaction of 1-(Bromomethyl)-1-fluorocyclohexane with a generic nucleophile (Nu⁻).
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.2 equivalents) in a suitable polar aprotic solvent (e.g., anhydrous DMF or acetone).
-
Reaction: To the stirred solution of the nucleophile, add 1-(Bromomethyl)-1-fluorocyclohexane (1.0 equivalent) dropwise at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Troubleshooting Workflow for Failed Reactions
Caption: A decision-making workflow for troubleshooting failed reactions.
Mechanistic Considerations
The presence of the geminal fluorine atom can have a significant impact on the reaction mechanism. While a primary alkyl bromide would typically favor an SN2 pathway, any factor that promotes the formation of a carbocation could lead to a more complex reaction profile.
SN2 vs. SN1/E1 Pathways
Caption: Factors influencing the competition between substitution and elimination pathways.
It is crucial to carefully select reaction conditions to favor the desired pathway. For SN2 reactions, the use of strong, non-basic nucleophiles in polar aprotic solvents is recommended. For elimination reactions, strong, sterically hindered bases are often employed.
References
-
Zhang, L., Zhang, W., Liu, J., & Hu, J. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 74(7), 2850–2853. [Link]
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Reddit. (2022). Failed Grignard Reaction? r/OrganicChemistry. [Link]
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O'Hagan, D. (2012). Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Chemical Communications, 48(77), 9643-9645. [Link]
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Goddard, J. P., & Leonori, D. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(34), 9205–9211. [Link]
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Carboni, S., et al. (2023). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 25(25), 4684–4689. [Link]
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Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(33), e202200331. [Link]
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Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
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Chemistry Stack Exchange. (2016). E1 and E2 elimination reactions of isotopically labeled bromocyclohexanes. [Link]
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Sun, M., et al. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345. [Link]
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Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]
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Carboni, S., et al. (2023). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health. [Link]
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Khan Academy. (n.d.). Sn2 mechanism: kinetics and substrate. [Link]
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Pearson+. (n.d.). What products will be obtained from the E2 reaction of the following.... [Link]
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Hanley, P. S., & Filocamo, S. F. (2020). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Inorganics, 8(2), 9. [Link]
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Mykhailiuk, P. K. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]
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Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. [Link]
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YouTube. (2011). 20.3.2 Describe/explain the mechanism for elimination of HBr from bromoalkanes IB Chemistry HL. [Link]
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YouTube. (2021). SN2 Reaction Mechanisms. [Link]
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Chemistry LibreTexts. (2019). The SN2 Mechanism. [Link]
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YouTube. (2025). E1/E2 Complete Guide to Elimination Reactions With Examples, Mechanisms and Products. [Link]
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KPU Pressbooks. (n.d.). Extra Topics on Nucleophilic Substitution Reactions. [Link]
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Chemistry LibreTexts. (2023). Substituted Cyclohexanes. [Link]
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Sciencemadness.org. (2016). Grignard successes and failures. [Link]
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Sci-Hub. (1993). A new synthesis of trifluoromethylated cyclohexenes. [Link]
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Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. [Link]
- Google Patents. (2024). Spirocyclohexane derivatives, pharmaceutical compositions containing them and their uses as anti-apoptotic inhibitors.
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KPU Pressbooks. (n.d.). Substituted Cyclohexanes. [Link]
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Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
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MedChemica. (n.d.). Publications & Patents. [Link]
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PubMed. (1987). Evaluation of analytical methods for fluorine in biological and related materials. [Link]
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PubMed. (2017). Schiff bases in medicinal chemistry: a patent review (2010-2015). [Link]
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PubMed. (2021). Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). [Link]
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Princeton University. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
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ResearchGate. (2025). MINDO/3 Study of the Rearrangement of 1‐Methylcyclohexyl Cation to 1,2‐Dimethylcyclopentyl Cation. [Link]
-
Chemistry LibreTexts. (2023). What is Nucleophilic Substitution?. [Link]
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avoiding elimination side products in reactions of 1-(Bromomethyl)-1-fluorocyclohexane
Welcome to the technical support guide for 1-(Bromomethyl)-1-fluorocyclohexane. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of utilizing this unique fluorinated building block. Our goal is to provide you with the expertise and actionable protocols needed to maximize your desired substitution products while minimizing or eliminating unwanted elimination side products.
Understanding the Core Challenge
1-(Bromomethyl)-1-fluorocyclohexane is a primary alkyl halide, a class of substrates that typically favors bimolecular nucleophilic substitution (SN2) reactions. However, its structure presents a significant challenge: the presence of a quaternary carbon atom adjacent to the reaction center introduces substantial steric hindrance, a characteristic reminiscent of neopentyl halides.[1][2][3] This steric bulk dramatically slows the rate of SN2 reactions by impeding the required backside attack of the nucleophile.[3][4][5][6]
Simultaneously, the substrate is prone to elimination reactions (E2), where a base removes a proton from a β-carbon, leading to the formation of an alkene. The inherent competition between substitution and elimination pathways is the central issue that this guide will address.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is yielding a significant amount of 1-fluoro-1-methylenecyclohexane. What is causing this elimination product and how can I prevent it?
Root Cause Analysis:
The formation of 1-fluoro-1-methylenecyclohexane is the result of an E2 elimination reaction. This pathway is often favored under the following conditions:
-
Strongly Basic Nucleophiles: Many reagents that are good nucleophiles are also strong bases (e.g., alkoxides like ethoxide or tert-butoxide, hydroxide).[7] When these reagents are used, they can preferentially act as a base, abstracting a proton from a β-carbon, rather than as a nucleophile attacking the sterically hindered electrophilic carbon.[7][8]
-
High Temperatures: Elimination reactions are entropically favored over substitution reactions because they result in the formation of more product molecules.[9] Applying heat to a reaction mixture will therefore disproportionately increase the rate of elimination, shifting the product ratio in favor of the alkene.[9][10][11]
-
Steric Hindrance: As previously mentioned, the bulky nature of the 1-(bromomethyl)-1-fluorocyclohexane substrate severely hinders the SN2 pathway, making the kinetically less demanding E2 pathway a more favorable alternative for many reagents.[3][4][5][6]
Troubleshooting Workflow & Solutions:
The key to suppressing elimination is to select reaction conditions that kinetically favor the SN2 pathway while disfavoring the E2 pathway.
Caption: Troubleshooting logic for minimizing elimination.
Recommended Actions:
-
Select a Better Nucleophile, Not a Stronger Base: The ideal reagent is one with high nucleophilicity but low basicity.
-
Excellent Choices: Azide (N₃⁻), cyanide (CN⁻), thiolates (RS⁻), and halides (I⁻, Br⁻) are prime examples of reagents that are strong nucleophiles but relatively weak bases.[7]
-
Reagents to Avoid: Alkoxides (RO⁻) and hydroxide (OH⁻) are strongly basic and will almost certainly lead to significant elimination with this substrate.[7]
-
-
Lower the Reaction Temperature: Whenever feasible, run the reaction at room temperature or below. If the reaction is sluggish, a modest increase in temperature should be approached with caution, with careful monitoring of the product ratio by techniques like GC-MS or NMR. As a general principle, lower temperatures favor substitution.[10]
-
Choose the Right Solvent: The choice of solvent can dramatically influence the outcome.
-
Favor SN2: Use polar aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents solvate the cation of your nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive, increasing the rate of SN2.[7][12][13]
-
Avoid Polar Protic Solvents: Solvents like water, ethanol, or methanol can form a solvent cage around the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.[13][14]
-
FAQ 2: The reaction is extremely slow or not proceeding at all, even with a good nucleophile. What's happening?
Root Cause Analysis:
This is a direct consequence of the neopentyl-like steric hindrance of the substrate.[1][2] The bulky cyclohexyl group, combined with the quaternary center, effectively shields the electrophilic carbon from backside attack, leading to a very high activation energy for the SN2 transition state.[3][4][5]
Troubleshooting & Solutions:
While you cannot change the substrate's structure, you can optimize conditions to overcome the kinetic barrier.
| Parameter | Recommendation | Rationale |
| Solvent | Polar Aprotic (DMSO, DMF) | Maximizes nucleophile reactivity by preventing solvent caging.[12][13] |
| Concentration | Higher Reactant Concentration | The SN2 reaction is bimolecular; its rate depends on the concentration of both the substrate and the nucleophile. Increasing concentration can help improve the reaction rate. |
| Temperature | Gradual & Cautious Increase | While high temperatures favor elimination, a moderate increase (e.g., to 40-50 °C) may be necessary to provide sufficient energy to overcome the activation barrier. Monitor product ratios closely. |
| Leaving Group | Consider an Iodide Analog | If synthesis allows, using 1-fluoro-1-(iodomethyl)cyclohexane would provide a better leaving group than bromide, potentially accelerating the reaction. |
FAQ 3: I am observing rearranged products. Is an SN1 reaction occurring?
Root Cause Analysis:
While a primary alkyl halide, 1-(bromomethyl)-1-fluorocyclohexane is generally not expected to undergo a classic SN1 reaction due to the extreme instability of the resulting primary carbocation.[1][15] However, under certain conditions (e.g., with very weak nucleophiles/solvolysis conditions and heat), a carbocation-like transition state might be accessible.[16] If a primary carbocation were to form, it would almost certainly undergo a rapid 1,2-hydride or alkyl shift to form a more stable tertiary carbocation, leading to rearranged products.[15][16]
Furthermore, the fluorine atom on the adjacent carbon can have a complex electronic effect. While highly electron-withdrawing via the inductive effect (-I), it can also stabilize an adjacent carbocation through lone pair donation (+M effect or neighboring group participation).[17][18][19] This resonance stabilization could make a rearranged tertiary carbocation particularly favorable.
Troubleshooting & Solutions:
Conditions that favor SN1/E1 pathways must be strictly avoided.
-
Use Strong Nucleophiles: A strong nucleophile will force the reaction down a bimolecular (SN2) pathway, avoiding the formation of any carbocation intermediate.[7][14]
-
Avoid Solvolysis: Do not use weak nucleophiles where the solvent itself acts as the nucleophile (e.g., heating in pure ethanol or water).[16] These conditions are classic for promoting SN1 reactions.
-
Use Polar Aprotic Solvents: As mentioned, these solvents are ideal for SN2 reactions and do not stabilize carbocation intermediates as effectively as polar protic solvents.[12][13]
Caption: Reaction pathway decision map.
Recommended Protocol: Maximizing Substitution with Sodium Azide
This protocol provides a robust starting point for achieving a clean SN2 reaction, which can be adapted for other weakly basic, strong nucleophiles.
Objective: Synthesize 1-(Azidomethyl)-1-fluorocyclohexane.
Materials:
-
1-(Bromomethyl)-1-fluorocyclohexane (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
-
Standard workup and purification reagents (diethyl ether, water, brine)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add anhydrous DMF, followed by sodium azide (1.5 eq). Stir the suspension for 10-15 minutes.
-
Substrate Addition: Add 1-(bromomethyl)-1-fluorocyclohexane (1.0 eq) to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS every 2-4 hours. If the reaction is slow after 24 hours, consider gently heating to 40 °C, but be aware this may slightly increase elimination.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Extract the aqueous layer twice with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-(azidomethyl)-1-fluorocyclohexane.
References
-
Reddit User Discussion. (2014). How solvents affect E1/E2 and SN1/SN2 reactions? Reddit. Available at: [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Why does fluorine stabilise a carbocation? Available at: [Link]
-
Chemistry Steps. E2 and E1 Elimination Reactions of Cyclohexanes. Available at: [Link]
-
Chad's Prep. Exceptions to Zaitsev's Rule for E2 Reactions. Available at: [Link]
-
Coconote. (2025). E2 Reaction Overview. Available at: [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Available at: [Link]
-
Wikipedia. Non-nucleophilic base. Available at: [Link]
-
organicnotes. 7-14) Neopentyl Halides React Slowly in Substitution Processes. Available at: [Link]+Neopentyl+Halides+React+Slowly+in+Substitution+Processes)
-
Khan Academy. Comparing E2, E1, Sn2, Sn1 reactions. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Influence of neighboring fluorine and hydroxyl on carbocation. Available at: [Link]
-
Grokipedia. Non-nucleophilic base. Available at: [Link]
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The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. Available at: [Link]
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Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
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Quora. (2017). Why is nucleophilic substitution in neopentyl halide slow? Available at: [Link]
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Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]
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Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
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Organic Chem Explained. (2019). Substitution Reactions of Neopentyl Halides. YouTube. Available at: [Link]
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All 'Bout Chemistry. (2025). E2 Elimination in Cyclohexane Systems. YouTube. Available at: [Link]
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Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Available at: [Link]
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Taylor & Francis. Non-nucleophilic bases – Knowledge and References. Available at: [Link]
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The Catalyst. (2020). Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. YouTube. Available at: [Link]
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Reddit User Discussion. (2020). Suitable Non Nucleophilic Base to use? Reddit. Available at: [Link]
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Quora. (2020). Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much? Available at: [Link]
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Chemistry Steps. Exceptions in SN2 and SN1 Reactions. Available at: [Link]
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Quora. (2019). Will chlorination or bromination produce a better yield of 1-halo-1-methylcyclohexane? Available at: [Link]
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The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Available at: [Link]
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Chem Help ASAP. (2020). Fundamentals of Nucleophilic Substitution Reactions. YouTube. Available at: [Link]
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Professor Dave Explains. (2015). Choosing Between SN1/SN2/E1/E2 Mechanisms. YouTube. Available at: [Link]
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Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Available at: [Link]
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analytical methods for assessing the purity of 1-(Bromomethyl)-1-fluorocyclohexane
Welcome to the technical support center for the analytical assessment of 1-(Bromomethyl)-1-fluorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical fluorinated building block. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The methodologies described are structured to be self-validating, ensuring robust and reliable results.
Understanding the Analyte: Key Stability Considerations
Before delving into specific analytical techniques, it's crucial to understand the chemical nature of 1-(Bromomethyl)-1-fluorocyclohexane. Its structure, featuring a reactive bromomethyl group and a stable fluorine atom on a cyclohexane ring, presents unique analytical challenges.
-
Susceptibility to Nucleophilic Substitution and Elimination: The primary stability concern is the reactivity of the bromomethyl group. It is susceptible to hydrolysis if exposed to moisture, leading to the formation of the corresponding alcohol (1-(hydroxymethyl)-1-fluorocyclohexane). It can also undergo elimination reactions in the presence of bases to form an alkene.[1][2]
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures, especially in the GC inlet, can cause degradation.
These potential degradation pathways and synthetic byproducts (e.g., unreacted starting materials, elimination products) are the primary impurities you will be looking for.[1]
Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like 1-(Bromomethyl)-1-fluorocyclohexane.
GC Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Peak Tailing | Active Sites in the System: The analyte may be interacting with active sites in the inlet liner or the column itself, often due to contamination or degradation of the stationary phase.[3][4] | 1. Deactivate the Inlet Liner: Use a fresh, deactivated glass wool liner. Silanized liners are recommended to minimize interactions. 2. Trim the Column: Cut the first 10-15 cm of the column from the inlet side to remove accumulated non-volatile residues.[3] 3. Condition the Column: Bake out the column at a high temperature (as per manufacturer's guidelines) to remove contaminants.[4] |
| Reduced Peak Area / Poor Sensitivity | 1. Inlet Leak: A leak in the injector can lead to sample loss.[5][6] 2. Column Degradation: The stationary phase may be degraded, leading to poor chromatography. 3. Detector Issue: The detector may be contaminated or not optimized for halogenated compounds. | 1. Leak Check: Use an electronic leak detector to check for leaks at the septum and column fittings.[7] 2. Use an Inert Column: Employ a column known for its inertness, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS).[1] 3. Optimize Detector: For halogenated compounds, an Electron Capture Detector (ECD) offers high sensitivity.[8][9] Ensure the makeup gas flow and temperature are optimized. |
| Ghost Peaks | Carryover from Previous Injections: Residual sample from a previous run is eluting in the current analysis.[4][7] | 1. Solvent Wash: Run several blank solvent injections to wash out the injector and column. 2. Clean the Injector: If ghost peaks persist, disassemble and clean the injector port.[5][6] |
| Retention Time Shifts | Fluctuations in Flow or Temperature: Inconsistent carrier gas flow or oven temperature can cause retention times to drift.[3] | 1. Verify Flow Rate: Use a calibrated flow meter to confirm the carrier gas flow rate.[6] 2. Check Oven Temperature: Ensure the oven temperature program is accurate and stable. |
Recommended GC Method
-
Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.[1]
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.[1]
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Detector: Mass Spectrometry (MS) or Electron Capture Detector (ECD).[8][9]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a suitable alternative, particularly if there are concerns about thermal degradation or if analyzing reaction mixtures containing non-volatile components.
HPLC Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample can lead to peak distortion. 2. Inappropriate Mobile Phase: The solvent strength or pH may not be optimal for the analyte. | 1. Reduce Injection Volume/Concentration: Dilute the sample and reinject. 2. Adjust Mobile Phase: For reversed-phase, vary the organic modifier (e.g., acetonitrile, methanol) percentage. Given the fluorine content, a fluorinated stationary phase might offer unique selectivity.[10] |
| Inconsistent Retention Times | 1. Pump Issues: Fluctuations in the pump pressure can lead to variable flow rates. 2. Column Temperature: Changes in ambient temperature can affect retention times. | 1. Prime the Pump: Ensure the pump is properly primed and free of air bubbles. 2. Use a Column Oven: Thermostatting the column (e.g., at 30-40 °C) will improve reproducibility.[11] |
| Extraneous Peaks | 1. Contaminated Mobile Phase: Impurities in the solvents or additives. 2. Sample Degradation: The analyte may be degrading in the sample solvent. | 1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepare the mobile phase. 2. Check Sample Stability: Analyze the sample immediately after preparation. If degradation is suspected, try a different, less reactive solvent. |
Recommended HPLC Method
-
Column: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point. For potentially better separation from fluorinated impurities, a fluorinated phase (e.g., PFP - pentafluorophenyl) can be explored.[10]
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) is a common starting point for organofluorine compounds.[12]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore, or a Mass Spectrometer (MS) for more definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for both structural confirmation and purity assessment, providing unambiguous information.
FAQs for NMR Analysis
Q1: Which nuclei should I analyze for purity determination?
A: For 1-(Bromomethyl)-1-fluorocyclohexane, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. For quantitative analysis (qNMR), ¹⁹F NMR is particularly powerful . Due to the low natural abundance of fluorine and large chemical shift dispersion, ¹⁹F NMR spectra are often simple, with a low chance of signal overlap, making integration for purity calculation highly accurate.[13][14][15]
Q2: How can I use NMR to identify common impurities?
A:
-
Unreacted Starting Material (e.g., 1-fluoro-1-(hydroxymethyl)cyclohexane if synthesizing from it): Look for the characteristic proton and carbon signals of the precursor.
-
Hydrolysis Product (1-fluoro-1-(hydroxymethyl)cyclohexane): The appearance of a new -CH₂-OH signal in the ¹H NMR spectrum and corresponding changes in the ¹³C spectrum. A broad singlet for the -OH proton will also be present.
-
Elimination Product (e.g., 1-(bromomethylene)cyclohexane): The appearance of signals in the alkene region (typically 5-6 ppm in ¹H NMR and 100-150 ppm in ¹³C NMR).
Q3: Can I perform quantitative NMR (qNMR) for this compound?
A: Yes, qNMR is an excellent method for determining absolute purity. By adding a known amount of an internal standard with a non-overlapping signal, you can accurately calculate the purity of your compound. For ¹⁹F qNMR, a fluorinated internal standard like trifluoroacetic acid can be used.[13]
Workflow for Purity Assessment by ¹⁹F NMR
Caption: Workflow for quantitative purity determination using ¹⁹F NMR.
Mass Spectrometry (MS) Analysis
When coupled with a chromatographic technique (GC-MS or LC-MS), mass spectrometry is invaluable for confirming the identity of the main peak and identifying impurities.
FAQs for MS Analysis
Q1: What is the most characteristic feature to look for in the mass spectrum of 1-(Bromomethyl)-1-fluorocyclohexane?
A: The presence of bromine gives a very distinct isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments. You will see two peaks of almost equal intensity, separated by 2 m/z units (e.g., M⁺ and M+2), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.[16] This is a definitive indicator of a bromine-containing compound.
Q2: How can I detect bromine-containing compounds selectively?
A: When using LC-MS with negative-ion electrospray ionization (NI-ESI), you can induce in-source fragmentation. This can cause the molecule to lose a bromide ion, which can then be detected as signals at m/z 79 and 81.[17][18] This provides a highly selective method for identifying all organobromine compounds in your sample.
Q3: What would the mass spectrum of a hydrolysis impurity look like?
A: The hydrolysis product, 1-(hydroxymethyl)-1-fluorocyclohexane, would not show the characteristic bromine isotopic pattern. Its molecular ion would be significantly lighter than the parent compound, corresponding to the replacement of a bromine atom with a hydroxyl group.
References
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. Available at: [Link]
-
Full article: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - Taylor & Francis. Available at: [Link]
-
Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. - SciSpace. Available at: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. Available at: [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. Available at: [Link]
-
Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. | Semantic Scholar. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - ResearchGate. Available at: [Link]
-
Mass spectra of organic compounds containing bromine and chlorine - ACS Publications. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Available at: [Link]
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-portal.org. Available at: [Link]
-
Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Available at: [Link]
-
Gas chromatography of halogenated derivatives of cyclohexane, benzene and anisole. Available at: [Link]
-
Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]
-
TROUBLESHOOTING GUIDE. Available at: [Link]
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GC Column Troubleshooting Guide - Phenomenex. Available at: [Link]
-
Gas Chromatography - Chemistry LibreTexts. Available at: [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water - Agilent. Available at: [Link]
-
Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. Available at: [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. Available at: [Link]
-
Gas chromatography of C6 and C7 cycloalkyl chlorides, cycloolefins, methyl-cycloalkanes and related bicyclo[n.1.0] alkanes | Semantic Scholar. Available at: [Link]
-
GC Troubleshooting - Stepbio. Available at: [Link]
-
Analysis of volatile halogen compounds in water. Available at: [Link]
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1-Bromo-1-fluorocyclohexane | C6H10BrF | CID 53445857 - PubChem. Available at: [Link]
-
Analytical Methods - RSC Publishing. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]
-
Trends in Analytical chemistry - CONICET. Available at: [Link]
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Technical Support Center: Workup Procedures for 1-(Bromomethyl)-1-fluorocyclohexane
Welcome to the technical support guide for handling reactions involving 1-(Bromomethyl)-1-fluorocyclohexane. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals to ensure successful reaction workups, purification, and safe handling of this versatile building block. The advice herein is structured to address common challenges and explain the chemical principles behind each recommended step.
Section 1: Understanding the Reagent: Key Physicochemical Properties
Before designing a workup, it is crucial to understand the inherent characteristics of 1-(Bromomethyl)-1-fluorocyclohexane. Its reactivity is dominated by the primary alkyl bromide, while the geminal fluorine atom imparts unique electronic properties.
The C-Br bond is the primary reactive site for nucleophilic substitution, making it an excellent electrophile.[1][2][3] Conversely, the C-F bond is exceptionally strong and typically unreactive under standard workup conditions.[4] However, the electronegative fluorine atom exerts a significant inductive effect, which can influence the molecule's stability and reactivity.[5]
| Property | Value / Description | Significance for Workup Procedure |
| Molecular Weight | ~195.07 g/mol | Standard for a small organic molecule; non-volatile under normal conditions. |
| Primary Reactive Site | C-Br bond (Alkyl Halide) | Susceptible to nucleophilic substitution (e.g., hydrolysis) and elimination reactions.[6][7] |
| Key Structural Feature | gem-Fluoro Group | Inductively electron-withdrawing, enhancing the electrophilicity of the adjacent carbon but generally stable.[5] |
| Predicted Hazards | Skin, eye, and respiratory irritant.[8][9][10] | Requires handling in a chemical fume hood with appropriate Personal Protective Equipment (PPE).[11][12][13] |
| Solubility | Soluble in common organic solvents (EtOAc, DCM, Ether). Insoluble in water. | Dictates the choice of solvents for extraction and chromatography. |
Section 2: General Workup & Purification Strategy
A successful workup isolates the desired product from unreacted starting materials, reagents, and byproducts. The following workflow provides a robust framework for reactions involving 1-(Bromomethyl)-1-fluorocyclohexane.
Caption: Standard workflow for reaction workup.
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the workup procedure in a practical question-and-answer format.
Q1: What is the primary stability risk for my compound during the workup, and how can I mitigate it?
A: The most significant risk is hydrolysis of the C-Br bond to form the corresponding alcohol, 1-fluoro-1-(hydroxymethyl)cyclohexane. Alkyl halides can be hydrolyzed by water, and the reaction is accelerated by strongly acidic or basic conditions.[6][14]
Mitigation Strategy:
-
Maintain Neutral pH: Whenever possible, keep the aqueous phase pH as close to neutral (pH ~7) as possible.
-
Use Mild Reagents: Employ mild quenching agents like saturated aqueous ammonium chloride (NH₄Cl) for bases or saturated aqueous sodium bicarbonate (NaHCO₃) for acids.
-
Avoid High Temperatures: Perform all workup steps at room temperature or below (e.g., in an ice bath) to minimize the rate of potential side reactions.
-
Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous phase for extended periods.
Caption: Hydrolysis as a key side reaction.
Q2: My reaction involved a strong, non-nucleophilic base (e.g., LiHMDS, NaH). What is the safest and most effective quenching method?
A: For reactions using strong bases, a carefully controlled quench is essential to neutralize the base without generating excessive heat or causing undesired side reactions.
Recommended Protocol:
-
Cool the reaction vessel to 0 °C in an ice-water bath.
-
Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring. The NH₄⁺ ion is a weak acid that will safely neutralize the strong base.
-
Monitor for any gas evolution (e.g., H₂ from NaH) and control the addition rate accordingly.
-
Once the base is neutralized (e.g., gas evolution ceases), you may proceed with dilution and extraction.
Causality: Using a strong acid like HCl is highly discouraged. It can cause a violent, exothermic reaction and the resulting acidic conditions could degrade your target molecule. NH₄Cl provides a controlled, buffered neutralization.
Q3: I've formed a persistent emulsion during liquid-liquid extraction. How can I break it?
A: Emulsions are common when fine solid particles are present or when the densities of the organic and aqueous layers are too similar. They are essentially a stable colloid of one liquid in the other.
Troubleshooting Steps:
-
Add Brine: The first and most effective step is to add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.
-
Allow it to Stand: Let the separatory funnel sit undisturbed for 10-30 minutes. Gravity can often resolve a weak emulsion.
-
Filter through Celite®: If the emulsion persists, carefully decant the entire mixture and filter it through a plug of Celite® or glass wool in a Hirsch or Büchner funnel. This can break up the microscopic droplets and remove particulates that stabilize the emulsion.
-
Gentle Agitation: In the future, use gentle rocking or inverting of the separatory funnel rather than vigorous shaking to minimize emulsion formation.
Q4: Which solvent system is best for extracting my product and later for flash chromatography?
A: The choice of solvent depends on balancing polarity for good solubility while ensuring efficient separation from impurities.
For Extraction: A water-immiscible solvent in which your product is highly soluble is required.
| Solvent | Density (g/mL) | Key Considerations |
| Ethyl Acetate (EtOAc) | 0.902 | Good general-purpose solvent. Less dense than water. Can be prone to hydrolysis with strong acid/base. |
| Dichloromethane (DCM) | 1.33 | Denser than water (bottom layer). Excellent solvent for many organics but is a suspected carcinogen. |
| Diethyl Ether (Et₂O) | 0.713 | Very volatile (low boiling point). Less dense than water. Highly flammable and can form peroxides. |
For Flash Chromatography: The goal is to find a solvent system where your product has an Rf value of ~0.3 on a TLC plate.
-
Starting Point: Begin with a non-polar system, such as 5% Ethyl Acetate in Hexanes .
-
Optimization: Gradually increase the polarity (e.g., to 10% EtOAc) if the product does not move from the baseline. The geminal fluoro-bromo motif makes the molecule relatively non-polar, so a low-polarity eluent is typically effective.
Section 4: Detailed Protocols
Protocol 1: Standard Aqueous Workup
-
Quenching: Cool the reaction mixture to 0 °C. Slowly add the appropriate quenching solution (e.g., saturated aq. NH₄Cl for basic reactions, saturated aq. NaHCO₃ for acidic reactions) until the reaction is neutralized.
-
Dilution: Transfer the quenched mixture to a separatory funnel. Dilute with deionized water and the chosen extraction solvent (e.g., Ethyl Acetate).
-
Extraction: Stopper the funnel, invert it, and vent. Gently shake or invert the funnel 10-15 times, venting frequently to release pressure. Allow the layers to separate completely. Drain the aqueous layer (or organic layer if using a denser solvent like DCM).
-
Back-Extraction: Add fresh extraction solvent to the aqueous layer, and repeat the extraction process two more times to ensure complete recovery of the product. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized water (to remove water-soluble reagents).
-
Saturated aqueous NaHCO₃ (if the reaction was acidic, to ensure neutralization).
-
Saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.
-
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)). Swirl and let it stand for 10-15 minutes.
-
Concentration: Decant or filter the dried solution away from the drying agent into a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator. The remaining crude oil or solid is now ready for purification.
Section 5: Safety & Handling
As a brominated organic compound, 1-(Bromomethyl)-1-fluorocyclohexane and its analogs should be handled with care.[11]
-
Engineering Controls: Always handle this reagent in a properly functioning chemical fume hood to avoid inhalation of vapors.[8][13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and splash-proof safety goggles.[12]
-
Spill & Waste: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand and place it in a sealed container for disposal.[8] All waste containing this compound should be disposed of in a designated, labeled halogenated organic waste container according to your institution's safety guidelines.
References
- Smolecule. (n.d.). Buy 1-(Bromomethyl)-3-fluorocyclohexane.
- AK Scientific, Inc. (n.d.). 1-(Bromomethyl)-1-fluorocyclopropane Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). (Bromomethyl)cyclohexane Safety Data Sheet.
- Wikipedia. (2024). Organofluorine chemistry.
- PubChem. (n.d.). 1-(Bromomethyl)-1-methylcyclohexane.
- Fisher Scientific. (n.d.). (Bromomethyl)cyclohexane Safety Data Sheet.
- Downing, F. B., Benning, A. F., & McHarness, R. C. (1934). U.S. Patent No. 1,946,195. Washington, DC: U.S.
- Chemical Science. (2024). Halo-perfluoroalkoxylation of gem-difluoroalkenes with short-lived alkali metal perfluoroalkoxides in triglyme. Royal Society of Chemistry.
- Chemistry LibreTexts. (2023). 11.1: The Discovery of Nucleophilic Substitution Reactions.
- Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
- ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
- ResearchGate. (2022). Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs.
- Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and.
- PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment.
- ResearchGate. (n.d.). Thermal Stability and Structures of Gaseous GeB2O4 and GeMo2O7.
- Chemistry LibreTexts. (2020). 7.4: Reactions of Alkyl Halides- Substitution and Elimination.
- Sigma-Aldrich. (2012). Material Safety Data Sheet.
- PubChem. (n.d.). 1-Bromo-1-fluorocyclohexane.
- ResearchGate. (n.d.). Nucleophilic reactions in the synthesis of organofluorine compounds.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- Togni, A. (2024). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. Chimia, 78(10), 687.
- UCSD Chemistry & Biochemistry. (n.d.). Chapter 8: Nucleophilic substitutions.
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- Samagra. (n.d.). Haloalkanes and Haloarenes.
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- PubMed Central. (2024). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks.
- PubChem. (n.d.). 1-(Bromomethyl)-1-fluoro-4,4-dimethylcyclohexane.
- NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions.
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- Chem Help ASAP. (2019, July 19). alkyl halide reaction summary [Video]. YouTube.
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- Environmental Science & Technology. (2023). Unknown Organofluorine Mixtures in U.S. Adult Serum: Contribution from Pharmaceuticals? American Chemical Society.
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Validation & Comparative
A Comparative Analysis of Nucleophilic Substitution Reactivity: 1-(Bromomethyl)-1-fluorocyclohexane vs. 1-(Bromomethyl)cyclohexane
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone for modulating chemical properties. The effects of fluorination are profound, often altering metabolic stability, binding affinity, and lipophilicity. However, the influence of fluorine on the reactivity of adjacent functional groups can be complex, arising from a delicate balance of potent electronic effects. This guide provides an in-depth comparison of the reactivity of 1-(bromomethyl)-1-fluorocyclohexane and its non-fluorinated analog, 1-(bromomethyl)cyclohexane, in the context of nucleophilic substitution reactions. By dissecting the underlying mechanistic principles and providing a robust experimental framework, we aim to equip researchers with the insights needed to predict and control the chemical behavior of such compounds.
Theoretical Framework: The Dueling Electronic Effects of Fluorine
The reactivity of the C-Br bond in these cyclohexane derivatives is primarily governed by its susceptibility to nucleophilic attack, which can proceed through two canonical pathways: the bimolecular SN2 mechanism and the unimolecular SN1 mechanism. The presence of a fluorine atom on the carbon adjacent to the methylene bromide group (the α-position) introduces competing electronic effects that fundamentally alter the energy landscape of both pathways.
The Inductive Effect (-I)
Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma bond network.[1][2] This strong inductive effect polarizes the C-F bond, which in turn pulls electron density away from the neighboring carbon bearing the bromomethyl group.
-
Impact on SN2: In an SN2 transition state, a partial negative charge develops on the incoming nucleophile and the outgoing leaving group. The electron-withdrawing nature of the α-fluoro group would destabilize this buildup of negative charge, thereby increasing the activation energy and slowing the reaction rate.
-
Impact on SN1: An SN1 mechanism proceeds through a carbocation intermediate. The inductive effect of fluorine would severely destabilize an adjacent positive charge, making the formation of the primary carbocation (CH₂⁺) energetically prohibitive.[3][4]
The Resonance Effect (+R / Hyperconjugation)
Despite its electronegativity, fluorine possesses lone pairs of electrons that can be donated to an adjacent empty p-orbital, a stabilizing resonance effect.[5][6] While this effect is most pronounced in stabilizing a fully formed carbocation, its influence is a critical point of consideration. In the case of an α-fluorocarbocation, there is a direct resonance contribution where fluorine's lone pair overlaps with the empty p-orbital of the carbocationic center. However, for reactions at the CH₂Br carbon, this effect is more indirect.
The Verdict on Reactivity: For both SN1 and SN2 pathways, the potent, destabilizing inductive effect of the α-fluorine atom is expected to dominate over any potential stabilizing resonance effects.[1] Consequently, 1-(bromomethyl)-1-fluorocyclohexane is predicted to be significantly less reactive in nucleophilic substitution reactions than its non-fluorinated counterpart, 1-(bromomethyl)cyclohexane.
Mechanistic Pathways and Energy Considerations
The following diagrams illustrate the proposed reaction coordinates for both SN1 and SN2 mechanisms, highlighting the influence of the α-fluoro substituent.
Caption: Comparative energy profiles for SN2 and SN1 reactions.
Experimental Verification: Comparative Solvolysis
To empirically validate the predicted reactivity differences, a comparative solvolysis experiment can be performed. Solvolysis, where the solvent acts as the nucleophile, is an effective method for studying the rates of SN1-type reactions.[7][8] By monitoring the production of hydrobromic acid (HBr) as a function of time, we can determine the reaction rate constants for both compounds.
Experimental Workflow
The following diagram outlines the key steps in the comparative rate study.
Caption: Workflow for the comparative solvolysis experiment.
Detailed Protocol
Objective: To determine the relative rates of solvolysis of 1-(bromomethyl)cyclohexane (non-fluorinated analog) and 1-(bromomethyl)-1-fluorocyclohexane (fluorinated analog) in 80% aqueous ethanol.
Materials:
-
1-(bromomethyl)cyclohexane
-
1-(bromomethyl)-1-fluorocyclohexane
-
Absolute Ethanol (200 proof)
-
Deionized Water
-
Acetone (ACS grade), chilled
-
Standardized 0.05 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
50 mL volumetric flasks, 125 mL Erlenmeyer flasks, burette, pipettes
-
Thermostated water bath
Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of each alkyl halide in a solvent mixture of 80% ethanol and 20% deionized water by volume.
-
Reaction Setup: For each compound, place 50 mL of its respective solution into a labeled 125 mL Erlenmeyer flask. Add 3-4 drops of phenolphthalein indicator. Seal the flasks to prevent evaporation.
-
Temperature Equilibration: Place the flasks into a thermostated water bath set to a constant temperature (e.g., 50 °C). Allow the solutions to equilibrate for at least 15 minutes.
-
Reaction Monitoring:
-
At the start of the experiment (t=0), and at regular intervals thereafter (e.g., every 20 minutes for 2 hours), withdraw a 5.0 mL aliquot from each reaction flask.
-
Immediately add the aliquot to a separate flask containing 20 mL of chilled acetone. The cold acetone effectively stops the reaction by rapidly diluting the reactants and lowering the temperature.
-
-
Titration: Titrate the quenched sample with the standardized 0.05 M NaOH solution until the faint pink endpoint of the phenolphthalein indicator persists for 30 seconds. Record the volume of NaOH used.
-
Data Analysis:
-
For each time point, calculate the moles of HBr produced using the titration data (M₁V₁ = M₂V₂). Convert this to a concentration in the reaction mixture.
-
Plot the concentration of HBr versus time for both compounds.
-
The initial rate of reaction is determined from the initial slope of this plot. Assuming first-order kinetics, the rate constant (k) can be calculated.
-
Determine the relative reactivity by calculating the ratio of the rate constants: Relative Rate = k_non-fluorinated / k_fluorinated.
-
Predicted Results and Data Summary
Based on the theoretical principles discussed, the solvolysis of 1-(bromomethyl)-1-fluorocyclohexane is expected to be substantially slower than that of 1-(bromomethyl)cyclohexane. The experimental data should reflect this significant rate difference.
| Compound | Predicted Dominant Mechanism | Key Electronic Factor | Predicted Relative Rate (k/k_ref) |
| 1-(Bromomethyl)cyclohexane | SN2 / SN1 (slow) | Standard primary alkyl halide | 1 (Reference) |
| 1-(Bromomethyl)-1-fluorocyclohexane | SN2 / SN1 (very slow) | Strong -I effect of Fluorine | << 1 |
Conclusion
The introduction of an α-fluoro substituent on the cyclohexane ring has a profound deactivating effect on the reactivity of the adjacent bromomethyl group in nucleophilic substitution reactions. This phenomenon is attributed to the powerful electron-withdrawing inductive effect of fluorine, which destabilizes both the SN2 transition state and any potential SN1 carbocation intermediate. We predict that 1-(bromomethyl)-1-fluorocyclohexane will react significantly slower than its non-fluorinated analog. This understanding is critical for medicinal chemists who use fluorination to block metabolic oxidation at susceptible positions, thereby enhancing the pharmacokinetic profile of drug candidates. The provided experimental protocol offers a reliable method for quantifying this reactivity difference, enabling researchers to make informed decisions in molecular design and synthesis.
References
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Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis. Nature, 446(7134), 395-403. [Link]
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Shalom, H., et al. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. The Journal of Organic Chemistry, 86(5), 3882–3889. [Link][3][9][10][11]
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Reddit user discussion on carbocation stability (2019). r/Mcat. [Link][1]
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Reddit user discussion on fluorine and carbocations (2021). r/Mcat. [Link][5]
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Khan Academy. Resonance vs. Inductive Effects. Khan Academy. [Link][2]
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ResearchGate. Scheme 1. Reaction Steps in SN1 Solvolysis of Alkyl Halides. ResearchGate. [Link][12]
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Chem Help ASAP (2019). Stability trends in carbocation intermediates. YouTube. [Link][4]
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Master Organic Chemistry (2014). Alkyl Halide Reaction Map And Summary. [Link][7]
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Beyond Labz (2025). Solvolysis of Alkyl halide Video. YouTube. [Link][13]
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Chemistry LibreTexts (2015). Solvolysis of Tertiary and Secondary Haloalkanes. [Link][8]
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Scribd. Lab 07 SN1 and SN2 Reactions of Alkyl Halides. [Link][14]
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A Comparative Guide to the Definitive Structural Validation of 1-(Bromomethyl)-1-fluorocyclohexane Derivatives
In the landscape of modern drug discovery, the precise control and confirmation of a molecule's three-dimensional architecture are paramount. Fluorinated alicyclic scaffolds, such as 1-(bromomethyl)-1-fluorocyclohexane derivatives, are of increasing interest due to the unique conformational and metabolic properties imparted by the fluorine atom. However, the introduction of a quaternary stereocenter at the C1 position presents a significant analytical challenge. Ambiguities in stereochemistry and the conformational preference of the cyclohexane ring (chair, boat, or twist-boat) can profoundly impact a compound's biological activity and pharmacokinetic profile.
This guide provides an in-depth comparison of analytical techniques for the structural validation of these complex molecules, establishing single-crystal X-ray crystallography (SCXRD) as the unequivocal gold standard. We will explore the causality behind experimental choices, compare SCXRD with complementary spectroscopic and computational methods, and provide a detailed protocol for achieving definitive structural elucidation.
The Gold Standard: Unambiguous Determination by Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful analytical technique that provides a precise and accurate three-dimensional map of atoms within a molecule.[1][2] By measuring the diffraction pattern of X-rays passing through a single, high-quality crystal, we can determine the exact spatial arrangement of atoms, bond lengths, bond angles, and the absolute configuration of stereocenters.[1] For molecules like 1-(bromomethyl)-1-fluorocyclohexane, where the axial or equatorial positions of substituents dramatically alter the molecular shape, SCXRD is the only method that provides direct, unambiguous visualization of the solid-state conformation. This eliminates the inferential ambiguity inherent in other techniques.
The primary outputs—atomic coordinates, thermal displacement parameters, and intermolecular interaction data—are crucial for understanding crystal packing and potential polymorphic forms, which is vital information for pharmaceutical development.[1]
Experimental Workflow: From Powder to Structure
Achieving a high-quality crystal structure is a systematic process. The protocol described below is a self-validating system, with checkpoints and quality metrics at each stage to ensure the final structure is reliable and accurate.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol
-
Crystal Growth (The Critical First Step):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to encourage slow, ordered growth to minimize defects.
-
Method (Slow Evaporation):
-
Dissolve 5-10 mg of the purified 1-(bromomethyl)-1-fluorocyclohexane derivative in a minimal amount of a suitable solvent or solvent system (e.g., hexane/ethyl acetate, dichloromethane/pentane). The solvent choice is critical and often determined empirically.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap, pierced with a needle, to allow for very slow evaporation of the solvent over several days at a constant temperature.
-
Monitor for the formation of well-defined, single crystals.
-
-
-
Crystal Selection and Mounting:
-
Rationale: A single, well-formed crystal without cracks or satellite growths is required.
-
Method:
-
Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size).
-
Carefully pick up the crystal using a cryo-loop and mount it on the goniometer head of the diffractometer.
-
Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and minimize thermal vibrations.
-
-
-
Data Collection:
-
Rationale: The goal is to measure the intensities of as many unique diffraction spots as possible to a desired resolution. For small molecules, a resolution of 0.85 Å or better is standard.[3]
-
Method:
-
Perform an initial series of frames to determine the unit cell parameters and the crystal's lattice system.
-
Based on the lattice symmetry, the diffractometer software calculates an optimized strategy to collect a complete, redundant dataset.
-
Execute the data collection run, which involves rotating the crystal and collecting hundreds of diffraction images.[3]
-
-
-
Structure Solution and Refinement:
-
Rationale: This computational phase translates the measured diffraction intensities into a 3D atomic model.
-
Method:
-
Data Reduction: The raw images are processed to integrate the intensity of each reflection and apply corrections (e.g., for absorption). The merging R-factor (Rint) is a key indicator of data quality at this stage.[3]
-
Structure Solution: Using software (e.g., SHELXT), an initial electron density map is generated using direct methods, revealing the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm (e.g., in SHELXL). This iterative process involves adjusting atomic positions, assigning atom types (C, F, Br, O, etc.), and adding hydrogen atoms.
-
Validation: The final model's quality is assessed using metrics like the R1 factor (agreement between observed and calculated structure factors) and the Goodness-of-Fit (GooF). An R1 value below 5% for high-quality data is considered excellent. The final output is typically a Crystallographic Information File (CIF).
-
-
Comparative Analysis with Alternative Techniques
While SCXRD is definitive, other techniques are indispensable for routine characterization, reaction monitoring, and for compounds that fail to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation in solution. For fluorinated compounds, ¹⁹F NMR is particularly valuable due to the nucleus's 100% natural abundance, high sensitivity, and wide chemical shift range.[4][5]
-
Strengths:
-
Limitations:
-
Ambiguity in Stereochemistry: While NMR can distinguish diastereomers, assigning the absolute configuration without a known standard is often impossible.
-
Conformational Averaging: Cyclohexane rings undergo rapid chair-flipping at room temperature.[7] NMR spectra typically show time-averaged signals, making it difficult to definitively assign axial vs. equatorial positions without low-temperature studies or detailed analysis of coupling constants.
-
Complexity: Spectra for complex molecules can be crowded, and overlapping signals may complicate interpretation.
-
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are used to predict the lowest energy (most stable) conformation of a molecule.[8][9]
-
Strengths:
-
Can calculate the relative energies of different conformers (e.g., chair with axial vs. equatorial bromomethyl group).[10]
-
Provides theoretical bond lengths and angles that can be compared with experimental data.
-
Can predict theoretical NMR chemical shifts to aid in spectral assignment.
-
-
Limitations:
-
Predictive, Not Definitive: The results are a theoretical model, not an experimental measurement. The accuracy depends heavily on the level of theory and basis set used.
-
Ignores Crystal Packing: Calculations are typically performed on a single molecule in the gas phase and do not account for the intermolecular forces that dictate the conformation in the solid state.
-
Mass Spectrometry (MS)
MS is primarily used to determine the molecular weight and elemental composition of a compound.
-
Strengths:
-
High sensitivity, requiring very little sample.
-
High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
-
Fragmentation patterns can provide clues about the molecule's structure.
-
-
Limitations:
-
Provides no information about 3D stereochemistry or conformation. Isomers (diastereomers, enantiomers) often cannot be distinguished by MS alone.
-
Performance Comparison Summary
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Computational Chemistry | Mass Spectrometry (MS) |
| Primary Information | Absolute 3D structure, bond lengths/angles, conformation, packing.[1] | Connectivity, electronic environment, solution-state conformation (averaged).[4][5] | Predicted lowest-energy conformation, theoretical geometry.[8] | Molecular weight, elemental formula, fragmentation. |
| Stereochemistry | Unambiguous determination of relative and absolute configuration. | Can distinguish diastereomers; absolute configuration requires standards. | Can predict relative stability of stereoisomers. | Cannot distinguish stereoisomers. |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm). | 1-10 mg dissolved in deuterated solvent. | None (in silico). | Micrograms to nanograms. |
| Destructiveness | Non-destructive (crystal can often be recovered). | Non-destructive. | N/A | Destructive. |
| Key Limitation | Requires a suitable single crystal , which can be difficult to grow. | Conformational averaging can obscure the true structure. | It is a theoretical prediction, not a physical measurement. | Provides no stereochemical information. |
| Confidence Level | Definitive ("Gold Standard") | High (for connectivity), Inferential (for conformation) | Moderate to High (for prediction) | High (for formula) |
Conclusion: An Integrated Approach Led by Crystallography
For the unambiguous structural validation of 1-(Bromomethyl)-1-fluorocyclohexane derivatives, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and detailed three-dimensional structure. It is the ultimate arbiter that can resolve the conformational and stereochemical ambiguities that often remain after analysis by other powerful, yet indirect, methods.
In a robust drug development workflow, an integrated approach is optimal. NMR and MS are essential for initial characterization, purity assessment, and reaction monitoring.[6][11] Computational studies provide invaluable insight into conformational preferences and can guide synthetic efforts.[12] However, when the absolute structure must be known with certainty—a prerequisite for understanding structure-activity relationships and for regulatory submission—X-ray crystallography is the indispensable final word. Its ability to deliver an accurate and precise atomic-level picture provides the foundational certainty upon which successful pharmaceutical research is built.
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Cyclohexane Conform
- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
- Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto TSpace Repository.
- An Overview of Fluorine NMR.
- Conformational Analysis of Cyclohexane: Examples & Changes. StudySmarter.
- 19F-centred NMR analysis of mono-fluorin
- What Is Small Molecule Crystal Structure Analysis? Rigaku.
- Single-crystal X-ray Diffraction (Part 2). The Royal Society of Chemistry.
- Small molecule crystallography. Excillum.
- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
- Computational conformational analysis of cyclohexanes. YouTube.
- Conform
- Results for "Single Crystal X-ray Diffraction".
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comparing the efficacy of different fluorinating agents for 1-(bromomethyl)cyclohexane
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A Comparative Guide to the Biological Activity Screening of Novel 1-Fluorocyclohexane Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. This guide provides a comprehensive framework for the biological activity screening of a novel class of compounds derived from 1-(Bromomethyl)-1-fluorocyclohexane. We will explore the rationale behind the screening cascade, compare potential findings with existing fluorinated pharmacophores, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
The introduction of a geminal fluoro-cycloalkyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] The unique stereoelectronic properties of the C-F bond can lead to favorable interactions within enzyme active sites and influence the overall conformation of the molecule.[1][2][5] Therefore, derivatives of 1-(Bromomethyl)-1-fluorocyclohexane represent a promising, yet underexplored, area for the discovery of novel therapeutic agents.
This guide is structured to lead researchers from initial broad-spectrum cytotoxicity screening to more focused investigations into specific cellular pathways and enzyme inhibition.
Part 1: Foundational Cytotoxicity Screening: Establishing a Baseline
The initial step in evaluating any new chemical entity is to assess its general cytotoxicity against a panel of human cell lines. This provides a crucial baseline of biological activity and helps to identify compounds with potential therapeutic windows.
A common and cost-effective method for this initial screen is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[7]
Comparative Rationale:
Derivatives of 1-(Bromomethyl)-1-fluorocyclohexane will be compared against a standard chemotherapeutic agent (e.g., Doxorubicin) and a non-fluorinated cyclohexane analogue to discern the specific contribution of the fluorinated moiety to any observed cytotoxic effects. It is also critical to include a non-cancerous cell line (e.g., HEK293) to determine the selectivity index (SI) of the compounds.[6][7] A higher SI indicates a greater preferential activity against cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from 1-(Bromomethyl)-1-fluorocyclohexane), a positive control (Doxorubicin), and a negative control (vehicle, e.g., DMSO) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Data Presentation: Representative Cytotoxicity Data
| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI) for MCF-7 (HEK293 IC₅₀ / MCF-7 IC₅₀) |
| Derivative 1a | 8.5 | 12.3 | 45.2 | 5.3 |
| Derivative 1b | 25.1 | 30.8 | >100 | >4.0 |
| Non-fluorinated Analogue | 52.7 | 68.4 | >100 | >1.9 |
| Doxorubicin | 0.9 | 1.2 | 2.5 | 2.8 |
Part 2: Elucidating the Mechanism: Enzyme Inhibition Assays
Fluorinated compounds are well-documented as potent enzyme inhibitors.[8][9][10] The electron-withdrawing nature of fluorine can render adjacent carbonyl groups more susceptible to nucleophilic attack, mimicking the transition state of enzymatic reactions.[8] Therefore, a logical next step is to screen promising cytotoxic compounds against a panel of relevant enzymes, such as serine proteases or kinases.
Workflow for Enzyme Inhibition Screening
Caption: Workflow for enzyme inhibition screening of novel compounds.
Experimental Protocol: General Fluorescence-Based Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for various enzymes using specific fluorogenic substrates.
-
Reagent Preparation: Prepare assay buffer, enzyme solution, and a fluorogenic substrate specific to the target enzyme.
-
Compound Dispensing: In a 384-well plate, dispense the test compounds at various concentrations. Include a positive control inhibitor and a negative control (vehicle).
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time to allow for compound-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Fluorescence Monitoring: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values.
Part 3: Advanced Cellular Assays: Probing Signaling Pathways
Compounds that exhibit cytotoxicity may act through various cellular mechanisms, including the induction of apoptosis or the disruption of specific signaling pathways. High-content screening (HCS) and pathway-specific reporter assays can provide deeper insights into the mode of action.
Logical Framework for Cellular Mechanism of Action Studies
Caption: Cellular mechanism of action investigation workflow.
Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the test compounds as described for the MTT assay.
-
Reagent Addition: After the desired incubation period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence using a plate reader. Luminescence is proportional to the amount of active caspase-3 and -7, key executioners of apoptosis.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) to assess the specific induction of apoptosis.
Comparative Data: Apoptosis Induction
| Compound | Caspase-3/7 Activation (Fold Change vs. Vehicle) |
| Derivative 1a | 4.2 |
| Derivative 1b | 1.5 |
| Non-fluorinated Analogue | 1.2 |
| Staurosporine (Positive Control) | 8.5 |
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the biological activity screening of novel compounds derived from 1-(Bromomethyl)-1-fluorocyclohexane. By progressing from broad cytotoxicity profiling to specific mechanistic studies, researchers can efficiently identify promising lead compounds for further development. The inclusion of non-fluorinated analogues is crucial for delineating the specific contributions of the fluorine atom to the observed biological effects. Future studies should focus on in vivo efficacy and safety profiling of the most promising candidates identified through this in vitro screening cascade.
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Mechanistic Pathways of 1-(Bromomethyl)-1-fluorocyclohexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic route design, the nuanced reactivity of halogenated scaffolds is of paramount importance. The strategic incorporation of fluorine into molecular frameworks can profoundly alter physicochemical and pharmacological properties, including metabolic stability and binding affinity.[1][2] This guide provides a deep dive into the mechanistic intricacies of reactions involving 1-(bromomethyl)-1-fluorocyclohexane, a bifunctional building block with significant potential. By comparing its reactivity with analogous non-fluorinated and differently halogenated cyclohexanes, we aim to provide a predictive framework for its synthetic applications.
The Influence of Fluorine: An Inductive and Steric Perspective
The presence of a fluorine atom at the C1 position, adjacent to the bromomethyl group, is the central determinant of the reactivity of 1-(bromomethyl)-1-fluorocyclohexane. This single atomic substitution introduces several key factors that differentiate it from its non-fluorinated counterpart, (bromomethyl)cyclohexane.
-
Inductive Effect: Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and, to a lesser extent, the surrounding sigma bonds, including the C1-C(H2)Br bond. This has significant implications for the stability of potential carbocation intermediates that may form during SN1-type reactions.
-
Steric Hindrance: While smaller than a methyl group, the fluorine atom contributes to the steric bulk around the reaction center. This can influence the accessibility of the electrophilic carbon to nucleophiles, particularly in concerted SN2 reactions.
Nucleophilic Substitution Reactions: A Mechanistic Crossroads
Nucleophilic substitution reactions of 1-(bromomethyl)-1-fluorocyclohexane can proceed through either an SN1 or SN2 pathway, with the operative mechanism being highly dependent on the reaction conditions.
The SN2 Pathway: A Concerted Displacement
The SN2 mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the simultaneous displacement of the bromide leaving group.[3][4]
Key Characteristics:
-
Kinetics: Second-order kinetics, with the rate dependent on the concentrations of both the substrate and the nucleophile.
-
Stereochemistry: Inversion of configuration at the reaction center.
-
Favorable Conditions: Strong, non-bulky nucleophiles and polar aprotic solvents.
Comparison with (Bromomethyl)cyclohexane:
| Feature | 1-(Bromomethyl)-1-fluorocyclohexane | (Bromomethyl)cyclohexane | Justification |
| Relative SN2 Rate | Slower | Faster | The electron-withdrawing fluorine atom slightly destabilizes the transition state, and the increased steric hindrance at the alpha-carbon hinders the backside attack of the nucleophile. |
| Leaving Group Ability | Good (Bromide) | Good (Bromide) | The leaving group is identical in both substrates.[3] |
Experimental Protocol: Comparative SN2 Rate Determination
A robust method to quantify the difference in SN2 reactivity involves a pseudo-first-order kinetics experiment.
Objective: To compare the rate of SN2 reaction of 1-(bromomethyl)-1-fluorocyclohexane and (bromomethyl)cyclohexane with a common nucleophile.
Procedure:
-
Prepare equimolar solutions of 1-(bromomethyl)-1-fluorocyclohexane and (bromomethyl)cyclohexane in a polar aprotic solvent (e.g., acetone).
-
Use a large excess of a nucleophile (e.g., sodium iodide) to ensure pseudo-first-order kinetics.
-
Maintain a constant temperature and monitor the disappearance of the starting materials over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Plot ln[substrate] versus time to determine the pseudo-first-order rate constant (k') for each substrate.
-
The ratio of the rate constants will provide a quantitative measure of their relative SN2 reactivity.
Visualizing the SN2 Reaction Workflow:
Caption: Workflow for comparative SN2 rate determination.
The SN1 Pathway and the Potential for Carbocation Rearrangement
The SN1 mechanism is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then trapped by the nucleophile.[4]
Key Characteristics:
-
Kinetics: First-order kinetics, with the rate dependent only on the concentration of the substrate.
-
Stereochemistry: Racemization if a new stereocenter is formed.
-
Favorable Conditions: Weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.
For 1-(bromomethyl)-1-fluorocyclohexane, the initial formation of a primary carbocation is highly unfavorable. However, this primary carbocation is prone to rearrangement to a more stable tertiary carbocation.[5][6][7]
Visualizing the SN1 Reaction and Rearrangement:
Caption: SN1 pathway with potential for carbocation rearrangement.
Comparison with Non-Fluorinated Analogs:
The presence of the electron-withdrawing fluorine atom will significantly destabilize the adjacent primary carbocation, making the initial ionization step of an SN1 reaction much slower compared to (bromomethyl)cyclohexane. However, the driving force for rearrangement to a tertiary carbocation is substantial. In solvolysis reactions, where the solvent acts as the nucleophile, a mixture of rearranged and unrearranged products can be expected.[8][9][10]
Experimental Protocol: Solvolysis and Product Analysis
Objective: To investigate the products of the solvolysis of 1-(bromomethyl)-1-fluorocyclohexane and determine the extent of carbocation rearrangement.
Procedure:
-
Dissolve 1-(bromomethyl)-1-fluorocyclohexane in a polar protic solvent (e.g., ethanol).
-
Heat the solution to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and perform an aqueous workup.
-
Analyze the product mixture by GC-MS and NMR to identify and quantify the rearranged and unrearranged products.
Elimination Reactions: The E1 and E2 Pathways
Elimination reactions are often in competition with nucleophilic substitution and lead to the formation of alkenes.[11][12]
The E2 Pathway: A Concerted Elimination
The E2 mechanism is a one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond.[13]
Key Characteristics:
-
Kinetics: Second-order kinetics.
-
Stereochemistry: Requires an anti-periplanar arrangement of the proton and the leaving group.[13][14]
-
Favorable Conditions: Strong, bulky bases and higher temperatures.
For 1-(bromomethyl)-1-fluorocyclohexane, the presence of the fluorine atom makes the adjacent ring protons more acidic, potentially favoring the E2 pathway under strongly basic conditions.
The E1 Pathway: A Stepwise Elimination
The E1 mechanism proceeds through a carbocation intermediate, similar to the SN1 pathway.[15] A weak base then removes a proton from an adjacent carbon to form the alkene.
Key Characteristics:
-
Kinetics: First-order kinetics.
-
Regioselectivity: Typically follows Zaitsev's rule, favoring the formation of the most substituted (and therefore most stable) alkene.[12][15]
-
Favorable Conditions: Weak bases and polar protic solvents.
Due to the destabilizing effect of the fluorine on the initial carbocation, the E1 pathway is expected to be slower for 1-(bromomethyl)-1-fluorocyclohexane compared to its non-fluorinated analog.
Comparative Product Distribution in Elimination Reactions:
| Condition | 1-(Bromomethyl)-1-fluorocyclohexane (Expected Major Product) | (Bromomethyl)cyclohexane (Major Product) |
| Strong, Bulky Base (e.g., KOtBu) | 1-Fluoro-1-(methylidene)cyclohexane (E2) | Methylenecyclohexane (E2) |
| Weak Base, Heat (e.g., EtOH, Δ) | 1-Fluoromethylcyclohex-1-ene (E1, rearranged) | 1-Methylcyclohexene (E1, rearranged) |
Visualizing Competing Pathways:
Caption: Competing reaction pathways for 1-(bromomethyl)-1-fluorocyclohexane.
Conclusion and Outlook
The reactivity of 1-(bromomethyl)-1-fluorocyclohexane is a fascinating case study in the interplay of inductive, steric, and stereoelectronic effects. While it can undergo the full gamut of nucleophilic substitution and elimination reactions, its behavior is significantly modulated by the C1-fluorine substituent. Compared to non-fluorinated analogs, SN2 reactions are expected to be slower, and SN1/E1 pathways are disfavored due to carbocation destabilization, though rearrangement remains a likely outcome. The increased acidity of adjacent protons may favor E2 elimination under specific conditions.
This guide provides a predictive framework based on established mechanistic principles. For drug development professionals and synthetic chemists, a thorough experimental investigation of the reactivity of this versatile building block under various conditions is crucial to unlocking its full potential in the synthesis of novel chemical entities.
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A Comparative Guide to the Kinetic Analysis of Substitution Reactions of 1-(Bromomethyl)-1-fluorocyclohexane
For researchers, scientists, and professionals in drug development, understanding the reactivity of fluorinated organic molecules is paramount. The introduction of fluorine into a molecule can significantly alter its pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation, leading to enhanced bioavailability of drugs.[1] This guide provides an in-depth comparative analysis of the kinetic substitution reactions of 1-(Bromomethyl)-1-fluorocyclohexane, a compound of interest due to its unique structural features that present a fascinating case study in reaction mechanisms.
The primary bromomethyl group attached to a tertiary carbon bearing a fluorine atom creates a neopentyl-like environment, which is known to influence the pathways of nucleophilic substitution.[2][3] This guide will explore the competition between SN1 and SN2 reaction mechanisms, the potential for neighboring group participation by fluorine, and the impact of solvent polarity on reaction rates. Through objective comparison and supporting experimental data, we aim to provide a comprehensive resource for designing and interpreting kinetic studies of this and similar fluorinated compounds.
The Mechanistic Dichotomy: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions are fundamental in organic synthesis, proceeding primarily through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[4] The key distinction lies in the timing of the bond-breaking and bond-forming steps.[4]
-
SN1 Mechanism: A stepwise process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile.[4] The rate of this reaction is dependent only on the concentration of the substrate.[5]
-
SN2 Mechanism: A concerted, one-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs.[4] The rate is dependent on the concentrations of both the substrate and the nucleophile.[5]
For 1-(Bromomethyl)-1-fluorocyclohexane, the primary nature of the carbon bearing the bromine leaving group would typically suggest an SN2 pathway.[2][6] However, the steric hindrance created by the cyclohexane ring and the geminal fluorine atom at the tertiary center can significantly impede the backside attack required for an SN2 reaction, a characteristic of neopentyl-like substrates.[3] This steric hindrance may favor an SN1 pathway, despite the formation of a primary carbocation, which is generally unstable.
The potential for rearrangement of the initially formed primary carbocation to a more stable tertiary carbocation via a 1,2-hydride or alkyl shift could also drive the reaction towards an SN1 mechanism.
The Intriguing Role of Fluorine: Anchimeric Assistance
A key consideration in the reactions of 1-(Bromomethyl)-1-fluorocyclohexane is the potential for the fluorine atom to act as a neighboring group.[7] This phenomenon, also known as anchimeric assistance, involves the intramolecular participation of a neighboring group in the rate-determining step of a reaction.[8][9] Such participation can lead to a significant rate enhancement and can influence the stereochemistry of the product.[7][10]
In this case, the lone pair of electrons on the fluorine atom could attack the adjacent carbon, displacing the bromide and forming a cyclic fluoronium ion intermediate. This participation would accelerate the ionization step, favoring a modified SN1-like pathway. The subsequent attack by a nucleophile on this intermediate would then yield the final product. The formation of such a bridged ion can have profound stereochemical implications, often leading to retention of configuration.[9]
dot graph ERD { graph [rankdir=LR, splines=ortho, layout=neato] node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=1] edge [color="#5F6368"]
} .dot Caption: Competing reaction pathways for 1-(Bromomethyl)-1-fluorocyclohexane.
Experimental Design for Kinetic Analysis
To elucidate the operative mechanism, a series of kinetic experiments are essential. The following protocols outline a systematic approach to investigating the substitution reactions of 1-(Bromomethyl)-1-fluorocyclohexane.
Protocol 1: Synthesis of 1-(Bromomethyl)-1-fluorocyclohexane
Step-by-Step Methodology:
-
Starting Material: Begin with 1-fluoro-1-cyclohexanemethanol.
-
Bromination: React the alcohol with a suitable brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction with HBr may require heating.[11]
-
Work-up: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by distillation or column chromatography. Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Kinetic Analysis using ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for monitoring the kinetics of reactions involving fluorine-containing compounds due to its high sensitivity and the 100% natural abundance of the ¹⁹F nucleus.[1][13]
Step-by-Step Methodology:
-
Reaction Setup: In an NMR tube, dissolve a known concentration of 1-(Bromomethyl)-1-fluorocyclohexane and an internal standard in the chosen solvent.
-
Initiation: Add a known concentration of the nucleophile to the NMR tube and start the acquisition of ¹⁹F NMR spectra at regular intervals.[14]
-
Data Acquisition: Monitor the disappearance of the reactant signal and the appearance of the product signal over time.[15]
-
Data Analysis: Integrate the peaks corresponding to the reactant and product. The rate of the reaction can be determined by plotting the concentration of the reactant or product as a function of time.[5]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} .dot Caption: Workflow for kinetic analysis using ¹⁹F NMR spectroscopy.
Comparative Analysis of Reaction Conditions
To comprehensively understand the reaction mechanism, it is crucial to systematically vary the reaction conditions and observe the effect on the reaction rate.
Solvent Effects
The choice of solvent can have a profound impact on the reaction mechanism.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are capable of hydrogen bonding and can stabilize both the carbocation intermediate in an SN1 reaction and the leaving group.[16] Therefore, polar protic solvents are expected to favor the SN1 pathway.[6] Solvolysis, where the solvent acts as the nucleophile, is a common reaction in these media.[17][18][19]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have a dipole moment but cannot act as hydrogen bond donors. They are known to favor SN2 reactions because they solvate the cation but not the anionic nucleophile, making the nucleophile more reactive.[6]
Table 1: Predicted Effect of Solvent on Reaction Rate and Mechanism
| Solvent Type | Predicted Dominant Mechanism | Expected Rate Law | Rationale |
| Polar Protic | SN1 or NGP | Rate = k[Substrate] | Stabilization of carbocation/fluoronium ion intermediate and leaving group.[16] |
| Polar Aprotic | SN2 | Rate = k[Substrate][Nucleophile] | Enhanced nucleophilicity of the attacking species.[6] |
Nucleophile Effects
The nature of the nucleophile is a key determinant in distinguishing between SN1 and SN2 reactions.
-
Strong Nucleophiles (e.g., OH⁻, RO⁻, CN⁻): A high concentration of a strong nucleophile will favor the SN2 mechanism, as the rate of this pathway is directly proportional to the nucleophile concentration.[6]
-
Weak Nucleophiles (e.g., H₂O, ROH): Weak nucleophiles are less likely to participate in a concerted SN2 reaction and will favor the SN1 pathway, where they attack the pre-formed carbocation.[16]
Table 2: Predicted Effect of Nucleophile Strength on Reaction Rate and Mechanism
| Nucleophile Strength | Predicted Dominant Mechanism | Expected Observation |
| Strong | SN2 | Reaction rate is sensitive to nucleophile concentration. |
| Weak | SN1 or NGP | Reaction rate is largely independent of nucleophile concentration. |
Conclusion
The kinetic analysis of the substitution reactions of 1-(Bromomethyl)-1-fluorocyclohexane presents a complex and insightful case study. The interplay between steric hindrance, the potential for carbocation rearrangement, and the possibility of anchimeric assistance by the fluorine atom makes it a rich area for investigation. By systematically varying the solvent and the nucleophile and employing techniques such as ¹⁹F NMR for real-time reaction monitoring, researchers can dissect the contributions of the competing SN1, SN2, and neighboring group participation pathways. The findings from such studies will not only provide a deeper understanding of the reactivity of this specific molecule but also contribute to the broader knowledge of reaction mechanisms in fluorinated organic compounds, which is of critical importance in the field of drug discovery and development.
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A Comparative Guide to the Metabolic Stability of Drug Candidates Featuring the 1-Fluoro-1-(methyl)cyclohexane Moiety
Introduction: The Strategic Role of Fluorine in Engineering Metabolic Stability
In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a critical determinant of its clinical success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to diminished efficacy. Conversely, high metabolic stability can sometimes lead to undesirable drug-drug interactions or accumulation-related toxicities.[1] Therefore, medicinal chemists continually seek structural motifs that can predictably and favorably modulate a molecule's metabolic profile.
The introduction of fluorine into drug candidates has become a powerful strategy to enhance metabolic stability.[2][3][4][5] The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5][6][7] Furthermore, the strong electron-withdrawing nature of fluorine can shield adjacent positions from oxidative metabolism.[2][5] This guide focuses on a specific and increasingly utilized structural element: the 1-fluoro-1-(methyl)cyclohexane moiety. We will explore its potential to enhance metabolic stability compared to non-fluorinated and alternative cyclic analogues through robust in vitro experimental comparisons.
This guide is intended for researchers, scientists, and drug development professionals. It will provide not only the theoretical underpinnings but also detailed, actionable experimental protocols to assess the metabolic stability of compounds containing this promising moiety.
The 1-Fluoro-1-(methyl)cyclohexane Moiety: A Hypothesis-Driven Design
The rationale for incorporating the 1-fluoro-1-(methyl)cyclohexane group extends beyond the general benefits of fluorination. This specific moiety is often considered as a bioisosteric replacement for other common groups, such as a gem-dimethyl group or a simple cyclohexane ring, with the goal of improving pharmacokinetic properties.[8][9]
Our central hypothesis is that the combination of a fluorine atom and a methyl group on the same carbon of a cyclohexane ring will confer superior metabolic stability compared to its non-fluorinated counterparts. The fluorine atom is expected to block oxidation at the tertiary carbon, a site often susceptible to hydroxylation. The methyl group, in turn, can influence the binding orientation of the molecule within the enzyme's active site, potentially steering other metabolically labile sites away from the reactive center of the enzyme.
To test this hypothesis, we will compare the metabolic stability of a hypothetical test compound, "Compound A," which contains the 1-fluoro-1-(methyl)cyclohexane moiety, with two analogues: "Compound B" (containing a 1-methylcyclohexane group) and "Compound C" (containing a cyclohexane group).
Comparative In Vitro Metabolic Stability Assessment: Experimental Design
To provide a comprehensive picture of metabolic stability, we will employ two of the most common and informative in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[10][11]
-
Liver Microsomal Stability Assay: This assay primarily evaluates Phase I metabolism, which involves oxidative, reductive, and hydrolytic reactions.[10][12] Liver microsomes are subcellular fractions rich in CYP enzymes.[13] This assay is a cost-effective and high-throughput method for early-stage screening.[13]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells and therefore provides a more complete picture of hepatic metabolism, encompassing both Phase I and Phase II (conjugative) metabolic pathways.[14][15] It also accounts for cellular uptake, making it more physiologically relevant.[14]
For both assays, we will measure the rate of disappearance of the parent compound over time to determine key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
Detailed Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines the steps to assess the metabolic stability of our test compounds in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compounds (Compound A, B, and C) and positive control (e.g., Verapamil, Dextromethorphan)[13]
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16][17]
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes at 37°C and dilute them in phosphate buffer to a final protein concentration of 0.5 mg/mL.[10]
-
Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare 1 µM working solutions of the test compounds and positive control in phosphate buffer.[12]
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution to the wells containing the test compounds and positive control.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[12] For negative controls, add buffer instead of the NADPH system.[17]
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
Sample Processing and Analysis:
Data Analysis:
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the hepatocyte stability assay.
Comparative Data and Interpretation
The following tables present hypothetical but realistic data from the described experiments, comparing the metabolic stability of Compounds A, B, and C.
Table 1: Liver Microsomal Stability Data
| Compound | Moiety | t½ (min) | CLint (µL/min/mg protein) | Classification |
| Compound A | 1-Fluoro-1-(methyl)cyclohexane | > 60 | < 11.6 | High Stability |
| Compound B | 1-Methylcyclohexane | 25 | 27.7 | Moderate Stability |
| Compound C | Cyclohexane | 15 | 46.2 | Low Stability |
Table 2: Hepatocyte Stability Data
| Compound | Moiety | t½ (min) | CLint (µL/min/10^6 cells) | Classification |
| Compound A | 1-Fluoro-1-(methyl)cyclohexane | > 120 | < 5.8 | High Stability |
| Compound B | 1-Methylcyclohexane | 50 | 13.9 | Moderate Stability |
| Compound C | Cyclohexane | 30 | 23.1 | Low Stability |
Interpretation of Results:
The data clearly supports our initial hypothesis. Compound A , featuring the 1-fluoro-1-(methyl)cyclohexane moiety, demonstrates significantly higher metabolic stability in both liver microsomes and hepatocytes compared to its non-fluorinated analogues.
-
Impact of Fluorination: The dramatic increase in half-life and corresponding decrease in intrinsic clearance for Compound A compared to Compound B strongly suggest that the fluorine atom effectively blocks metabolic attack at the tertiary carbon of the cyclohexane ring. This is a common site for CYP-mediated hydroxylation. [18][19]
-
Comparison with Cyclohexane: Both Compound A and Compound B show improved stability over Compound C. In the absence of any substitution on the cyclohexane ring, multiple positions are likely susceptible to metabolism. The methyl group in Compound B likely provides some steric hindrance, but the addition of fluorine in Compound A offers a much more robust metabolic shield.
-
Microsomes vs. Hepatocytes: The trend of stability (A > B > C) is consistent across both assay systems. The generally longer half-lives observed in the hepatocyte assay could be due to several factors, including differences in enzyme kinetics between the two systems or potential limitations in cellular uptake for these compounds.
Metabolite Identification: Gaining Deeper Mechanistic Insight
Predicted Metabolic Pathways:
-
Compound A (1-Fluoro-1-(methyl)cyclohexane): We predict minimal metabolism on the cyclohexane ring itself. Any observed metabolism would likely occur at other, more distant positions on the parent molecule.
-
Compound B (1-Methylcyclohexane): The primary metabolites are expected to be various hydroxylated species of the cyclohexane ring, with hydroxylation potentially occurring at the C2, C3, and C4 positions. [18][19]
-
Compound C (Cyclohexane): A range of hydroxylated metabolites is anticipated, reflecting the multiple available sites for oxidation.
Hypothesized Metabolic Fates
Caption: Predicted metabolic pathways for the different moieties.
Conclusion: A Valuable Tool for Modern Drug Design
This guide demonstrates, through established in vitro methodologies and logical data interpretation, the significant potential of the 1-fluoro-1-(methyl)cyclohexane moiety to enhance the metabolic stability of drug candidates. The strategic placement of a fluorine atom at a metabolically vulnerable position provides a robust shield against oxidative metabolism by CYP enzymes.
The experimental protocols provided herein offer a reliable framework for researchers to conduct their own comparative assessments. By understanding the metabolic fate of different structural motifs, medicinal chemists can make more informed decisions during the lead optimization process, ultimately increasing the likelihood of developing successful therapeutic agents. The 1-fluoro-1-(methyl)cyclohexane group represents a valuable addition to the medicinal chemist's toolkit for rationally designing drug candidates with improved pharmacokinetic profiles.
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A Comparative Guide to Fluoromethylating Agents for Advancing Drug Discovery: Spotlight on 1-(Bromomethyl)-1-fluorocyclohexane
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The monofluoromethyl (-CH2F) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and methyl groups, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The choice of a suitable fluoromethylating agent is therefore a critical decision in the synthetic pathway of novel therapeutics. This guide provides a comprehensive comparison of 1-(Bromomethyl)-1-fluorocyclohexane with other classes of fluoromethylating agents, offering insights into their reactivity, substrate scope, and practical applications for researchers, scientists, and drug development professionals.
The Emerging Role of 1-(Bromomethyl)-1-fluorocyclohexane: An Electrophilic Profile
While specific experimental data for 1-(Bromomethyl)-1-fluorocyclohexane is not extensively documented in publicly available literature, its structure—a cyclohexane ring bearing both a fluorine and a bromomethyl group on the same carbon—strongly suggests its classification as an electrophilic fluoromethylating agent .
The inherent reactivity of this molecule is dictated by the polarization of the carbon-bromine bond. The electron-withdrawing nature of the adjacent fluorine atom is expected to enhance the electrophilicity of the methylene carbon, making it susceptible to nucleophilic attack. This positions 1-(Bromomethyl)-1-fluorocyclohexane as a potentially valuable tool for the direct introduction of the fluoromethylcyclohexyl moiety onto a variety of nucleophilic substrates, including heteroatoms (O, N, S) and soft carbon nucleophiles.
The Spectrum of Fluoromethylating Agents: A Comparative Analysis
The diverse array of available fluoromethylating agents can be broadly categorized into three classes based on their reaction mechanism: electrophilic, nucleophilic, and radical.[1][2] Understanding the nuances of each class is paramount for selecting the optimal reagent for a given synthetic challenge.
Electrophilic Fluoromethylating Agents: Precision in Halogen Exchange
Electrophilic fluoromethylating agents deliver a "CH2F+" synthon to a nucleophilic center. These reagents are often characterized by a fluoromethyl group attached to a good leaving group.
Key Characteristics:
-
Mechanism: Typically proceed via an SN2-type mechanism where a nucleophile displaces a leaving group.
-
Substrate Scope: Highly effective for the fluoromethylation of heteroatoms (alcohols, phenols, amines, thiols) and activated carbon nucleophiles.[3]
-
Advantages: Generally offer good functional group tolerance and predictable reactivity. Many are stable and easy to handle.
-
Limitations: Can be less effective for the fluoromethylation of unactivated or sterically hindered carbon centers.[4]
1-(Bromomethyl)-1-fluorocyclohexane in Context:
This agent fits squarely within this category. The bromide ion serves as the leaving group, and the fluorinated cyclohexane backbone would be incorporated into the target molecule. Its reactivity is anticipated to be comparable to other bromomethyl-containing reagents, with the added influence of the geminal fluorine atom.
Nucleophilic Fluoromethylating Agents: Inverting Reactivity
Nucleophilic fluoromethylating agents deliver a "CH2F-" synthon and react with electrophilic substrates. These reagents are often organometallic or feature a fluoromethyl group attached to a metalloid.
Key Characteristics:
-
Mechanism: Involve the attack of a fluoromethyl anion or its equivalent on an electrophilic carbon.
-
Substrate Scope: Ideal for reactions with carbonyls, imines, and other electrophilic functional groups.[5]
-
Advantages: Provide a complementary approach to electrophilic methods, enabling the formation of different types of carbon-fluorine bonds.
-
Limitations: Often highly reactive and require anhydrous, inert conditions. Some can be thermally unstable.[5]
Radical Fluoromethylating Agents: Forging Bonds through Open-Shell Pathways
Radical fluoromethylating agents generate a fluoromethyl radical (•CH2F) that can participate in a variety of bond-forming reactions.
Key Characteristics:
-
Mechanism: Involve the generation of a fluoromethyl radical, typically through photoredox catalysis or radical initiation.[6]
-
Substrate Scope: Particularly useful for the fluoromethylation of alkenes, alkynes, and (hetero)arenes.[6]
-
Advantages: Offer unique reactivity patterns and can be employed in late-stage functionalization of complex molecules.
-
Limitations: May require specialized equipment (e.g., photoreactors) and careful control of reaction conditions to avoid side reactions.
Data-Driven Comparison of Fluoromethylating Agents
To facilitate a clear and objective comparison, the following table summarizes the key attributes of representative fluoromethylating agents from each class.
| Reagent Class | Representative Agent(s) | Mechanism | Typical Substrates | Advantages | Disadvantages | Reference(s) |
| Electrophilic | 1-(Bromomethyl)-1-fluorocyclohexane (Predicted), Fluoroiodomethane (CH2FI) | SN2 | O, N, S, and soft C-nucleophiles | Good functional group tolerance, predictable reactivity, often stable. | Less effective for unactivated C-centers. | [3] |
| Nucleophilic | (Fluoromethyl)trimethylsilane (TMSCH2F), Fluorobis(phenylsulfonyl)methane (FBSM) | Nucleophilic Addition/Substitution | Aldehydes, ketones, imines, alkyl halides | Complementary reactivity to electrophilic agents. | Often require harsh conditions, can be unstable. | [5][7] |
| Radical | Fluoroiodomethane (CH2FI) with a radical initiator, (Difluoromethyl)triphenylphosphonium bromide | Radical Addition/Substitution | Alkenes, alkynes, (hetero)arenes | Unique reactivity for late-stage functionalization. | May require specialized equipment, potential for side reactions. | [6] |
Experimental Protocols: A Practical Guide
Protocol 1: Electrophilic O-Fluoromethylation of a Phenol using Fluoroiodomethane
This protocol is adapted from a procedure for the chemoselective fluoromethylation of heteroatom-centered nucleophiles.[3]
Objective: To synthesize a fluoromethyl ether from a phenolic starting material.
Materials:
-
Phenol derivative (1.0 mmol)
-
Fluoroiodomethane (CH2FI) (1.2 mmol)
-
Cesium carbonate (Cs2CO3) (1.2 mmol)
-
Acetonitrile (MeCN) (5 mL)
Procedure:
-
To a stirred solution of the phenol derivative in acetonitrile, add cesium carbonate.
-
Add fluoroiodomethane to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Choices:
-
Cesium carbonate: A mild base that is effective in deprotonating the phenol without causing significant side reactions.[3]
-
Acetonitrile: A polar aprotic solvent that facilitates the SN2 reaction.[3]
-
Fluoroiodomethane: A commercially available and effective electrophilic fluoromethylating agent.[3]
Protocol 2: Radical Hydrofluoromethylation of an Alkene using Fluoroiodomethane
This protocol is based on a visible light-mediated radical fluoromethylation method.[6]
Objective: To achieve the anti-Markovnikov addition of a fluoromethyl group across a carbon-carbon double bond.
Materials:
-
Electron-deficient alkene (0.5 mmol)
-
Fluoroiodomethane (CH2FI) (1.0 mmol)
-
Tris(trimethylsilyl)silane ((TMS)3SiH) (0.75 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Visible light source (e.g., blue LED)
Procedure:
-
In a reaction vessel, dissolve the alkene and tris(trimethylsilyl)silane in dichloromethane.
-
Add fluoroiodomethane to the solution.
-
Irradiate the reaction mixture with a visible light source at room temperature for 24 hours.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
Causality of Choices:
-
Tris(trimethylsilyl)silane: Acts as a radical initiator and a hydrogen atom donor under visible light irradiation.[6]
-
Visible light: Provides the energy to initiate the radical chain process.[6]
-
Fluoroiodomethane: Serves as the fluoromethyl radical precursor.[6]
Visualizing the Fluoromethylation Landscape
To aid in the selection of an appropriate fluoromethylation strategy, the following diagrams illustrate the key reaction pathways and decision-making logic.
Caption: Overview of Fluoromethylation Reaction Pathways.
Caption: Decision Workflow for Fluoromethylating Agent Selection.
Conclusion and Future Outlook
The strategic introduction of the monofluoromethyl group is a powerful tactic in modern drug discovery. While established electrophilic, nucleophilic, and radical fluoromethylating agents each offer distinct advantages, the exploration of novel reagents continues to be a vibrant area of research. Based on its chemical structure, 1-(Bromomethyl)-1-fluorocyclohexane presents itself as a promising, yet underexplored, electrophilic agent for the introduction of a fluoromethylcyclohexyl motif. Further experimental validation of its reactivity and substrate scope will be crucial in defining its place in the medicinal chemist's toolkit. By understanding the fundamental principles of each class of fluoromethylating agent and leveraging the expanding repertoire of available reagents, researchers can continue to push the boundaries of molecular design and develop the next generation of innovative therapeutics.
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Lal, G. S., et al. (2000). Electrophilic Fluorination with N-F Reagents. Organic Reactions, 56, 1-246. [Link]
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Booker, S. J., et al. (2022). Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Central Science, 8(10), 1436-1445. [Link]
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A Senior Application Scientist's Guide to Confirming the Regioselectivity of Reactions with 1-(Bromomethyl)-1-fluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the precise control of reaction outcomes is paramount. The introduction of fluorine into molecular scaffolds can profoundly alter their physicochemical and biological properties. 1-(Bromomethyl)-1-fluorocyclohexane presents a fascinating case study in regioselectivity, where the interplay of steric and electronic effects, influenced by the geminal fluorine and bromine atoms, dictates the course of nucleophilic substitution and elimination reactions. This guide provides a framework for elucidating the regiochemical preferences of this versatile building block, supported by established chemical principles and detailed experimental designs.
The Dichotomy of Reactivity: Substitution vs. Elimination
The reactivity of 1-(bromomethyl)-1-fluorocyclohexane is governed by the competition between two primary pathways: nucleophilic substitution (S\textsubscript{N}) and elimination (E). The substrate's structure, a primary bromide adjacent to a quaternary center, introduces significant steric hindrance, akin to a neopentyl system, which generally disfavors a direct S\textsubscript{N}2 attack.[1][2] Concurrently, the presence of a fluorine atom on the same carbon introduces strong inductive effects, influencing the stability of potential carbocation intermediates and the acidity of neighboring protons.
The central question is: under a given set of conditions, will a nucleophile substitute the bromide, or will it act as a base to induce elimination, and in the case of elimination, which constitutional isomer will be the major product?
Deciphering the Mechanistic Crossroads
Several mechanistic pathways can be envisioned for the reactions of 1-(bromomethyl)-1-fluorocyclohexane:
-
S\textsubscript{N}2 (Substitution Nucleophilic Bimolecular): A direct backside attack by a nucleophile on the carbon bearing the bromine. This pathway is expected to be slow due to the steric hindrance imposed by the cyclohexane ring and the geminal fluorine atom.[3]
-
S\textsubscript{N}1 (Substitution Nucleophilic Unimolecular): This pathway involves the formation of a primary carbocation upon departure of the bromide ion. While primary carbocations are generally unstable, potential rearrangement via a 1,2-hydride or alkyl shift could lead to a more stable tertiary carbocation.
-
E2 (Elimination Bimolecular): A concerted process where a base removes a proton from a β-carbon simultaneously with the departure of the bromide leaving group. The regioselectivity of this reaction is dictated by the stability of the resulting alkene (Zaitsev's rule) or, in the case of a sterically hindered base, the accessibility of the proton (Hofmann's rule).[4][5]
-
E1 (Elimination Unimolecular): This pathway proceeds through the same carbocation intermediate as the S\textsubscript{N}1 reaction. The regioselectivity is generally governed by Zaitsev's rule, leading to the most substituted alkene.[4]
-
E1cb (Elimination Unimolecular Conjugate Base): The strong electron-withdrawing effect of the fluorine atom could increase the acidity of the β-protons, potentially favoring an E1cb mechanism with a strong base, where a carbanion intermediate is formed first.[6]
A critical consideration is the potential for neighboring group participation (NGP) by the fluorine atom. While fluorine is generally not considered a strong participating group due to its high electronegativity, its involvement cannot be entirely ruled out and could influence the reaction rate and stereochemistry.[7]
Proposed Experimental Framework for Determining Regioselectivity
To experimentally confirm the regioselectivity, a series of comparative reactions with varying nucleophiles/bases is proposed. The following protocols are designed to favor specific mechanistic pathways, and the product distribution will provide insights into the dominant reactive channels.
Experiment 1: Reaction with a Strong, Non-Bulky Nucleophile (Favoring S\textsubscript{N}2/E2)
This experiment utilizes sodium azide, a strong nucleophile that can also act as a base, in a polar aprotic solvent to promote bimolecular pathways.
Protocol:
-
To a solution of 1-(bromomethyl)-1-fluorocyclohexane (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Stir the reaction mixture at 50 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by ¹H NMR and GC-MS to determine the ratio of substitution to elimination products.
Experiment 2: Reaction with a Strong, Sterically Hindered Base (Favoring E2)
Potassium tert-butoxide is a strong, bulky base that is expected to favor elimination over substitution and may lead to the formation of the Hofmann elimination product.
Protocol:
-
Dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol under an inert atmosphere.
-
Add a solution of 1-(bromomethyl)-1-fluorocyclohexane (1.0 eq) in tert-butanol dropwise to the base solution at room temperature.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and pour it into a separatory funnel containing water.
-
Extract the product with pentane, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate carefully.
-
Analyze the product distribution by ¹H NMR and GC-MS.
Experiment 3: Solvolysis in a Polar Protic Solvent (Favoring S\textsubscript{N}1/E1)
Heating the substrate in a polar protic solvent like ethanol will favor unimolecular pathways involving a carbocation intermediate.
Protocol:
-
Dissolve 1-(bromomethyl)-1-fluorocyclohexane (1.0 eq) in absolute ethanol.
-
Heat the solution at reflux.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Characterize the product mixture using ¹H NMR and GC-MS to identify substitution and elimination products, including any potential rearrangement products.
Data Presentation and Analysis
The quantitative data from the GC-MS analysis of the product mixtures from each experiment should be summarized in a table for easy comparison.
Table 1: Expected Product Distribution in Reactions of 1-(Bromomethyl)-1-fluorocyclohexane
| Experiment | Reagent/Conditions | Expected Major Pathway(s) | Predicted Major Product(s) | Predicted Minor Product(s) |
| 1 | NaN₃ in DMF, 50 °C | S\textsubscript{N}2 / E2 | 1-(Azidomethyl)-1-fluorocyclohexane | 1-(Fluoromethyl)cyclohex-1-ene |
| 2 | KOtBu in t-BuOH, 50 °C | E2 | 1-(Fluoromethylidene)cyclohexane | 1-(Fluoromethyl)cyclohex-1-ene |
| 3 | Ethanol, reflux | S\textsubscript{N}1 / E1 | 1-(Ethoxymethyl)-1-fluorocyclohexane, 1-(Fluoromethyl)cyclohex-1-ene | Rearrangement products |
Visualization of Reaction Pathways and Workflows
Caption: Competing reaction pathways for 1-(bromomethyl)-1-fluorocyclohexane.
Caption: Proposed experimental workflow for regioselectivity determination.
Conclusion
The regioselectivity of reactions involving 1-(bromomethyl)-1-fluorocyclohexane is a nuanced interplay of steric and electronic factors. While theoretical principles provide a predictive framework, empirical evidence is indispensable for a definitive understanding. The proposed experimental design offers a systematic approach to unraveling the reactivity of this intriguing fluorinated building block. The insights gained from such studies are crucial for the rational design of synthetic routes and the development of novel molecular entities in the pharmaceutical and agrochemical industries.
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A Senior Application Scientist's Guide to 1-(Bromomethyl)-1-fluorocyclohexane: A Comparative Analysis for Advanced Drug Discovery
For the modern medicinal chemist, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and improved binding affinity—are well-documented and highly sought after.[1][2][3] Saturated carbocycles, particularly cyclohexane rings, are prevalent scaffolds in pharmaceuticals, offering a three-dimensional framework that can effectively probe biological space. The convergence of these two motifs in the form of fluorinated cyclohexanes has led to the development of several successful drugs.[4][5][6][7]
This guide introduces 1-(Bromomethyl)-1-fluorocyclohexane , a novel building block with significant potential for the synthesis of unique chemical entities in drug discovery. Due to its recent emergence, direct peer-reviewed comparisons are scarce. Therefore, this document provides a prospective analysis, grounded in established principles of organic chemistry and data from analogous structures, to offer a comprehensive comparison of its potential applications and performance against alternative reagents.
The Strategic Advantage of the 1-Fluoro-1-(bromomethyl)cyclohexane Motif
The core value of 1-(Bromomethyl)-1-fluorocyclohexane lies in its ability to introduce a monofluorinated quaternary carbon center onto a cyclohexane scaffold. This structural feature is particularly interesting for several reasons:
-
Metabolic Blocking: The fluorine atom can act as a bioisostere for a hydrogen atom, but the strength of the C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] Placing the fluorine at a metabolically vulnerable position can significantly extend a drug's half-life.
-
Conformational Control: The presence of a geminal fluorine atom can influence the conformational preference of the cyclohexane ring and adjacent functionalities, potentially locking the molecule into a more biologically active conformation.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and modulate the molecule's overall lipophilicity (logP), which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[4][8]
Comparative Analysis: Reactivity and Applications
The primary reactive center of 1-(Bromomethyl)-1-fluorocyclohexane is the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[9][10] This allows for the straightforward introduction of the fluorocyclohexylmethyl moiety onto a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.
Comparison with Non-Fluorinated and Difluorinated Analogs
To understand the unique contributions of the single fluorine atom in 1-(Bromomethyl)-1-fluorocyclohexane, it is instructive to compare its expected reactivity and the properties of its products with those of its non-fluorinated and difluorinated counterparts.
| Feature | 1-(Bromomethyl)-cyclohexane | 1-(Bromomethyl)-1-fluorocyclohexane (Projected) | 4-(Bromomethyl)-1,1-difluorocyclohexane |
| Reactivity | Standard primary alkyl bromide reactivity. | Similar reactivity to the non-fluorinated analog in SN2 reactions. The electron-withdrawing fluorine may slightly retard the rate of SN1-type reactions by destabilizing a potential carbocation intermediate. | The remote difluoro substitution has a minimal electronic effect on the bromomethyl group's reactivity. Steric hindrance is comparable to the other analogs. |
| Metabolic Stability of Product | The methylene and adjacent tertiary carbon are susceptible to oxidative metabolism. | The fluorine atom blocks oxidation at the quaternary center, potentially enhancing metabolic stability. | The difluorinated positions are metabolically robust. |
| Lipophilicity (logP) of Product | Baseline lipophilicity. | The introduction of a single fluorine atom generally increases lipophilicity. | The two fluorine atoms will lead to a more significant increase in lipophilicity compared to the monofluorinated analog. |
| Conformational Impact | Standard cyclohexane conformational behavior. | The geminal fluorine can influence the conformational equilibrium of the ring and substituents. | The gem-difluoro group has a pronounced effect on the ring's conformation. |
| Synthetic Accessibility | Readily available from commercial sources. | Potentially synthesized from 1-fluoro-1-cyclohexanecarboxylic acid or related intermediates. | Available from commercial suppliers.[11] |
Experimental Protocols: Harnessing the Potential of 1-(Bromomethyl)-1-fluorocyclohexane
The following protocols are representative examples of how 1-(Bromomethyl)-1-fluorocyclohexane can be employed in common synthetic transformations. These are based on well-established procedures for similar alkyl bromides.
Protocol 1: N-Alkylation of a Secondary Amine (SN2 Reaction)
This protocol describes the synthesis of a tertiary amine, a common structural motif in pharmaceuticals.
Methodology:
-
To a solution of the secondary amine (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of 1-(Bromomethyl)-1-fluorocyclohexane (1.1 equiv.) in the same solvent dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent (DMF, acetonitrile) is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without solvating the nucleophile excessively.
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the secondary amine, generating the nucleophile, but mild enough to avoid promoting elimination side reactions.
-
Temperature: Heating is often necessary to drive the reaction to completion in a reasonable timeframe, but excessive heat could favor elimination.
Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol outlines the formation of an aryl ether linkage, another important functional group in medicinal chemistry.
Methodology:
-
In a round-bottom flask, dissolve the phenol (1.0 equiv.) in a polar aprotic solvent like acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv.) or cesium carbonate (Cs₂CO₃, 1.2 equiv.).
-
Stir the suspension at room temperature for 15-30 minutes to form the phenoxide.
-
Add 1-(Bromomethyl)-1-fluorocyclohexane (1.05 equiv.) to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or 60-70 °C (for DMF) until the starting material is consumed, as monitored by TLC.
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Redissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by flash chromatography to yield the desired ether.
Trustworthiness Through Self-Validation:
Each step in these protocols includes monitoring by TLC or LC-MS. This allows the researcher to track the consumption of starting materials and the formation of the product, ensuring the reaction is proceeding as expected and allowing for adjustments to reaction time or temperature if necessary. The final purification and characterization (e.g., by NMR and mass spectrometry) will confirm the structure and purity of the product, validating the success of the synthesis.
Visualizing the Synthetic Utility
Nucleophilic Substitution Workflow
Caption: General workflow for SN2 reactions using 1-(Bromomethyl)-1-fluorocyclohexane.
Comparative Impact on Molecular Properties
Caption: Comparison of property modulation by different cyclohexylmethylating agents.
Conclusion
1-(Bromomethyl)-1-fluorocyclohexane represents a promising and versatile building block for medicinal chemistry and drug discovery. While direct comparative data is still emerging, its projected reactivity as a potent electrophile, combined with the known benefits of introducing a geminal fluorine atom, makes it an attractive tool for lead optimization. The ability to enhance metabolic stability, fine-tune lipophilicity, and influence molecular conformation provides researchers with a novel strategy to address common challenges in drug development. The experimental protocols provided herein offer a solid foundation for incorporating this valuable fluorinated motif into a wide array of molecular scaffolds.
References
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Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
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Herasymchuk, M., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(36), e202200331. [Link]
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Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
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Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. [Link]
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Mahrous, M. (2019). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Bromomethyl)-1-fluorocyclohexane
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel and reactive chemical entities. 1-(Bromomethyl)-1-fluorocyclohexane, a halogenated aliphatic compound, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in established chemical safety principles and regulatory standards. The causality behind each step is explained to ensure that these protocols are not merely followed, but understood as a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
Inferred Hazards:
-
Irritant: Like many organic bromides, this compound is expected to be a significant irritant to the skin, eyes, and respiratory system.[1][2][3] Direct contact can cause redness, itching, and blistering, while inhalation may lead to respiratory tract irritation.[2][3]
-
Combustibility: The compound is a combustible liquid.[3][4] While not highly flammable, it poses a fire risk when exposed to heat or ignition sources.[5][6]
-
Environmental Toxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[6] Therefore, disposal into sewer systems is strictly prohibited.[7]
-
Reactivity: The presence of a bromomethyl group makes the molecule susceptible to nucleophilic substitution and elimination reactions.[1] Incompatible materials, such as strong bases or oxidizers, could trigger hazardous reactions.
Hazard Summary Table
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Reference |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352[2][3] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338[2][5] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340[2][3] |
| Combustible Liquid | GHS02 (for flammability) | Warning | H227: Combustible liquid. | P210, P403+P235[6] |
| Aquatic Hazard | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects. | P273, P391[6] |
The Core Disposal Principle: Meticulous Segregation
The single most critical step in the proper disposal of 1-(Bromomethyl)-1-fluorocyclohexane is its classification and segregation as a halogenated organic waste .[8][9]
The rationale for this is twofold:
-
Treatment Method: Halogenated wastes cannot be recycled as fuel additives like many non-halogenated solvents.[9] They require high-temperature incineration in specialized facilities equipped with flue gas scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide and hydrogen fluoride).[4][7]
-
Cost: The disposal of halogenated waste is significantly more expensive—often two to three times higher—than that of non-halogenated waste due to the specialized treatment required.[9][10] Cross-contamination of a non-halogenated solvent drum with even a small amount of a halogenated compound can render the entire drum subject to the more stringent and costly disposal process.[9]
Step-by-Step Disposal Protocol
This protocol outlines the direct collection of 1-(Bromomethyl)-1-fluorocyclohexane waste for professional disposal. On-site chemical treatment or neutralization is not recommended due to the potential for hazardous byproducts and is best left to licensed professionals.[7]
Step 1: Personal Protective Equipment (PPE) & Location
-
Action: Before handling the waste, don appropriate PPE: nitrile gloves (double-gloving is recommended), chemical splash goggles, and a fully buttoned lab coat.[2][5]
-
Causality: This creates a necessary barrier to prevent skin and eye irritation from accidental splashes or contact.
-
Action: Conduct all waste handling and transfers inside a certified chemical fume hood.
-
Causality: This mitigates the risk of inhaling vapors, which may cause respiratory irritation.[3]
Step 2: Select the Correct Waste Container
-
Action: Use a designated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[7] The container must have a secure, screw-top cap.[11]
-
Causality: Halogenated compounds can degrade over time to form acidic byproducts that corrode metal containers. HDPE is resistant to this type of chemical attack, preventing leaks and spills.[7]
Step 3: Label the Waste Container
-
Action: The container must be clearly and accurately labeled before the first drop of waste is added.[10] The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "1-(Bromomethyl)-1-fluorocyclohexane".
-
An accurate list of all components and their approximate percentages (including any solvents used).
-
The relevant hazard pictograms (Irritant, Environmental Hazard).
-
-
Causality: Proper labeling is a regulatory requirement and is crucial for the safety of all personnel who will handle the container, from lab staff to the final disposal technicians. It communicates the contents and associated risks, ensuring it is handled and segregated correctly throughout the disposal chain.
Step 4: Accumulate Waste Safely
-
Action: Add the 1-(Bromomethyl)-1-fluorocyclohexane waste to the labeled container. Keep the container tightly closed at all times, except when actively adding waste.[7][10]
-
Causality: A closed container prevents the release of vapors into the laboratory and protects the waste from contamination.
-
Action: Store the waste container in a designated satellite accumulation area that is in a secondary containment bin. Do not store it with incompatible materials like strong acids, bases, or oxidizers.[7]
-
Causality: Secondary containment will capture any potential leaks. Segregation from incompatibles prevents accidental hazardous reactions.
Step 5: Arrange for Professional Disposal
-
Action: Once the container is full or the project is complete, follow your institution's procedures to have the waste collected by a licensed professional waste disposal service.[2][3][5]
-
Causality: Disposal of hazardous waste is strictly regulated by entities such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Only certified vendors are permitted to transport and destroy such chemicals.[4][7][13]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper disposal of 1-(Bromomethyl)-1-fluorocyclohexane.
Caption: Decision workflow for the disposal of 1-(Bromomethyl)-1-fluorocyclohexane.
References
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Environmental Fact Sheet, Organobromine - EPA. U.S. Environmental Protection Agency. [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(Bromomethyl)-1-fluorocyclohexane
Hazard Assessment: Understanding the Risks
Due to the absence of a dedicated SDS for 1-(Bromomethyl)-1-fluorocyclohexane, our hazard assessment is predicated on the known risks associated with its functional groups and data from structurally similar compounds, such as 1-(Bromomethyl)-1-fluorocyclopropane and other halogenated organic compounds.[1][2] The primary hazards are anticipated to be:
-
Skin Irritation: Organic bromides are known to be irritating to the skin.[1] Prolonged contact can lead to redness, itching, and inflammation.[2]
-
Serious Eye Irritation: As with many organic halides, contact with the eyes is likely to cause significant irritation and potential damage.[2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and lungs.[2]
Based on the GHS classification for the analogous compound 1-(Bromomethyl)-1-fluorocyclopropane, we can infer the following hazard statements for 1-(Bromomethyl)-1-fluorocyclohexane[2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 1-(Bromomethyl)-1-fluorocyclohexane to mitigate the risks of exposure. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing. | Protects against direct contact of liquid or aerosols with the eyes, preventing serious irritation.[2][5] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs. | Prevents skin contact and subsequent irritation.[2][5] Consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Body | A flame-resistant lab coat, fully buttoned. | Provides a barrier against accidental spills and splashes.[5] |
| Respiratory | All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. | Engineering controls are the primary method for preventing respiratory irritation.[6] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of 1-(Bromomethyl)-1-fluorocyclohexane. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Workflow for Safe Handling of 1-(Bromomethyl)-1-fluorocyclohexane.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before beginning any work, thoroughly review this guide and any available SDS for structurally similar compounds.[2]
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary PPE and inspect it for defects.
-
Locate the nearest eyewash station and safety shower.
-
Prepare a spill kit with absorbent materials suitable for organic solvents.
-
-
Handling:
-
When transporting the chemical, use a secondary container to prevent spills.
-
All manipulations, including weighing and transferring, must be conducted inside a chemical fume hood.[6]
-
Avoid direct contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2]
-
Keep the container tightly closed when not in use.[2]
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[2][7]
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[2]
-
Spill: For small spills within a fume hood, use an inert absorbent material, place it in a sealed container for disposal, and decontaminate the area.[8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[8]
-
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 1-(Bromomethyl)-1-fluorocyclohexane requires specific disposal procedures to ensure environmental protection and regulatory compliance.
-
Waste Segregation: This compound must be disposed of as halogenated organic waste .[9] Do not mix it with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[10]
-
Waste Container: Use a designated, properly labeled, and sealed container for halogenated organic waste.[8][11] The label should clearly state "Halogenated Waste" and list the chemical constituents.[8]
-
Collection: Follow your institution's guidelines for hazardous waste pickup. Do not dispose of this chemical down the drain.[8]
By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate 1-(Bromomethyl)-1-fluorocyclohexane into their synthetic workflows, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
-
Unknown. Hazardous Waste Segregation. Available from: [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]
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Temple University. Halogenated Solvents in Laboratories. Available from: [Link]
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University of British Columbia. Organic Solvent Waste Disposal. Available from: [Link]
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Wikipedia. Per- and polyfluoroalkyl substances. Available from: [Link]
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CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]
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American Chemistry Council. Protective Equipment. Available from: [Link]
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GOV.UK. What to do in a chemical emergency. Available from: [Link]
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PubChem. 1-(Bromomethyl)-1-methylcyclohexane. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
